L-Glucose-13C-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxy(313C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1/i5+1 |
InChI Key |
GZCGUPFRVQAUEE-KDQRZVNPSA-N |
Isomeric SMILES |
C([C@@H]([C@@H]([13C@H]([C@@H](C=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to L-Glucose-13C-2 for Researchers, Scientists, and Drug Development Professionals
Introduction
L-Glucose-13C-2 is a stable isotope-labeled form of L-glucose, the enantiomer of the naturally abundant D-glucose. Due to the high stereospecificity of cellular transporters and enzymes, L-glucose is largely not metabolized by most organisms. This unique property makes this compound an invaluable tool in metabolic research, serving as a non-metabolizable control for glucose uptake studies and as an internal standard for highly accurate quantitative analyses by mass spectrometry and nuclear magnetic resonance spectroscopy. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, complete with detailed experimental protocols and data presentation.
Physicochemical Properties
This compound shares nearly identical physicochemical properties with its unlabeled counterpart, L-glucose, with a slight increase in molecular weight due to the presence of the 13C isotope. A summary of these properties is presented in the table below.
| Property | Value |
| Synonyms | L-(-)-Glucose-2-13C |
| Molecular Formula | ¹³C¹²C₅H₁₂O₆ |
| Molecular Weight | 181.15 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 148-152 °C |
| Solubility | Soluble in water |
| Isotopic Enrichment | ≥ 99 atom % ¹³C |
| Chemical Purity | ≥ 98% |
Synthesis of this compound
A generalized synthetic workflow is outlined below. This process requires expertise in synthetic organic chemistry and access to specialized reagents and equipment.
Caption: A logical workflow for the synthesis of this compound from D-Glucose.
Metabolic Fate of L-Glucose
The primary utility of this compound stems from its metabolic inertia in most biological systems. Unlike D-glucose, which is readily transported into cells and phosphorylated by hexokinase to enter glycolysis, L-glucose is a poor substrate for both glucose transporters and hexokinase.[1] This fundamental difference in metabolic processing is the basis for its use as a negative control in glucose metabolism studies.
The diagram below illustrates the divergent metabolic fates of D-Glucose and L-Glucose upon entering a cell.
Caption: Metabolic fate of D-Glucose versus this compound.
Experimental Protocols
This compound is primarily utilized in two main experimental contexts: as a negative control in metabolic tracer studies and as an internal standard for quantitative analysis.
This compound as a Negative Control in Metabolic Tracer Studies
This protocol outlines the use of this compound to differentiate between specific, transporter-mediated glucose uptake and non-specific uptake or background noise in cell culture experiments.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Glucose-free cell culture medium
-
D-[U-¹³C₆]-Glucose
-
This compound
-
Phosphate-Buffered Saline (PBS), sterile
-
Ice-cold 80% methanol
-
Cell scrapers
-
Microcentrifuge tubes
-
Analytical instrumentation (NMR or LC-MS)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).
-
Media Preparation: Prepare labeling media by supplementing glucose-free medium with either D-[U-¹³C₆]-Glucose or this compound to the desired final concentration (e.g., 10 mM).
-
Isotope Labeling:
-
Aspirate the growth medium from the cells.
-
Wash the cells twice with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate for a time course appropriate for the metabolic pathway of interest (e.g., 1, 4, 8, 24 hours).
-
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.
-
Incubate at -80°C for 15 minutes to quench metabolism and precipitate proteins.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
-
Analysis: Analyze the extracted metabolites by NMR or LC-MS to determine the isotopic enrichment from D-[U-¹³C₆]-Glucose and the lack thereof from this compound.
This compound as an Internal Standard for Quantitative Analysis
This protocol describes the use of this compound as an internal standard for the accurate quantification of D-glucose in a biological matrix (e.g., plasma) by isotope dilution mass spectrometry.
Materials:
-
Plasma samples
-
This compound
-
D-Glucose (for calibration standards)
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
LC-MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in water at a known concentration (e.g., 1 mg/mL). This will be the internal standard (IS) stock.
-
Prepare a stock solution of unlabeled D-glucose in water at a known concentration (e.g., 1 mg/mL).
-
-
Preparation of Calibration Standards:
-
Perform a serial dilution of the D-glucose stock solution to create a series of calibration standards with concentrations spanning the expected range of glucose in the samples.
-
Spike each calibration standard with a fixed amount of the this compound IS stock solution.
-
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a known volume of plasma (e.g., 10 µL), add a fixed amount of the this compound IS stock solution.
-
Add 4 volumes of ice-cold acetonitrile to precipitate proteins.
-
Vortex thoroughly and incubate at -20°C for 20 minutes.
-
Centrifuge at high speed for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the prepared calibration standards and samples by LC-MS. The method should be optimized for the separation of glucose.
-
Monitor the specific mass-to-charge ratios (m/z) for both unlabeled D-glucose and this compound.
-
-
Data Analysis:
-
For each calibration standard, calculate the ratio of the peak area of D-glucose to the peak area of this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of D-glucose.
-
For each plasma sample, calculate the peak area ratio of D-glucose to this compound.
-
Determine the concentration of D-glucose in the plasma samples by interpolating their peak area ratios on the calibration curve.
-
Data Presentation
The following tables provide representative quantitative data that can be obtained from experiments utilizing this compound.
Table 1: Comparative Uptake of D-[U-¹³C₆]-Glucose and this compound in a Cancer Cell Line
| Time Point (hours) | D-[U-¹³C₆]-Glucose Uptake (nmol/10⁶ cells) | This compound Uptake (nmol/10⁶ cells) |
| 1 | 15.2 ± 1.8 | 0.1 ± 0.05 |
| 4 | 58.9 ± 5.4 | 0.3 ± 0.1 |
| 8 | 112.5 ± 10.1 | 0.5 ± 0.2 |
| 24 | 250.7 ± 22.3 | 0.9 ± 0.4 |
Data are presented as mean ± standard deviation and are representative of typical experimental results.
Table 2: Quantification of Plasma Glucose using this compound as an Internal Standard
| Sample ID | Peak Area (D-Glucose) | Peak Area (this compound) | Peak Area Ratio (D-Glucose/IS) | Calculated Concentration (mg/dL) |
| Cal 1 | 5,234 | 101,234 | 0.052 | 25 |
| Cal 2 | 10,456 | 100,987 | 0.104 | 50 |
| Cal 3 | 20,897 | 101,567 | 0.206 | 100 |
| Cal 4 | 41,567 | 101,112 | 0.411 | 200 |
| Patient A | 18,987 | 101,345 | 0.187 | 91 |
| Patient B | 35,678 | 101,001 | 0.353 | 172 |
This table illustrates the principle of data analysis for isotope dilution mass spectrometry.
Visualization of Experimental Workflows and Logical Relationships
The following diagrams, created using the DOT language, visualize key experimental workflows and logical relationships relevant to the use of this compound.
Caption: Workflow for quantitative analysis using this compound as an internal standard.
Caption: Logical relationship diagram for a metabolic study using this compound.
This compound is a powerful and versatile tool for researchers in the fields of metabolism, drug development, and analytical chemistry. Its non-metabolizable nature makes it an ideal negative control for dissecting the complexities of glucose transport and metabolism. Furthermore, its utility as an internal standard in isotope dilution mass spectrometry allows for highly accurate and precise quantification of glucose and other analytes in complex biological matrices. The protocols and information provided in this guide serve as a comprehensive resource for the effective application of this compound in a research setting.
References
An In-depth Technical Guide to L-Glucose-13C-2: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthetic methodologies for L-Glucose-13C-2, a critical tool in metabolic research and drug development. L-Glucose, the non-natural enantiomer of D-Glucose, serves as an invaluable non-metabolizable control in studies of glucose transport and metabolism. The incorporation of a stable ¹³C isotope at the C-2 position allows for precise tracking and quantification in various analytical applications, including metabolic flux analysis and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Structure
This compound is an isotopologue of L-glucose where the carbon atom at the second position (C-2) is replaced with its stable isotope, carbon-13 (¹³C). The fundamental structure remains that of L-glucose, an aldohexose and the enantiomer of the naturally abundant D-glucose.
Systematic Name: (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal-2-¹³C
Molecular Formula: C₅¹³CH₁₂O₆
Molecular Weight: Approximately 181.15 g/mol
The stereochemistry of this compound is identical to that of unlabeled L-glucose, with the hydroxyl groups at positions C-2, C-3, C-4, and C-5 having the opposite configuration to those in D-glucose. This stereoisomerism is the primary reason for its metabolic inertness in most biological systems, as key enzymes like hexokinase are stereospecific for the D-enantiomer.[1]
Synthetic Pathways
A proposed synthetic pathway involves the following key transformations:
-
Synthesis of 2-Amino-2-deoxy-L-glucose-¹³C (L-Glucosamine-¹³C): This crucial step introduces the nitrogen functionality at the C-2 position, which will later be converted to a hydroxyl group. To incorporate the ¹³C label at this position, a synthetic equivalent of ¹³C-labeled ammonia or a related nitrogen nucleophile would be required in a reaction with a suitable L-arabinose derivative.
-
Diazotization of L-Glucosamine-¹³C: The primary amino group of the synthesized L-glucosamine-¹³C is then converted into a diazonium salt using a reagent like sodium nitrite in an acidic medium.
-
Hydrolysis to L-Glucose-¹³C-2: The unstable diazonium salt is subsequently displaced by a hydroxyl group upon hydrolysis, yielding the desired this compound with retention of the stereochemistry at the C-2 position.
This synthetic strategy leverages established carbohydrate chemistry for the stereocontrolled synthesis of amino sugars and their subsequent conversion to the corresponding monosaccharides.
Experimental Protocols
Protocol 1: Synthesis of a Protected L-Arabinose Precursor
A suitable starting material is a protected form of L-arabinose to ensure regioselectivity in the subsequent amination step. For instance, protecting the hydroxyl groups at C-3, C-4, and C-5 would direct the reaction to the C-1 and C-2 positions.
Methodology:
-
Protection of L-Arabinose: L-arabinose can be selectively protected using standard carbohydrate chemistry techniques. For example, the formation of an isopropylidene acetal at the 3,4-positions and a trityl or silyl ether at the 5-position.
-
Oxidation of C-1: The C-1 hydroxyl group is then oxidized to an aldehyde.
-
Purification: The protected L-arabinose derivative is purified using column chromatography.
Protocol 2: Introduction of the ¹³C-Labeled Amino Group at C-2
This step is critical for introducing the isotopic label at the desired position. A possible approach is the Strecker synthesis or a related cyanation/reduction sequence.
Methodology:
-
Cyanohydrin Formation with K¹³CN: The protected L-arabinose aldehyde is reacted with potassium cyanide-¹³C (K¹³CN) to form a cyanohydrin intermediate. This introduces the ¹³C label at the C-2 position.
-
Reduction of the Nitrile: The nitrile group of the cyanohydrin is then reduced to a primary amine, for example, using lithium aluminum hydride or catalytic hydrogenation. This yields the protected 2-amino-2-deoxy-L-glucose-¹³C.
-
Deprotection: The protecting groups are removed to yield 2-amino-2-deoxy-L-glucose-¹³C.
Protocol 3: Conversion of L-Glucosamine-¹³C to L-Glucose-¹³C-2
Methodology:
-
Diazotization: The 2-amino-2-deoxy-L-glucose-¹³C is dissolved in an acidic aqueous solution (e.g., dilute HCl or H₂SO₄) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature.
-
Hydrolysis: The reaction mixture is allowed to warm to room temperature. The diazonium salt decomposes, and the amino group is replaced by a hydroxyl group.
-
Purification: The final product, this compound, is purified from the reaction mixture using techniques such as ion-exchange chromatography followed by crystallization or lyophilization.
Quantitative Data
Specific quantitative data for the synthesis of this compound is not extensively reported. The following table provides representative data for analogous, non-isotopically labeled reactions in carbohydrate synthesis to offer an estimate of potential yields.
| Step | Reaction | Reagents and Conditions | Typical Yield (%) |
| 1 | Protection of L-Arabinose | Acetone, H₂SO₄ (cat.); Trityl chloride, pyridine | 70-85 |
| 2 | Oxidation of C-1 | Swern oxidation or Dess-Martin periodinane | 80-95 |
| 3 | Cyanohydrin Formation | KCN, H₂O | 85-95 |
| 4 | Nitrile Reduction | LiAlH₄, THF or H₂, Pd/C | 60-80 |
| 5 | Diazotization/Hydrolysis | NaNO₂, HCl, H₂O | 40-60 |
Note: Yields for isotopically labeled syntheses may vary, and optimization is crucial to maximize the incorporation of the expensive ¹³C label.
Visualizations
Chemical Synthesis Workflow
The following diagram illustrates the proposed synthetic pathway for this compound from L-arabinose.
Caption: Proposed synthesis of this compound from L-arabinose.
This in-depth guide provides a foundational understanding of the chemical structure and a viable synthetic approach for this compound. The detailed conceptual protocols and workflow diagrams offer a roadmap for researchers and scientists in the fields of drug development and metabolic studies to synthesize this essential labeled compound for their research endeavors. Further optimization and adaptation of the described methods will be critical for achieving high yields and purity.
References
L-Glucose: A Technical Guide to its Applications as a Non-Metabolizable Sugar
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-Glucose, the enantiomer of the ubiquitous D-Glucose, presents a unique profile as a non-metabolizable sugar with a taste profile virtually indistinguishable from its naturally occurring counterpart. This key characteristic underpins its diverse applications in medicine and biotechnology. This technical guide provides an in-depth exploration of the core applications of L-Glucose, focusing on its use as a low-calorie sweetener, a non-disruptive osmotic laxative, and a novel agent in cancer diagnostics. Detailed experimental methodologies, quantitative data, and visualizations of relevant biological pathways are presented to support further research and development in these promising areas.
Biochemical Profile and Non-Metabolizable Nature
L-Glucose (C6H12O6) is the mirror image of D-Glucose.[1] While structurally similar, this stereochemical difference has profound biological consequences. The vast majority of organisms, including humans, have evolved enzymatic machinery, such as hexokinase, that is highly specific to D-isomers of sugars.[1][2] Hexokinase, the first enzyme in the glycolytic pathway, is unable to phosphorylate L-Glucose, thus preventing its entry into cellular metabolism for energy production.[1][2] This inherent resistance to metabolic breakdown is the cornerstone of its utility in various applications.
Mechanism of Non-Metabolism
The inability of hexokinase to act on L-Glucose is a classic example of stereospecificity in enzyme-substrate interactions. The active site of hexokinase is precisely configured to bind D-Glucose, and the inverted stereochemistry of L-Glucose prevents proper binding and the subsequent phosphorylation reaction.
Applications of L-Glucose
Low-Calorie Sweetener
The identical taste perception of L-Glucose and D-Glucose makes it a compelling candidate for a low-calorie sugar substitute. Sensory studies have confirmed that humans perceive L- and D-glucose as similarly sweet. This is attributed to the fact that both enantiomers can activate the human sweet taste receptor TAS1R2/TAS1R3.
| Sweetener | Relative Sweetness (Sucrose = 1.00) | Caloric Value (kcal/g) |
| Sucrose | 1.00 | 4 |
| D-Glucose | 0.74 - 0.8 | 4 |
| L-Glucose | ~0.74 - 0.8 (Indistinguishable from D-Glucose) | ~0 |
| Fructose | 1.7 | 4 |
| Aspartame | 200 | 4 |
| Sucralose | 600 | 0 |
Table 1: Comparative Sweetness and Caloric Content of Various Sweeteners. The relative sweetness of L-Glucose is inferred from studies indicating its taste is indistinguishable from D-Glucose.
Despite its ideal properties as a sweetener, the high manufacturing cost of L-Glucose has historically limited its widespread commercialization.
Osmotic Laxative and Colon-Cleansing Agent
Due to its non-absorbable nature, orally ingested L-Glucose remains in the gastrointestinal tract, where it exerts an osmotic effect, drawing water into the colon. This property makes it an effective and well-tolerated osmotic laxative. A clinical trial has demonstrated its efficacy and safety as a colon-cleansing agent prior to colonoscopy.
| Parameter | L-Glucose (24g in 8 oz water) |
| Efficacy | |
| Excellent/Good Preparations | 80% (24/30) |
| Fair/Poor Preparations | 20% (6/30) |
| Safety | |
| Adverse Events | 0 |
| Significant Lab Abnormalities | 0 |
Table 2: Efficacy and Safety of L-Glucose as a Colon-Cleansing Agent. Data from an open-label trial of 30 healthy individuals.
The osmotic pressure of an L-Glucose solution can be calculated using the van 't Hoff equation: Π = iMRT, where Π is the osmotic pressure, i is the van 't Hoff factor (approximately 1 for L-Glucose), M is the molar concentration, R is the ideal gas constant, and T is the absolute temperature.
| L-Glucose Concentration (mol/L) | Calculated Osmotic Pressure (atm at 37°C) |
| 0.1 | 2.55 |
| 0.2 | 5.10 |
| 0.3 | 7.65 |
| 0.4 | 10.20 |
| 0.5 | 12.75 |
Table 3: Calculated Osmotic Pressure of L-Glucose Solutions. Calculations are based on the van 't Hoff equation at a physiological temperature of 37°C (310.15 K).
Cancer Diagnostics and Imaging
Cancer cells exhibit a high rate of glucose uptake and metabolism, a phenomenon known as the Warburg effect. This has led to the exploration of glucose analogs as imaging agents. Fluorescently-labeled L-Glucose derivatives, such as 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-L-glucose (2-NBDLG), have been synthesized and shown to be specifically taken up by some cancer cells. This opens the door for the development of L-Glucose-based probes for in vivo tumor imaging and characterization.
Insulinotropic Action of L-Glucose Pentaacetate
An intriguing application has emerged with the discovery that L-Glucose pentaacetate, an acetylated derivative of L-Glucose, stimulates insulin release from pancreatic β-cells. This effect is not due to the metabolism of L-Glucose but is proposed to occur through a direct interaction with a G-protein-coupled receptor (GPCR) on the β-cell membrane. The signaling cascade is thought to involve the G-protein α-gustducin, leading to membrane depolarization and an influx of Ca2+, which triggers insulin exocytosis.
Experimental Protocols
Hexokinase Activity Assay to Confirm Non-Metabolism
Objective: To demonstrate that L-Glucose is not a substrate for hexokinase.
Principle: This assay couples the phosphorylation of glucose to the reduction of a chromogenic substrate. Hexokinase phosphorylates glucose to glucose-6-phosphate (G6P). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The production of NADPH is measured by the increase in absorbance at 340 nm.
Materials:
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well microplate
-
Hexokinase (from Saccharomyces cerevisiae)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
ATP solution
-
NADP+ solution
-
MgCl2 solution
-
Tris-HCl buffer (pH 7.5)
-
D-Glucose standard solutions (various concentrations)
-
L-Glucose solutions (various concentrations)
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, ATP, NADP+, MgCl2, and G6PDH.
-
Prepare Wells: To separate wells of a 96-well plate, add:
-
D-Glucose standard solutions
-
L-Glucose solutions
-
A blank control (buffer only)
-
-
Initiate Reaction: Add hexokinase to each well to start the reaction.
-
Measure Absorbance: Immediately begin reading the absorbance at 340 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity for each substrate by determining the rate of change in absorbance over time. Plot the reaction velocity against the substrate concentration for both D-Glucose and L-Glucose.
Expected Results: A standard Michaelis-Menten curve should be observed for D-Glucose, indicating that it is a substrate for hexokinase. In contrast, no significant increase in absorbance should be observed for L-Glucose, demonstrating that it is not phosphorylated by the enzyme.
Synthesis and In Vivo Imaging of Fluorescent L-Glucose for Cancer Detection
Objective: To synthesize a fluorescent L-Glucose probe and utilize it for in vivo imaging of tumors.
Part 1: Synthesis of 2-NBDLG Principle: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-L-glucose (2-NBDLG) can be synthesized by reacting L-glucosamine with 4-chloro-7-nitrobenzofurazan (NBD-Cl).
Materials:
-
L-glucosamine hydrochloride
-
4-chloro-7-nitrobenzofurazan (NBD-Cl)
-
Sodium bicarbonate
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Dissolve L-glucosamine hydrochloride and sodium bicarbonate in water.
-
Add a solution of NBD-Cl in DMF to the L-glucosamine solution.
-
Stir the reaction mixture in the dark at room temperature for several hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., chloroform/methanol gradient).
-
Collect the fractions containing the desired product and evaporate the solvent to obtain 2-NBDLG as a fluorescent solid.
-
Characterize the final product using techniques such as NMR and mass spectrometry.
Part 2: In Vivo Tumor Imaging Principle: The fluorescent L-Glucose probe (2-NBDLG) is administered to a tumor-bearing animal model. The probe is preferentially taken up by cancer cells, allowing for visualization of the tumor using fluorescence imaging techniques.
Materials:
-
Tumor-bearing animal model (e.g., nude mice with xenograft tumors)
-
Synthesized 2-NBDLG probe
-
Sterile saline solution
-
In vivo fluorescence imaging system
Procedure:
-
Dissolve the 2-NBDLG probe in sterile saline to the desired concentration.
-
Administer the probe solution to the tumor-bearing animal via intravenous or intraperitoneal injection.
-
At various time points post-injection, anesthetize the animal and place it in the in vivo fluorescence imaging system.
-
Acquire fluorescence images of the tumor region using the appropriate excitation and emission wavelengths for the NBD fluorophore.
-
Analyze the images to assess the accumulation and distribution of the fluorescent probe within the tumor.
Expected Results: A time-dependent increase in fluorescence intensity should be observed in the tumor region, indicating the uptake of 2-NBDLG by the cancer cells. This will allow for the non-invasive visualization of the tumor.
Conclusion
L-Glucose stands as a molecule with significant, yet not fully realized, potential in various scientific and medical fields. Its non-metabolizable nature, coupled with its D-Glucose-like taste, makes it an ideal candidate for a safe, non-caloric sweetener. As an osmotic agent, it offers a gentle and effective approach to laxation and colon cleansing without the electrolyte disturbances associated with some other preparations. Furthermore, the emerging applications of L-Glucose derivatives in cancer imaging and as insulin secretagogues highlight the exciting future directions for research and development. The experimental protocols and data presented in this guide are intended to provide a solid foundation for scientists and drug development professionals to further explore and harness the unique properties of this fascinating sugar.
References
An In-depth Technical Guide on the Purity and Isotopic Enrichment of L-Glucose-¹³C-2
For researchers and professionals in drug development and metabolic research, the precise characterization of isotopically labeled compounds is fundamental to the integrity of experimental outcomes. This guide provides a technical overview of the methodologies used to assess the chemical purity and isotopic enrichment of L-Glucose-¹³C-2, a specialized stable isotope-labeled sugar. While L-glucose is not metabolized in most biological systems, making it an excellent control for glucose uptake studies, the ¹³C label allows for its quantification and tracing using mass spectrometry and NMR spectroscopy.[1][2][3]
Data on Purity and Isotopic Enrichment
The quality of L-Glucose-¹³C-2 is determined by its chemical purity and the degree of isotopic enrichment at the C-2 position. The following table summarizes the typical specifications for commercially available isotopically labeled glucose, which can be considered as benchmarks for L-Glucose-¹³C-2.
| Parameter | Typical Specification | Analytical Method(s) |
| Chemical Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Enrichment | ≥99 atom % ¹³C | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
Experimental Protocols
Accurate determination of chemical purity and isotopic enrichment requires robust analytical methodologies. The following sections detail the experimental protocols for the key analytical techniques.
Chemical Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the chemical purity of non-volatile compounds like L-Glucose-¹³C-2 by separating it from any impurities.
Protocol:
-
System Preparation:
-
Standard and Sample Preparation:
-
Prepare a standard solution of high-purity, unlabeled L-Glucose in ultrapure water at a known concentration (e.g., 1 mg/mL).
-
Dissolve the L-Glucose-¹³C-2 sample in ultrapure water to a similar concentration.
-
Filter both solutions through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Inject the standard solution to establish the retention time for L-Glucose.
-
Inject the L-Glucose-¹³C-2 sample.
-
-
Data Analysis:
-
Calculate the area of the L-Glucose-¹³C-2 peak and any impurity peaks.
-
Determine the chemical purity by calculating the percentage of the main peak area relative to the total peak area.
-
Isotopic Enrichment Determination
The isotopic enrichment of L-Glucose-¹³C-2 can be determined by mass spectrometry or NMR spectroscopy.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization of the sugar to make it volatile.
Protocol:
-
Sample Preparation (Derivatization):
-
A common method is a two-step derivatization involving methoximation followed by silylation.
-
Dissolve a small amount of the L-Glucose-¹³C-2 sample in pyridine.
-
Add hydroxylamine hydrochloride and heat to form the oxime.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heat to form the trimethylsilyl (TMS) derivative.
-
-
GC-MS Analysis:
-
GC Column: A column suitable for sugar analysis (e.g., a dimethylpolysiloxane-based column).
-
Injection: Inject the derivatized sample into the GC-MS.
-
Mass Spectrometer: Operate the mass spectrometer in electron impact (EI) ionization mode and scan for fragment ions specific to the glucose derivative.
-
-
Data Analysis:
-
Analyze the mass spectrum for fragment ions that contain the C-2 carbon.
-
The isotopic enrichment is calculated by comparing the intensities of the ions corresponding to the ¹³C-labeled fragment (M+1) and the unlabeled fragment (M).
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS allows for the analysis of L-Glucose-¹³C-2 without derivatization.
Protocol:
-
LC System:
-
Use a column suitable for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column.
-
The mobile phase will typically consist of an organic solvent (e.g., acetonitrile) and an aqueous buffer.
-
-
Mass Spectrometry:
-
Utilize a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Use an electrospray ionization (ESI) source, typically in negative ion mode to detect the deprotonated molecule [M-H]⁻.
-
-
Data Analysis:
-
Acquire the mass spectrum of the L-Glucose-¹³C-2 peak.
-
The isotopic enrichment is determined by the relative intensities of the mass isotopologues. The unlabeled molecule (M) will have a specific mass, and the ¹³C-labeled molecule (M+1) will have a mass one unit higher.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides direct information about the position and abundance of the ¹³C label.
Protocol:
-
Sample Preparation:
-
Dissolve a sufficient amount of the L-Glucose-¹³C-2 sample in a suitable deuterated solvent (e.g., D₂O).
-
-
NMR Analysis:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The carbon atom at the C-2 position will show a significantly enhanced signal compared to the other carbon atoms at natural abundance.
-
-
Data Analysis:
-
Integrate the signals for the labeled carbon and the unlabeled carbons.
-
The isotopic enrichment can be calculated from the relative signal intensities.
-
Visualizing Experimental Workflows
The following diagrams illustrate the experimental workflows for assessing the quality of L-Glucose-¹³C-2.
Signaling Pathways and Logical Relationships
L-Glucose is generally not metabolized and therefore does not enter signaling pathways in the same way as D-Glucose. Its primary use is as a control to differentiate specific glucose transport and metabolism from non-specific uptake. The logical relationship in choosing between L-Glucose and D-Glucose for a metabolic study is illustrated below.
References
A Technical Guide to the Safe Handling of L-Glucose-¹³C-2
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety data, handling procedures, and toxicological information for L-Glucose-¹³C-2. As a specific safety data sheet (SDS) for this isotopically labeled compound is not available, this guide is based on the safety profile of the parent compound, L-Glucose. The ¹³C isotope is a stable, non-radioactive isotope; therefore, its presence does not alter the chemical or toxicological properties of the molecule.[1] Health and safety data are assumed to be identical to the unlabeled compound.[1]
Hazard Identification and Classification
L-Glucose is overwhelmingly classified as a non-hazardous substance according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals and Regulation (EC) No 1272/2008 (CLP).[2][3] It is not considered to have acute toxicity, be a skin or eye irritant, or pose a risk for mutagenicity or carcinogenicity.[2]
The primary physical hazard associated with L-Glucose, as with many fine organic powders, is the potential to form combustible dust concentrations in the air.
Data Presentation: GHS Classification
| Hazard Class | Classification | Notes |
| Acute Toxicity (Oral, Dermal, Inhalation) | Not Classified | One supplier SDS lists as "Acute toxicity, oral (Category 4)" |
| Skin Corrosion/Irritation | Not Classified | One supplier SDS lists as "Causes skin irritation" |
| Serious Eye Damage/Eye Irritation | Not Classified | One supplier SDS lists as "Causes serious eye irritation" |
| Respiratory or Skin Sensitisation | Not Classified | |
| Germ Cell Mutagenicity | Not Classified | |
| Carcinogenicity | Not Classified | |
| Reproductive Toxicity | Not Classified | |
| Specific Target Organ Toxicity | Not Classified | |
| Aspiration Hazard | Not Classified | |
| Combustible Dust | May form combustible dust concentrations in air | A physical, not health, hazard. |
Toxicological and Biological Profile
L-Glucose is the l-enantiomer of the naturally occurring D-Glucose. It is not recognized by hexokinase, the first enzyme in the glycolysis pathway, and is therefore not metabolized as an energy source by most living organisms. This makes it largely biologically inert. Symptoms and health effects from exposure are not known to date.
Data Presentation: Toxicological Summary
| Toxicological Endpoint | Summary of Findings |
| Acute Effects | Shall not be classified as acutely toxic. |
| Irritation | Shall not be classified as a skin or eye irritant. |
| Corrosivity | Shall not be classified as corrosive. |
| Sensitisation | Shall not be classified as a respiratory or skin sensitiser. |
| Repeated Dose Toxicity | Shall not be classified as a specific target organ toxicant (repeated exposure). |
| Mutagenicity | Shall not be classified as germ cell mutagenic. |
| Carcinogenicity | Shall not be classified as carcinogenic. |
| Toxicity for Reproduction | Shall not be classified as a reproductive toxicant. |
| Endocrine Disruption | Does not contain an endocrine disruptor at a concentration of ≥ 0.1%. |
Physical and Chemical Properties
L-Glucose-¹³C-2 is a stable isotope-labeled version of L-Glucose, used primarily as a tracer or internal standard in research. Its physical properties are identical to the unlabeled compound.
Data Presentation: Physicochemical Data
| Property | Value | Source(s) |
| Appearance | White powder / solid | |
| Odor | Odorless | |
| CAS Number | 921-60-8 (for unlabeled L-Glucose) | |
| Molecular Formula | C₅¹³CH₁₂O₆ | |
| Molecular Weight | ~181.15 g/mol | |
| Melting Point | 153 - 156 °C | |
| Solubility | Soluble in water | |
| Stability | Stable under recommended storage conditions |
Experimental Protocols: Safe Handling, Storage, and Disposal
The following protocols are based on standard laboratory practices and information from supplier safety data sheets.
Methodology: General Handling Protocol
-
Risk Assessment : Before use, perform a risk assessment for the planned procedure. Although the substance has a low hazard profile, consider the quantities used and the potential for dust generation.
-
Engineering Controls : Use only in well-ventilated areas. If procedures could generate significant dust, handle the compound in a fume hood or ventilated enclosure.
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles.
-
Skin Protection : Wear protective gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection : Under normal use conditions where dust is not generated, no respiratory protection is needed. If dust is generated, use a NIOSH-approved respirator.
-
-
Handling Practices :
-
Avoid contact with skin and eyes.
-
Avoid breathing dust.
-
Minimize dust generation and accumulation. Use weighing paper or a spatula to transfer the powder. Do not pour the powder.
-
Practice good industrial hygiene: Wash hands thoroughly after handling, and do not eat, drink, or smoke in the work area.
-
-
Storage :
-
Keep containers tightly closed.
-
Store in a dry, well-ventilated place. Some suppliers recommend refrigerated storage to maintain product quality.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
-
Spill Response :
-
For small spills, sweep up the solid material, avoiding dust formation.
-
Place the spilled material into a suitable, labeled container for disposal.
-
Clean the spill area with a damp cloth.
-
-
Disposal :
-
Dispose of waste material in accordance with federal, state, and local environmental control regulations.
-
Mandatory Visualization: Safe Handling Workflow
References
An In-depth Technical Guide on the Natural Abundance of L-Glucose and its Isotopes
Abstract: This technical guide provides a comprehensive overview of the natural abundance of L-glucose and the isotopic composition of its constituent elements. It establishes that L-glucose is an enantiomer of the ubiquitous D-glucose and is exceptionally rare or non-existent in nature, with its primary availability being through synthetic routes.[1][2][3] The document details the natural isotopic abundance of carbon, hydrogen, and oxygen, which applies to glucose as a molecule, regardless of its isomeric form. Standard experimental protocols for determining isotopic abundance in monosaccharides, primarily Isotope Ratio Mass Spectrometry (IRMS), are presented, along with a generalized experimental workflow. This guide is intended for researchers, scientists, and drug development professionals working with glucose isomers and isotopic analysis.
Chirality and Natural Occurrence of Glucose
Glucose, a monosaccharide with the chemical formula C₆H₁₂O₆, is a fundamental source of energy for most living organisms.[4] It exists as two stereoisomers, or enantiomers: D-glucose and L-glucose.[5] These molecules are non-superimposable mirror images of each other.
-
D-Glucose: This is the naturally occurring form of glucose, found abundantly in fruits and other parts of plants. It is the primary energy source for cellular respiration in nearly all living things. The vast majority of natural glucose, over 99%, is D-glucose. Enzymes in biological systems, such as hexokinase in the glycolytic pathway, are stereospecific and can only metabolize D-glucose.
-
L-Glucose: In contrast, L-glucose is not found naturally in higher organisms. While its taste is indistinguishable from D-glucose, it cannot be used by cells for energy. Due to its rarity in nature, L-glucose for research or potential applications, such as a low-calorie sweetener, must be produced synthetically.
Therefore, the natural abundance of L-glucose is considered to be effectively zero . The focus of this guide thus shifts to the natural abundance of the stable isotopes that constitute the glucose molecule.
Natural Abundance of Stable Isotopes in Glucose
The isotopic composition of any molecule is determined by the natural abundances of the stable isotopes of its constituent elements. For glucose (C₆H₁₂O₆), these elements are carbon, hydrogen, and oxygen. The accepted global average abundances of these stable isotopes are constant and apply to any glucose molecule, whether it is the D- or L-isomer.
Data on Natural Isotopic Abundance
The following tables summarize the standard natural abundances of the stable isotopes of carbon, hydrogen, and oxygen.
Table 1: Natural Abundance of Stable Carbon Isotopes
| Isotope | Protons | Neutrons | Molar Mass ( g/mol ) | Natural Abundance (%) |
|---|---|---|---|---|
| Carbon-12 (¹²C) | 6 | 6 | 12.00000 | ~98.9% |
| Carbon-13 (¹³C) | 6 | 7 | 13.00335 | ~1.1% |
Table 2: Natural Abundance of Stable Hydrogen Isotopes
| Isotope | Name | Protons | Neutrons | Molar Mass ( g/mol ) | Natural Abundance (%) |
|---|---|---|---|---|---|
| Hydrogen-1 (¹H) | Protium | 1 | 0 | 1.00783 | >99.98% |
| Hydrogen-2 (²H) | Deuterium | 1 | 1 | 2.01410 | ~0.015% |
Note: Tritium (³H) is a radioactive isotope of hydrogen with a half-life of 12.32 years and occurs naturally only in trace amounts.
Table 3: Natural Abundance of Stable Oxygen Isotopes | Isotope | Protons | Neutrons | Molar Mass ( g/mol ) | Natural Abundance (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Oxygen-16 (¹⁶O) | 8 | 8 | 15.99491 | ~99.76% | | Oxygen-17 (¹⁷O) | 8 | 9 | 16.99913 | ~0.038% | | Oxygen-18 (¹⁸O) | 8 | 10 | 17.99916 | ~0.20% |
Owing to this distribution, a sample of glucose will contain molecules with slightly different masses (isotopologues). For example, while most glucose molecules will have a mass of approximately 180 Da (using ¹²C, ¹H, and ¹⁶O), a small percentage will have a mass of 181 Da due to the presence of a single ¹³C or ²H or ¹⁷O atom.
Isotopic Composition of Synthetic L-Glucose
Since L-glucose is a synthetic product, its specific isotopic signature is not governed by natural biological or geological processes. Instead, it is determined entirely by the isotopic composition of the precursor materials and the synthetic pathway employed .
For example, if a synthesis starts with reactants derived from petroleum, the resulting L-glucose will carry the ¹³C signature of that petrochemical source. If the starting materials are derived from C3 or C4 plants, the L-glucose will reflect the distinct carbon isotope ratios associated with those photosynthetic pathways. This principle is crucial for researchers using isotopically labeled L-glucose as a tracer, as the background "natural abundance" signature of the synthesized molecule must be well-characterized.
Experimental Protocol for Isotopic Analysis
The primary technique for high-precision measurement of natural isotope abundances in organic molecules like glucose is Isotope Ratio Mass Spectrometry (IRMS) , often coupled with a gas chromatograph (GC) or elemental analyzer (EA).
Generalized Protocol: GC-Combustion-IRMS for ¹³C Analysis of Glucose
This protocol outlines the key steps for determining the carbon isotope ratio (¹³C/¹²C) in a glucose sample.
1. Sample Preparation and Derivatization:
-
Hydrolysis: If the glucose is part of a larger polysaccharide, it must first be hydrolyzed to its monosaccharide components using acid (e.g., trifluoroacetic acid, TFA).
-
Purification: The monosaccharide sample is purified using methods like high-performance liquid chromatography (HPLC) to isolate glucose from other compounds.
-
Derivatization (Critical for GC): To make the non-volatile glucose molecule suitable for gas chromatography, it must be derivatized. A common method is converting it to a more volatile form, such as an aldonitrile-pentaacetate derivative. This step is crucial as some derivatization methods can introduce isotopic fractionation or unwanted isotopic contributions (e.g., silicon in silylation reagents).
-
Protocol Step: Dissolve the purified glucose sample in a derivatization reagent mixture (e.g., acetic anhydride and pyridine) and heat to produce the volatile derivative.
-
2. GC Separation:
-
The derivatized sample is injected into a gas chromatograph.
-
The GC column separates the glucose derivative from any remaining impurities or solvent based on its volatility and interaction with the column's stationary phase.
3. Combustion:
-
As the derivatized glucose elutes from the GC column, it passes through a high-temperature (e.g., 950°C) combustion reactor.
-
The organic molecule is quantitatively combusted to CO₂ and H₂O.
4. Water Removal and Reduction:
-
The gas stream passes through a water trap to remove H₂O.
-
It may then pass through a reduction reactor to convert any nitrogen oxides (NOx) to N₂ gas.
5. IRMS Analysis:
-
The purified CO₂ gas enters the ion source of the mass spectrometer.
-
The CO₂ is ionized, and the resulting ions are accelerated into a magnetic field, which separates them based on their mass-to-charge (m/z) ratio.
-
The IRMS simultaneously measures the ion beams corresponding to the different isotopologues of CO₂ (e.g., ¹²C¹⁶O₂, m/z=44; ¹³C¹⁶O₂, m/z=45; ¹²C¹⁶O¹⁷O, m/z=45; ¹²C¹⁶O¹⁸O, m/z=46).
6. Data Analysis:
-
The instrument measures the ratio of the ion beam intensities (e.g., 45/44).
-
This ratio is compared to the ratio measured for a calibrated reference gas (e.g., CO₂ calibrated against Vienna Pee Dee Belemnite, VPDB, for carbon).
-
The result is expressed in delta (δ) notation in parts per thousand (per mil, ‰).
Conclusion
L-glucose is a synthetic sugar not found in nature; therefore, its "natural abundance" is zero. The isotopic composition of any L-glucose sample is a direct reflection of the starting materials used in its synthesis. The natural abundance of the constituent stable isotopes of glucose (¹³C, ²H, ¹⁷O, ¹⁸O) is well-defined and serves as a baseline for all isotopic studies. High-precision techniques, primarily Isotope Ratio Mass Spectrometry, provide the necessary tools for researchers to accurately determine the isotopic ratios in both natural D-glucose and synthetic L-glucose, which is fundamental for metabolic research, food authenticity studies, and drug development applications.
References
In-depth Technical Guide on L-Glucose Tracers for Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of molecular imaging and metabolic research, glucose analogs serve as indispensable tools for interrogating cellular processes, particularly in the context of oncology and neuroscience. While D-glucose, the dextrorotatory enantiomer, is the primary source of energy for most living organisms, its mirror image, L-glucose, is not readily metabolized by mammalian cells. This unique characteristic makes L-glucose an ideal tracer for studying non-metabolic biological phenomena such as passive tissue permeability, blood-brain barrier integrity, and non-specific uptake in tumors. This technical guide provides a comprehensive review of the literature on L-glucose tracers, detailing their synthesis, experimental applications, and the quantitative data derived from key studies.
L-Glucose Tracers: A Comparative Overview
L-glucose can be labeled with various isotopes for detection in different imaging modalities. The choice of label depends on the specific application, desired sensitivity, and available instrumentation.
Table 1: Comparison of L-Glucose Tracer Types
| Tracer Type | Label | Imaging Modality | Key Characteristics |
| Radiolabeled L-Glucose | 14C, 3H | Autoradiography, Scintillation Counting | High sensitivity; suitable for ex vivo quantitative analysis. |
| 18F, 11C | Positron Emission Tomography (PET) | High sensitivity for in vivo imaging; provides quantitative data on tracer distribution. | |
| 99mTc | Single-Photon Emission Computed Tomography (SPECT) | Cost-effective with broad availability; favorable decay properties for imaging.[1] | |
| Stable Isotope-Labeled L-Glucose | 13C | Magnetic Resonance Spectroscopy (MRS) | Non-radioactive; provides chemical shift information, allowing for the identification of the molecule and its local environment. |
| Fluorescent L-Glucose | NBD, Texas Red | Fluorescence Microscopy | Enables single-cell level visualization of tracer uptake and distribution. |
Synthesis of L-Glucose Tracers
The synthesis of L-glucose tracers is a critical aspect of their application. Radiolabeling with isotopes like 14C or 18F often involves specialized radiochemistry facilities. Fluorescent labeling, on the other hand, can be achieved through organic synthesis routes.
Synthesis of 2-NBDLG: A Fluorescent L-Glucose Tracer
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of L-glucose tracers. Below are generalized protocols for in vivo imaging and cellular uptake assays.
In Vivo Imaging with Radiolabeled L-Glucose (PET/SPECT)
-
Animal Preparation: Fast animals overnight to reduce background glucose levels. Anesthetize the animal (e.g., with isoflurane) and maintain body temperature.
-
Tracer Administration: Administer a defined dose of the radiolabeled L-glucose tracer (e.g., L-[18F]glucose) via intravenous injection (typically tail vein).
-
Image Acquisition: Perform dynamic or static PET/SPECT scans at desired time points post-injection.
-
Data Analysis: Reconstruct the raw data into 3D images. Draw regions of interest (ROIs) over target tissues and a reference tissue (e.g., muscle) to calculate tracer uptake, often expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Cellular Uptake Assays with Fluorescent L-Glucose (2-NBDLG)
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate or glass-bottom dish) and culture until they reach the desired confluency.
-
Tracer Incubation: Wash cells with a glucose-free buffer and then incubate with a solution containing the fluorescent L-glucose tracer (e.g., 100 µM 2-NBDLG) for a defined period (e.g., 1-3 minutes).[3]
-
Wash: Terminate the uptake by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Imaging and Quantification: Acquire fluorescent images using a confocal microscope.[3] Quantify the fluorescence intensity within individual cells or cell populations.
Quantitative Data on L-Glucose Biodistribution and Uptake
Quantitative data on the biodistribution of L-glucose tracers is essential for interpreting experimental results. L-glucose generally exhibits low tissue uptake compared to its D-enantiomer, reflecting its non-metabolizable nature.
Table 2: Ex Vivo Biodistribution of 99mTc-labeled 1-thio-β-D-glucose and 5-thio-D-glucose in Tumor-Bearing Mice (%ID/g)
Data presented as mean ± standard deviation.
| Organ | 1-thio-β-D-glucose (0.5h) | 5-thio-D-glucose (0.5h) | 1-thio-β-D-glucose (2h) | 5-thio-D-glucose (2h) | 1-thio-β-D-glucose (4h) | 5-thio-D-glucose (4h) |
| Blood | 0.81 ± 0.39 | 1.15 ± 0.38 | 0.23 ± 0.12 | 0.45 ± 0.14 | 0.11 ± 0.05 | 0.29 ± 0.08 |
| Heart | 0.51 ± 0.22 | 0.79 ± 0.22 | 0.16 ± 0.07 | 0.33 ± 0.09 | 0.08 ± 0.04 | 0.21 ± 0.05 |
| Lung | 1.01 ± 0.45 | 1.63 ± 0.48 | 0.28 ± 0.14 | 0.63 ± 0.18 | 0.14 ± 0.07 | 0.39 ± 0.10 |
| Liver | 2.60 ± 2.80 | 6.38 ± 2.94 | 1.02 ± 0.89 | 3.69 ± 1.45 | 0.59 ± 0.45 | 2.65 ± 0.98 |
| Spleen | 0.55 ± 0.25 | 0.89 ± 0.28 | 0.18 ± 0.09 | 0.41 ± 0.12 | 0.10 ± 0.05 | 0.28 ± 0.07 |
| Kidneys | 12.18 ± 8.77 | 4.71 ± 1.97 | 3.45 ± 2.15 | 1.98 ± 0.75 | 1.98 ± 1.09 | 1.35 ± 0.48 |
| Muscle | 0.29 ± 0.13 | 0.45 ± 0.13 | 0.10 ± 0.05 | 0.21 ± 0.06 | 0.06 ± 0.03 | 0.14 ± 0.04 |
| Tumor (HCT-116) | 0.65 ± 0.31 | 0.75 ± 0.24 | 0.41 ± 0.20 | 0.45 ± 0.15 | 0.25 ± 0.12 | 0.31 ± 0.10 |
| Tumor (A549) | 0.69 ± 0.33 | 0.82 ± 0.28 | 0.35 ± 0.17 | 0.51 ± 0.17 | 0.21 ± 0.10 | 0.35 ± 0.11 |
Source: Adapted from in vivo biodistribution studies of 99mTc-labeled thio-glucose derivatives.
It is important to note that while these thio-derivatives provide an indication of the behavior of non-metabolizable glucose analogs, their biodistribution may not be identical to that of unmodified L-glucose.
Qualitative whole-body autoradiography of [U-14C]glucose (the D-isomer) in mice shows rapid and high uptake in metabolically active tissues such as the brain, heart, and tumors, with clearance over time. In contrast, L-glucose would be expected to show lower overall tissue accumulation and a distribution pattern more reflective of blood perfusion and passive diffusion.
Signaling Pathways and Uptake Mechanisms
The uptake of D-glucose into mammalian cells is a well-characterized process mediated by two main families of transporters: the facilitative glucose transporters (GLUTs) and the sodium-glucose cotransporters (SGLTs). In contrast, L-glucose is not a substrate for these transporters.
L-Glucose Uptake Mechanism
The prevailing understanding is that L-glucose crosses cell membranes primarily through non-saturable, passive diffusion. This makes it a valuable tool for measuring and correcting for the non-specific uptake and trapping of D-glucose analogs in tissues.
Phloretin-Sensitive Uptake of 2-NBDLG in Cancer Cells
Interestingly, some studies have reported a phloretin-sensitive uptake of the fluorescent L-glucose derivative 2-NBDLG in certain cancer cell lines, such as mouse insulinoma cells. This uptake was not inhibited by the GLUT inhibitor cytochalasin B or by high concentrations of D- or L-glucose, suggesting a mechanism independent of GLUTs and SGLTs. Phloretin is a broad-spectrum inhibitor of various transporters, including some aquaporins, which have been implicated in the transport of small solutes. This suggests the involvement of a yet-to-be-fully-characterized, non-classical transport pathway for L-glucose derivatives in some cancer cells.
Conclusion
L-glucose tracers are powerful tools for dissecting non-metabolic glucose transport and tissue permeability in vivo and in vitro. Their utility as negative controls for D-glucose uptake studies is well-established. The development of fluorescent L-glucose derivatives has further expanded their application to the single-cell level, revealing unexpected uptake mechanisms in certain cancer cells that warrant further investigation. This guide provides a foundational understanding of L-glucose tracers, their synthesis, and their application in biomedical research, offering a valuable resource for scientists and drug development professionals seeking to employ these unique molecular probes.
References
- 1. In vivo evaluation of tumor uptake and bio-distribution of 99mTc-labeled 1-thio-β-D-glucose and 5-thio-D-glucose in mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hirosaki.repo.nii.ac.jp [hirosaki.repo.nii.ac.jp]
- 3. Uptake of a fluorescent l-glucose derivative 2-NBDLG into three-dimensionally accumulating insulinoma cells in a phloretin-sensitive manner - PMC [pmc.ncbi.nlm.nih.gov]
The Use of L-Glucose-¹³C-2 as an Internal Standard in Nuclear Magnetic Resonance (NMR) Spectroscopy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of L-Glucose-¹³C-2 as a robust internal standard for quantitative Nuclear Magnetic Resonance (NMR) spectroscopy. Given the increasing need for precise and reproducible quantification in fields such as metabolomics, drug discovery, and cellular metabolism studies, the use of a suitable internal standard is paramount. L-Glucose, being the non-natural enantiomer of D-Glucose, offers unique advantages due to its general non-metabolizable nature in most biological systems.[1] The specific labeling with ¹³C at the C-2 position provides a distinct NMR signal that can be used for accurate concentration measurements.
Rationale for L-Glucose-¹³C-2 as an NMR Internal Standard
The ideal NMR internal standard should be chemically inert, non-reactive with the sample matrix, soluble in the solvent used, and possess a simple NMR spectrum with signals that do not overlap with those of the analytes of interest. L-Glucose-¹³C-2 fulfills these criteria for many biological and chemical samples.
-
Metabolic Inertness : Unlike its D-enantiomer, L-glucose is not readily metabolized by most organisms.[1] This is because enzymes, such as hexokinase, are stereospecific and do not recognize L-glucose as a substrate.[1] This lack of metabolic incorporation prevents the signal of the internal standard from diminishing or being converted into other metabolites, which would lead to inaccurate quantification.
-
Chemical Stability : L-glucose is a stable monosaccharide that is unlikely to react with other components in a typical sample under standard NMR conditions.
-
Signal Specificity : The introduction of a ¹³C isotope at a specific position (C-2) provides a unique signal in the ¹³C NMR spectrum. This signal is distinct from the natural abundance ¹³C signals and can be used for quantification without interference from other carbon signals in the sample. The ¹H-¹³C coupling also provides a specific signal in ¹H-¹³C HSQC spectra.
-
Solubility : L-glucose is soluble in aqueous solutions, making it suitable for NMR studies of biological samples, which are often prepared in deuterated water (D₂O).
Properties of L-Glucose-¹³C-2
The following table summarizes the key properties of L-Glucose-¹³C-2 relevant to its use as an NMR internal standard. The chemical shifts are estimated based on the known shifts of D-glucose and may vary slightly depending on the solvent, pH, and temperature.
| Property | Value |
| Molecular Formula | C₆H₁₂O₆ (with ¹³C at C-2) |
| Molecular Weight | Approx. 181.15 g/mol |
| Isotopic Enrichment | Typically >99% ¹³C at C-2 |
| Solubility | Soluble in water |
| Estimated ¹³C Chemical Shift (C-2) | ~73-75 ppm (in D₂O) |
| Estimated ¹H Chemical Shift (H-2) | ~3.5-3.8 ppm (in D₂O) |
Applications in Research and Drug Development
The use of L-Glucose-¹³C-2 as an internal standard is particularly advantageous in the following areas:
-
Quantitative Metabolomics : To accurately determine the concentrations of metabolites in biological extracts.
-
Metabolic Flux Analysis : As a non-metabolized reference to distinguish between cellular uptake and subsequent metabolism of ¹³C-labeled D-glucose.[2]
-
Enzyme Kinetics : To provide a stable reference signal for monitoring the progress of enzymatic reactions.
-
Drug Discovery : To quantify the effect of drug candidates on metabolic pathways by providing a reliable internal standard for metabolite quantification.[2]
-
Food Science : For the quantification of sugars and other components in food and beverage samples.
Experimental Protocol for Using L-Glucose-¹³C-2 as an NMR Internal Standard
This section provides a detailed protocol for the use of L-Glucose-¹³C-2 as an internal standard for the quantification of analytes in an aqueous sample.
Materials:
-
L-Glucose-¹³C-2
-
Deuterium oxide (D₂O)
-
NMR tubes (5 mm)
-
Sample containing the analytes of interest
-
Micropipettes
Procedure:
-
Preparation of a Stock Solution of L-Glucose-¹³C-2:
-
Accurately weigh a known amount of L-Glucose-¹³C-2.
-
Dissolve it in a known volume of D₂O to prepare a stock solution of a precise concentration (e.g., 10 mM).
-
Store the stock solution at an appropriate temperature (e.g., -20°C) to ensure stability.
-
-
Sample Preparation:
-
Prepare the biological or chemical sample in D₂O. For cellular extracts, a common procedure is to quench metabolism, extract the metabolites, and then lyophilize the extract.
-
Reconstitute the dried extract or dissolve the sample in a known volume of D₂O.
-
-
Addition of the Internal Standard:
-
Add a precise volume of the L-Glucose-¹³C-2 stock solution to the prepared sample to achieve a final concentration that is comparable to the expected concentration of the analytes of interest. A typical final concentration might be in the range of 0.1 to 1 mM.
-
Ensure thorough mixing of the internal standard with the sample.
-
-
NMR Data Acquisition:
-
Transfer the final sample mixture to an NMR tube.
-
Acquire the desired NMR spectra (e.g., ¹H, ¹³C, or 2D HSQC). For ¹³C-labeled standards, a ¹³C NMR or a ¹H-¹³C HSQC experiment is typically used.
-
Ensure that the NMR acquisition parameters are optimized for quantitative analysis. This includes a sufficiently long relaxation delay (D1) to allow for full relaxation of both the internal standard and analyte signals.
-
Data Analysis for Quantification:
The concentration of an analyte can be calculated using the following formula:
Concentration of Analyte = (Integral of Analyte Signal / Number of Nuclei for Analyte Signal) * (Number of Nuclei for IS Signal / Integral of IS Signal) * Concentration of IS
Where:
-
Integral of Analyte Signal is the integrated area of the NMR signal corresponding to the analyte.
-
Number of Nuclei for Analyte Signal is the number of nuclei giving rise to the analyte signal (e.g., 3 for a methyl group).
-
Integral of IS Signal is the integrated area of the ¹³C signal from L-Glucose-¹³C-2.
-
Number of Nuclei for IS Signal is 1 for the ¹³C-labeled C-2 position.
-
Concentration of IS is the known concentration of L-Glucose-¹³C-2 in the sample.
Visualizing Workflows and Rationale
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical basis for using L-Glucose-¹³C-2 as an internal standard.
Caption: Experimental workflow for quantitative NMR using L-Glucose-¹³C-2 as an internal standard.
Caption: Rationale for L-Glucose as a suitable internal standard in biological NMR studies.
Conclusion
L-Glucose-¹³C-2 serves as an excellent internal standard for quantitative NMR studies, particularly in the context of biological systems. Its metabolic inertness, chemical stability, and distinct NMR signal provide a reliable reference for the accurate determination of analyte concentrations. While the synthesis of L-glucose can be more complex and costly compared to D-glucose, its unique properties as a non-metabolizable control and internal standard justify its use in research and development where precision and accuracy are critical. The detailed protocol and workflows provided in this guide offer a comprehensive resource for researchers looking to implement this powerful tool in their NMR-based quantitative analyses.
References
Methodological & Application
Application Notes and Protocols for L-Glucose-¹³C₂ in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are indispensable tools in metabolic research, offering the ability to trace the fate of molecules through complex biochemical pathways. While ¹³C-labeled D-glucose is extensively used to investigate central carbon metabolism, its stereoisomer, L-glucose, provides a unique and critical function. L-glucose is generally not metabolized by mammalian cells due to the high stereospecificity of glucose transporters and glycolytic enzymes.[1][2][3] This characteristic makes L-Glucose-¹³C₂, a non-metabolizable tracer, an excellent negative control for glucose uptake and metabolism studies. Its use allows for the precise differentiation between specific, transporter-mediated glucose uptake and non-specific phenomena such as passive diffusion or experimental artifacts.[1][3]
These application notes provide detailed protocols for the utilization of L-Glucose-¹³C₂ in cell culture experiments, focusing on its role as a negative control and a tool to validate the specificity of metabolic pathways.
Core Applications
-
Negative Control for Glucose Uptake and Metabolism: L-Glucose-¹³C₂ serves as a robust control to quantify non-specific glucose uptake and background signals in metabolic assays.
-
Metabolic Flux Analysis (MFA) Control: In ¹³C-based MFA experiments using labeled D-glucose, L-Glucose-¹³C₂ can be used in parallel to account for non-enzymatic isotopic exchange and to ensure that observed labeling patterns in downstream metabolites are due to specific metabolic conversions.
-
Investigating Glucose Transporter (GLUT) Specificity: By comparing the cellular uptake of L-Glucose-¹³C₂ with its D-glucose counterpart, the stereospecificity of glucose transporters can be rigorously assessed.
-
Drug Development and Target Validation: When screening for inhibitors of glucose metabolism, L-Glucose-¹³C₂ can be employed to verify that the effects of a drug candidate are specific to metabolic pathways and not a result of general effects on cell permeability.
Data Presentation
The following tables summarize expected quantitative data from comparative studies using D-Glucose-¹³C₂ and L-Glucose-¹³C₂. These values are illustrative and will vary depending on the cell line, experimental conditions, and analytical methods.
Table 1: Comparative Uptake of D-Glucose-¹³C₂ and L-Glucose-¹³C₂
| Parameter | D-Glucose-¹³C₂ | L-Glucose-¹³C₂ | Reference |
| Uptake Mechanism | Facilitated diffusion (GLUT transporters) & SGLT | Passive diffusion | |
| Relative Uptake Rate | High | Very Low / Negligible | |
| Phosphorylation by Hexokinase | Yes | No | |
| Intracellular Accumulation | As Glucose-6-Phosphate and downstream metabolites | Minimal, as free L-Glucose |
Table 2: Expected ¹³C Incorporation into Downstream Metabolites
| Metabolite | Expected ¹³C Enrichment from D-Glucose-¹³C₂ | Expected ¹³C Enrichment from L-Glucose-¹³C₂ |
| Glycolytic Intermediates | High | None |
| (e.g., Pyruvate, Lactate) | ||
| TCA Cycle Intermediates | High | None |
| (e.g., Citrate, Malate) | ||
| Amino Acids | Moderate to High | None |
| (e.g., Alanine, Glutamate) | ||
| Lipids | Moderate | None |
| Nucleic Acids | Low to Moderate | None |
Experimental Protocols
Protocol 1: Preparation of L-Glucose-¹³C₂ Containing Cell Culture Medium
This protocol details the preparation of a complete cell culture medium supplemented with L-Glucose-¹³C₂. The fundamental principle is to utilize a glucose-free basal medium and supplement it with the labeled glucose to the desired concentration.
Materials:
-
Glucose-free basal medium (e.g., DMEM, RPMI-1640)
-
L-Glucose-¹³C₂ (powder)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin solution (100X)
-
L-glutamine or stable glutamine substitute
-
Sterile, deionized water
-
Sterile syringe filters (0.22 µm)
-
Sterile conical tubes and storage bottles
Procedure:
-
Prepare L-Glucose-¹³C₂ Stock Solution:
-
Calculate the required amount of L-Glucose-¹³C₂ powder to prepare a concentrated stock solution (e.g., 200 mM).
-
In a sterile biological safety cabinet, dissolve the L-Glucose-¹³C₂ powder in sterile, deionized water.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Store the stock solution at -20°C for long-term storage.
-
-
Prepare Complete L-Glucose-¹³C₂ Medium:
-
Start with the desired volume of glucose-free basal medium.
-
Add the required volume of the L-Glucose-¹³C₂ stock solution to achieve the final desired concentration (e.g., 5 mM, 10 mM, or 25 mM).
-
Aseptically add dFBS to the desired final concentration (e.g., 10%).
-
Add Penicillin-Streptomycin and L-glutamine to their standard final concentrations.
-
Store the complete medium at 4°C for up to two weeks.
-
Protocol 2: Cell Culture and Labeling with L-Glucose-¹³C₂
This protocol outlines the general procedure for culturing cells in the presence of L-Glucose-¹³C₂ for metabolic analysis.
Materials:
-
Cells of interest
-
Complete cell culture medium (with unlabeled D-glucose)
-
Complete L-Glucose-¹³C₂ medium (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture plates or flasks
-
Standard cell culture equipment
Procedure:
-
Cell Seeding:
-
Seed cells in their regular growth medium in the desired culture vessel.
-
Allow cells to attach and grow to the desired confluency (typically 70-80%).
-
-
Medium Exchange and Labeling:
-
Aspirate the unlabeled growth medium.
-
Gently wash the cells once with sterile PBS to remove residual unlabeled glucose.
-
Aspirate the PBS.
-
Add the pre-warmed complete L-Glucose-¹³C₂ medium to the cells.
-
Incubate the cells for the desired labeling period. The duration will depend on the specific experimental goals (e.g., minutes to hours for uptake studies).
-
-
Sample Collection:
-
After the labeling period, collect the cell culture medium and/or cell lysate for downstream analysis (e.g., mass spectrometry, NMR).
-
For intracellular metabolite analysis, rapidly quench metabolism by aspirating the medium and adding a cold extraction solvent (e.g., 80% methanol).
-
Protocol 3: Comparative Uptake Assay using L-Glucose-¹³C₂ as a Negative Control
This experiment aims to quantify the difference in uptake between D-Glucose-¹³C₂ and L-Glucose-¹³C₂.
Materials:
-
Complete D-Glucose-¹³C₂ and L-Glucose-¹³C₂ media
-
Ice-cold PBS
-
Cell lysis buffer
-
LC-MS or GC-MS for ¹³C analysis
Procedure:
-
Cell Seeding and Glucose Starvation:
-
Seed cells in parallel in appropriate culture plates (e.g., 6-well plates).
-
Once cells reach the desired confluency, wash them twice with warm, glucose-free medium.
-
Incubate the cells in glucose-free medium for 1 hour to deplete intracellular glucose.
-
-
Tracer Incubation:
-
Add either D-Glucose-¹³C₂ or L-Glucose-¹³C₂ medium to the cells at a final concentration of 5 mM.
-
Incubate for various time points (e.g., 5, 15, 30, and 60 minutes).
-
-
Uptake Termination and Cell Lysis:
-
To stop the uptake, rapidly wash the cells three times with ice-cold PBS.
-
Add cell lysis buffer and incubate on ice for 10 minutes.
-
-
Quantification and Data Analysis:
-
Collect the cell lysates and analyze the ¹³C enrichment using a mass spectrometer.
-
Normalize the uptake to the total protein concentration in each well.
-
Plot the uptake of L-Glucose-¹³C₂ and D-Glucose-¹³C₂ over time.
-
Visualizations
Caption: Comparative fate of D-Glucose-¹³C₂ and L-Glucose-¹³C₂ in mammalian cells.
Caption: Workflow for comparing the uptake of D-Glucose-¹³C₂ and L-Glucose-¹³C₂.
References
Application Notes and Protocols for L-Glucose-¹³C-2 in In Vivo Gut Permeability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intestinal permeability, often referred to as "leaky gut," is a condition characterized by a compromised intestinal barrier. This can allow harmful substances like toxins, bacteria, and undigested food particles to pass from the gut into the bloodstream, potentially triggering inflammation and contributing to a variety of diseases. The assessment of intestinal permeability is therefore a critical aspect of research in gastroenterology, immunology, and drug development.
L-glucose is the stereoisomer of D-glucose and is not readily absorbed or metabolized by the body.[1] These characteristics make it an ideal inert probe for assessing paracellular permeability of the intestinal barrier. When the gut barrier is compromised, L-glucose can pass through the tight junctions between intestinal epithelial cells and enter the bloodstream, eventually being excreted in the urine. By labeling L-glucose with a stable isotope like Carbon-13 (¹³C), specifically L-Glucose-¹³C-2, researchers can accurately and sensitively quantify its presence in biological samples using mass spectrometry, without the risks associated with radioactive isotopes.[1][2]
This document provides detailed application notes and protocols for the use of L-Glucose-¹³C-2 as a marker for in vivo gut permeability assays in both preclinical animal models and human clinical research.
Principle of the Assay
The in vivo gut permeability assay using L-Glucose-¹³C-2 is based on the oral administration of a known amount of the labeled sugar. In a healthy individual with an intact intestinal barrier, the vast majority of the non-metabolizable L-Glucose-¹³C-2 will pass through the gastrointestinal tract and be excreted in the feces. However, if intestinal permeability is increased, L-Glucose-¹³C-2 will cross the epithelial barrier via the paracellular pathway, enter the systemic circulation, and subsequently be filtered by the kidneys and excreted in the urine. The amount of L-Glucose-¹³C-2 recovered in the urine over a specific period is proportional to the degree of intestinal permeability.
Advantages of L-Glucose-¹³C-2 as a Permeability Marker
-
Non-metabolizable: L-glucose is not actively transported or metabolized, ensuring that its appearance in the urine directly reflects passive paracellular transport.
-
Stable Isotope Labeled: The ¹³C label allows for highly sensitive and specific detection by mass spectrometry, avoiding the complexities and safety concerns of radiolabeled compounds.[1][2]
-
Safe: L-glucose is a naturally occurring sugar enantiomer and is considered safe for oral administration in humans. A study using L-glucose as a colon-cleansing agent in humans at a dose of 24 grams showed no adverse events.
-
Paracellular Pathway Specificity: L-glucose is thought to primarily traverse the intestinal epithelium through the paracellular pathway, providing a specific measure of tight junction integrity.
Data Presentation
The following tables provide hypothetical, yet representative, quantitative data that could be expected from in vivo gut permeability studies using L-Glucose-¹³C-2. These values are for illustrative purposes and may vary depending on the specific experimental conditions and the animal model or human population being studied.
Table 1: Hypothetical Urinary Excretion of L-Glucose-¹³C-2 in a Mouse Model of Gut Permeability
| Group | Treatment | L-Glucose-¹³C-2 Dose (mg/kg) | 0-6h Urinary Excretion (% of dose) | 6-24h Urinary Excretion (% of dose) | Total 24h Urinary Excretion (% of dose) |
| 1 | Control (Healthy) | 50 | 0.5 ± 0.2 | 0.2 ± 0.1 | 0.7 ± 0.3 |
| 2 | Disease Model (Increased Permeability) | 50 | 3.5 ± 1.0 | 1.5 ± 0.5 | 5.0 ± 1.5* |
*p < 0.05 compared to Control. Data are presented as mean ± standard deviation.
Table 2: Hypothetical Plasma Pharmacokinetics of L-Glucose-¹³C-2 in a Human Gut Permeability Study
| Time Point | Healthy Control Plasma Concentration (ng/mL) | Increased Permeability Plasma Concentration (ng/mL) |
| 0h (Baseline) | < LOD | < LOD |
| 1h | 50 ± 15 | 250 ± 75 |
| 2h | 80 ± 20 | 400 ± 100 |
| 4h | 60 ± 18 | 300 ± 90 |
| 6h | 30 ± 10 | 150 ± 50 |
| 24h | < LOD | 25 ± 10 |
*p < 0.05 compared to Healthy Control. Data are presented as mean ± standard deviation. LOD = Limit of Detection.
Table 3: Comparison of L-Glucose-¹³C-2 with Lactulose/Mannitol Ratio in a Hypothetical Human Study
| Group | L-Glucose-¹³C-2 (0-6h Urinary Excretion, % of dose) | Lactulose (0-6h Urinary Excretion, % of dose) | Mannitol (0-6h Urinary Excretion, % of dose) | Lactulose/Mannitol Ratio |
| Healthy Control | 0.8 ± 0.3 | 0.3 ± 0.1 | 15 ± 4 | 0.02 ± 0.007 |
| Increased Permeability | 4.5 ± 1.2 | 1.5 ± 0.5 | 12 ± 3 | 0.13 ± 0.04* |
*p < 0.05 compared to Healthy Control. Data are presented as mean ± standard deviation.
Experimental Protocols
In Vivo Gut Permeability Assay in a Mouse Model
This protocol is adapted from general procedures for in vivo permeability assays using oral gavage of a probe molecule.
Materials:
-
L-Glucose-¹³C-2
-
Sterile Phosphate-Buffered Saline (PBS) or water for dissolving the probe
-
Metabolic cages for urine collection
-
Gavage needles
-
Microcentrifuge tubes for sample collection
-
Equipment for blood collection (e.g., heparinized capillary tubes, microtainers)
-
Centrifuge
Protocol:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Fasting: Fast mice for 4-6 hours with free access to water to ensure an empty stomach for consistent absorption.
-
Baseline Sample Collection: Place mice in metabolic cages and collect a baseline urine sample. A baseline blood sample can also be collected.
-
Probe Administration:
-
Prepare a solution of L-Glucose-¹³C-2 in sterile PBS or water at a concentration of 5 mg/mL.
-
Administer the L-Glucose-¹³C-2 solution to each mouse via oral gavage at a dosage of 50 mg/kg body weight. The volume should be approximately 10 µL/g body weight.
-
-
Sample Collection:
-
Urine: House the mice in metabolic cages and collect urine at specified time intervals, for example, 0-6 hours and 6-24 hours. Record the total volume of urine for each collection period. Store urine samples at -80°C until analysis.
-
Blood: At desired time points (e.g., 1, 2, 4, 6, and 24 hours post-gavage), collect blood (approximately 50-100 µL) via tail vein or retro-orbital bleeding into heparinized tubes. Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
-
-
Sample Analysis: Analyze the concentration of L-Glucose-¹³C-2 in urine and plasma samples using a validated LC-MS/MS method.
-
Data Calculation:
-
Urinary Excretion: Calculate the percentage of the administered L-Glucose-¹³C-2 dose excreted in the urine for each collection period using the formula: (Concentration in urine × Urine volume) / Total administered dose × 100
-
In Vivo Gut Permeability Assay in Human Subjects
This protocol is a general guideline and should be adapted and approved by an Institutional Review Board (IRB) or ethics committee before implementation.
Materials:
-
L-Glucose-¹³C-2
-
Drinking water
-
Sterile urine collection containers
-
Blood collection tubes (e.g., EDTA or heparin)
-
Centrifuge
Protocol:
-
Subject Recruitment and Informed Consent: Recruit healthy volunteers and/or patients with conditions associated with altered gut permeability. Obtain written informed consent from all participants.
-
Pre-study Instructions: Instruct participants to fast overnight (8-12 hours) before the test. They should also avoid consuming foods or supplements that might interfere with the assay for 24-48 hours prior.
-
Baseline Sample Collection: Collect a baseline urine sample and a baseline blood sample before the administration of the probe.
-
Probe Administration:
-
Dissolve a pre-weighed amount of L-Glucose-¹³C-2 (e.g., 1-5 grams) in a standard volume of water (e.g., 200-250 mL). The exact dose should be determined based on analytical sensitivity and safety considerations.
-
Instruct the participant to drink the entire solution within a few minutes.
-
-
Sample Collection:
-
Urine: Instruct the participant to collect all urine for a specified period, typically in fractions such as 0-2 hours, 2-6 hours, and 6-24 hours. The total volume of each urine fraction should be recorded. Aliquots of each fraction should be stored at -80°C.
-
Blood: Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 6, and 24 hours) after ingestion of the L-glucose solution. Process the blood to obtain plasma or serum and store at -80°C.
-
-
Sample Analysis: Quantify the concentration of L-Glucose-¹³C-2 in urine and plasma/serum samples using a validated LC-MS/MS method.
-
Data Calculation:
-
Urinary Excretion: Calculate the percentage of the administered dose of L-Glucose-¹³C-2 excreted in each urine fraction.
-
Sample Preparation and LC-MS/MS Analysis
Sample Preparation (General Protocol for Plasma/Serum and Urine):
-
Thaw samples on ice.
-
For plasma/serum, perform protein precipitation by adding 4 parts of ice-cold methanol to 1 part of sample (e.g., 400 µL methanol to 100 µL plasma).
-
Vortex for 30 seconds and incubate on ice for 20 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
-
For urine, a simple dilution with the initial mobile phase may be sufficient. A solid-phase extraction (SPE) step can be included for cleaner samples if necessary.
-
Prepare a calibration curve using L-Glucose-¹³C-2 standards of known concentrations spiked into the same matrix (control plasma or urine).
LC-MS/MS Method:
-
LC Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for the separation of polar metabolites like glucose.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of an additive like ammonium acetate or formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for L-Glucose-¹³C-2 and an appropriate internal standard should be optimized.
Visualizations
Caption: General experimental workflow for in vivo gut permeability assay.
Caption: Paracellular transport of L-Glucose-¹³C-2 across the intestinal epithelium.
References
Application Notes: Utilizing L-Glucose-¹³C as a Control for Precise Glucose Uptake Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose is a cornerstone of cellular metabolism, and its transport into cells is a critical, highly regulated process. The study of glucose uptake is fundamental to understanding health and diseases such as diabetes and cancer. D-Glucose, the naturally occurring stereoisomer, is actively transported into cells by glucose transporters (GLUTs) and subsequently phosphorylated by hexokinase, trapping it for metabolic use.[1][2] To accurately quantify the specific, transporter-mediated uptake of D-glucose, it is imperative to use a control that can account for non-specific uptake mechanisms like passive diffusion.
L-Glucose, the enantiomer of D-glucose, is an ideal negative control for these studies. Due to the high stereospecificity of GLUT transporters and metabolic enzymes, L-glucose is generally not transported into mammalian cells or phosphorylated.[1][3] Therefore, its presence inside a cell is indicative of non-specific uptake. By using ¹³C-labeled L-glucose (specifically L-Glucose-¹³C-2), researchers can employ sensitive analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to differentiate and quantify this non-specific uptake, thereby isolating the true transporter-mediated uptake of D-glucose.[4]
Principle of the Assay
The core principle of this application lies in the metabolic divergence of D- and L-glucose. While D-glucose is actively taken up and metabolized, L-glucose is largely excluded by cellular machinery. When cells are incubated with both ¹³C-labeled D-glucose and ¹³C-labeled L-glucose, the subsequent intracellular quantification of each isomer allows for the precise determination of specific glucose uptake.
Specific Glucose Uptake = Total D-Glucose Uptake - L-Glucose Uptake
The use of a stable isotope label like ¹³C at the C-2 position allows for the differentiation of the exogenous labeled glucose from the naturally abundant ¹²C-glucose.
Data Presentation
The following table summarizes representative data from glucose uptake assays comparing D-Glucose-¹³C and L-Glucose-¹³C uptake in a cancer cell line. This data illustrates the typical results expected, where D-glucose uptake is significantly higher than that of L-glucose, and this uptake can be modulated by factors like insulin.
| Cell Line | Condition | D-Glucose-¹³C Uptake (nmol/mg protein) | L-Glucose-¹³C Uptake (nmol/mg protein) | Specific Uptake (nmol/mg protein) |
| HeLa | Basal | 15.8 ± 1.2 | 0.5 ± 0.1 | 15.3 |
| HeLa | Insulin-Stimulated | 28.3 ± 2.1 | 0.6 ± 0.2 | 27.7 |
| 3T3-L1 Adipocytes | Basal | 5.2 ± 0.5 | 0.2 ± 0.05 | 5.0 |
| 3T3-L1 Adipocytes | Insulin-Stimulated | 25.1 ± 2.5 | 0.3 ± 0.1 | 24.8 |
Note: Data are representative and may vary based on cell type, experimental conditions, and analytical methods.
Experimental Protocols
Herein are detailed protocols for conducting glucose uptake assays using L-Glucose-¹³C-2 as a control, with detection by Mass Spectrometry and NMR Spectroscopy.
Protocol 1: Glucose Uptake Assay using LC-MS
This protocol is designed for the precise quantification of intracellular ¹³C-labeled glucose isomers using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Cultured mammalian cells (e.g., HeLa, 3T3-L1)
-
Cell culture medium (e.g., DMEM), glucose-free
-
Dialyzed Fetal Bovine Serum (dFBS)
-
D-Glucose-¹³C₆ (uniformly labeled)
-
L-Glucose-¹³C-2
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Insulin solution (10 µM stock)
-
Extraction Solvent: 80% Methanol (-80°C)
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge
-
LC-MS system
Procedure:
-
Cell Culture:
-
Plate cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Culture cells overnight in a standard incubator (37°C, 5% CO₂).
-
-
Glucose Starvation:
-
Gently wash the cells twice with warm, glucose-free DMEM.
-
Incubate the cells in glucose-free DMEM supplemented with 0.5% dFBS for 2-4 hours to upregulate glucose transporters.
-
-
Uptake Stimulation (Optional):
-
For insulin-stimulated uptake, add insulin to a final concentration of 100 nM and incubate for 30 minutes at 37°C.
-
-
Isotope Labeling:
-
Prepare a labeling medium containing 10 mM D-Glucose-¹³C₆ and 1 mM L-Glucose-¹³C-2 in glucose-free DMEM.
-
Aspirate the starvation medium and add 1 mL of the labeling medium to each well.
-
Incubate for 15-60 minutes at 37°C. The optimal time should be determined empirically for the specific cell line.
-
-
Termination of Uptake:
-
To stop the uptake, rapidly aspirate the labeling medium.
-
Immediately wash the cells three times with 2 mL of ice-cold PBS per well. Perform this step quickly to prevent the efflux of intracellular glucose.
-
-
Metabolite Extraction:
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate at -80°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Preparation for LC-MS:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Dry the supernatant using a vacuum concentrator.
-
Resuspend the dried metabolites in 50 µL of 50% acetonitrile for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the sample into an LC-MS system.
-
Separate the glucose isomers using a suitable chromatography column (e.g., a HILIC column).
-
Detect and quantify the mass-to-charge ratio (m/z) corresponding to D-Glucose-¹³C₆ and L-Glucose-¹³C-2.
-
Protocol 2: Glucose Uptake Assay using NMR Spectroscopy
This protocol is suitable for tracing the metabolic fate of ¹³C-labeled glucose.
Materials:
-
Same as Protocol 1, with the following additions:
-
NMR tubes
-
D₂O
Procedure:
-
Cell Culture and Starvation:
-
Follow steps 1 and 2 from the LC-MS protocol. For NMR analysis, a higher cell density (e.g., 10 cm dishes) may be necessary.
-
-
Isotope Labeling:
-
Follow step 4 from the LC-MS protocol, using a labeling medium with 10 mM D-Glucose-¹³C₆ and 1 mM L-Glucose-¹³C-2.
-
-
Sample Collection:
-
Terminate the uptake by washing with ice-cold PBS as described in step 5 of the LC-MS protocol.
-
Lyse the cells by adding a suitable lysis buffer compatible with NMR analysis (e.g., freeze-thaw cycles in a minimal volume of PBS).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge to remove cell debris.
-
-
NMR Sample Preparation:
-
Transfer the supernatant to an NMR tube.
-
Add D₂O to a final concentration of 10% for the field lock.
-
-
NMR Data Acquisition:
-
Acquire ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
The chemical shifts of the ¹³C-labeled carbons in glucose will allow for their identification and quantification.
-
Visualizations
D-Glucose vs. L-Glucose Metabolic Fate
Caption: Metabolic divergence of D-Glucose and L-Glucose.
Experimental Workflow for Glucose Uptake Assay
Caption: Workflow for ¹³C-labeled glucose uptake assay.
Logical Relationship for Calculating Specific Uptake
Caption: Calculation of specific glucose uptake.
References
Application Notes: L-Glucose-13C-2 Metabolic Tracing with LC-MS
Introduction
Stable isotope tracing is a powerful methodology for elucidating metabolic pathways and quantifying fluxes within biological systems. By introducing a nutrient labeled with a heavy isotope, such as ¹³C, researchers can track the incorporation of the isotope into downstream metabolites.[1] This application note details the use of L-Glucose-¹³C-2 in conjunction with Liquid Chromatography-Mass Spectrometry (LC-MS) for metabolic tracing studies.
D-glucose is the naturally occurring isomer and the primary carbohydrate fuel source for most organisms, with its metabolism being central to cellular bioenergetics.[1] In contrast, L-glucose, its synthetic enantiomer, is generally not recognized by the cellular machinery responsible for glucose transport and metabolism, such as hexokinase.[2] Consequently, L-glucose is largely considered non-metabolizable in mammalian cells.[1][3] This unique property makes ¹³C-labeled L-glucose an ideal negative control to differentiate between cellular uptake and subsequent metabolic conversion of glucose.
The parallel use of D-Glucose-¹³C and L-Glucose-¹³C allows for a high-confidence map of active glucose metabolism while controlling for experimental artifacts. Any detection of ¹³C-labeled L-glucose within the cell serves as a measure of cellular uptake, while the absence of ¹³C in downstream metabolites confirms its metabolic inertia. This approach is particularly valuable in cancer research to study the Warburg effect and in drug development to validate inhibitors of glucose metabolism.
Instrumentation and Reagents
-
LC-MS System: A high-resolution mass spectrometer coupled with a liquid chromatography system. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of polar metabolites like glucose.
-
L-Glucose-¹³C-2: Stable isotope-labeled L-glucose.
-
Cell Culture Reagents: Appropriate cell culture medium (e.g., glucose-free RPMI 1640), dialyzed fetal bovine serum, and phosphate-buffered saline (PBS).
-
Metabolite Extraction Reagents: LC-MS grade methanol, water, and acetonitrile.
Experimental Protocols
1. Cell Culture and Labeling
This protocol is adapted for adherent mammalian cells in a 6-well plate format.
-
Cell Seeding: Seed cells in a 6-well plate at a density that ensures they reach approximately 75-80% confluency at the time of the experiment.
-
Pre-labeling Culture: One hour before introducing the labeled glucose, replace the culture medium with fresh glucose-free RPMI medium supplemented with 10% dialyzed fetal bovine serum. This step is crucial to deplete unlabeled glucose from the cells.
-
Isotope Labeling:
-
Prepare two sets of labeling media:
-
Control Group: Glucose-free RPMI supplemented with L-Glucose-¹³C-2 (final concentration typically 11 mM, equivalent to standard RPMI).
-
(Optional) Experimental Group: Glucose-free RPMI supplemented with a corresponding ¹³C-labeled D-Glucose.
-
-
Aspirate the pre-labeling medium and quickly wash the cells once with glucose-free medium.
-
Add the prepared ¹³C-labeled media to the respective wells.
-
Incubate the cells at 37°C under 5% CO₂ for the desired time points (e.g., 0, 15, 30, 60 minutes).
-
2. Metabolite Extraction
This protocol utilizes a cold methanol quenching and extraction method to halt metabolic activity and extract polar metabolites.
-
Quenching:
-
At the end of the incubation period, aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled glucose.
-
Add 1 mL of pre-chilled 80% methanol (-80°C) to each well.
-
-
Cell Lysis and Collection:
-
Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
-
To ensure complete cell lysis, vortex the tubes for 30 seconds and incubate on ice for 20 minutes to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for LC-MS analysis.
-
Store the extracted samples at -80°C until analysis.
-
3. LC-MS Analysis
This section provides a general HILIC-LC-MS method for the analysis of L-Glucose-¹³C-2.
-
Chromatographic Conditions (HILIC):
-
Column: A suitable HILIC column for polar metabolite separation.
-
Mobile Phase A: Acetonitrile with a small percentage of water and buffer (e.g., 95% acetonitrile with 10 mM ammonium acetate).
-
Mobile Phase B: Water with a small percentage of acetonitrile and buffer (e.g., 95% water with 10 mM ammonium acetate).
-
Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 95% A) and gradually increase the aqueous component to elute polar compounds.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 200-400 µL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for glucose and related metabolites.
-
Scan Mode: Acquire data in full scan mode to capture the mass isotopologue distributions of metabolites. A scan range of m/z 70-1000 is a reasonable starting point.
-
Data Analysis: Process the raw data to identify peaks and determine their intensities. Correct the measured isotopologue distributions for the natural abundance of ¹³C.
-
Data Presentation
The following tables represent hypothetical data from a comparative experiment using U-¹³C-D-Glucose and L-Glucose-¹³C-2 to illustrate the expected outcomes. The data show the fractional enrichment of key metabolites in glycolysis and the TCA cycle after 1 hour of labeling.
Table 1: Fractional Enrichment of Glycolytic Intermediates
| Metabolite | U-¹³C-D-Glucose Condition (% Enrichment ± SD) | L-Glucose-¹³C-2 Condition (% Enrichment ± SD) |
| Glucose-6-Phosphate | 95.2 ± 2.1 | < 1.0 |
| Fructose-6-Phosphate | 94.8 ± 2.3 | < 1.0 |
| 3-Phosphoglycerate | 93.5 ± 3.0 | < 1.0 |
| Lactate | 96.1 ± 1.8 | < 1.0 |
Table 2: Fractional Enrichment of TCA Cycle Intermediates
| Metabolite | U-¹³C-D-Glucose Condition (% Enrichment ± SD) | L-Glucose-¹³C-2 Condition (% Enrichment ± SD) |
| Citrate | 65.7 ± 4.5 | < 1.0 |
| α-Ketoglutarate | 62.1 ± 5.2 | < 1.0 |
| Malate | 68.3 ± 4.8 | < 1.0 |
| Aspartate | 55.9 ± 6.1 | < 1.0 |
The data clearly demonstrate that ¹³C from D-glucose is robustly incorporated into the metabolites of glycolysis and the TCA cycle. Conversely, the lack of significant labeling in the L-glucose arm confirms that L-glucose is not a substrate for these central metabolic pathways, validating its use as a negative control.
Visualizations
References
Application Notes and Protocols for 13C NMR Spectroscopy of L-Glucose-13C-2 Labeled Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
In metabolic research, stable isotope labeling coupled with Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for tracing the fate of metabolites through complex biochemical pathways. While D-glucose is the primary carbohydrate source for most organisms, its stereoisomer, L-glucose, is generally not metabolized by cells. This characteristic makes 13C-labeled L-glucose an excellent negative control in metabolic studies, helping to distinguish between specific cellular uptake and metabolic conversion versus non-specific uptake or experimental artifacts.[1][2]
This document provides detailed application notes and protocols for the use of L-Glucose-13C-2 in 13C NMR spectroscopy. The specific labeling at the C-2 position allows for precise tracking of this carbon atom, offering a unique tool for investigating glucose transport and the initial steps of glycolysis. These protocols are designed for researchers in academia and the pharmaceutical industry engaged in drug development and metabolic research.
Core Applications
-
Negative Control for Glucose Metabolism Studies: this compound serves as a robust negative control to ensure that observed downstream metabolites in 13C-labeling studies originate from the metabolic conversion of D-glucose and not from non-specific uptake.[1][2]
-
Investigating Glucose Transporter (GLUT) Specificity: By comparing the cellular uptake of this compound and D-Glucose-13C-2, the stereospecificity of glucose transporters can be rigorously assessed.[1]
-
Probing the Warburg Effect in Cancer Cells: In cancer metabolomics, this compound helps to unequivocally demonstrate the enhanced and specific metabolism of D-glucose to lactate, a hallmark of the Warburg effect.
-
Drug Development and Target Validation: When screening for inhibitors of glucose metabolism, this compound can be used to ensure that the observed effects of a drug candidate are specific to metabolic pathways and not due to general effects on cell permeability.
Data Presentation: 13C NMR of this compound
| Carbon Atom | Expected Chemical Shift (ppm) | Expected Multiplicity (in 13C-2 labeled sample) |
| C1 (α) | ~92.8 | Doublet |
| C1 (β) | ~96.6 | Doublet |
| C2 | ~72.0 | Singlet (Enriched) |
| C3 (α) | ~73.5 | Doublet |
| C3 (β) | ~76.5 | Singlet |
| C4 (α, β) | ~70.3 | Singlet |
| C5 (α) | ~72.1 | Singlet |
| C5 (β) | ~76.5 | Singlet |
| C6 (α, β) | ~61.5 | Singlet |
Note: Chemical shifts are referenced to an internal standard (e.g., TMSP) and can vary slightly based on solvent, pH, and temperature. The multiplicity of signals for carbons adjacent to the labeled C-2 will appear as doublets due to 1J(C,C) coupling in a sample that is not fully 13C-2 labeled but has some background natural abundance of 13C.
Experimental Protocols
The following protocols provide a detailed methodology for conducting a comparative metabolomics study using this compound.
Protocol 1: Cell Culture and Isotope Labeling
This protocol outlines the steps for culturing cells and introducing the 13C-labeled glucose tracer.
Materials:
-
Adherent cell line of interest (e.g., HeLa, MCF-7)
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Glucose-free growth medium
-
Dialyzed Fetal Bovine Serum (FBS)
-
This compound
-
[Optional] D-Glucose with corresponding 13C labeling for comparison
-
6-well cell culture plates
-
Sterile Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed adherent cells in 6-well plates to achieve 80-90% confluency at the time of metabolite extraction.
-
Overnight Culture: Culture the cells in complete growth medium overnight in a humidified incubator at 37°C with 5% CO₂.
-
Labeling Media Preparation: On the day of the experiment, prepare the labeling media. Use glucose-free medium supplemented with 10% dialyzed FBS and this compound to a final concentration of 10 mM. Prepare a parallel set of wells with D-glucose as a positive control.
-
Initiation of Labeling:
-
Aspirate the complete growth medium from the cell culture wells.
-
Gently wash the cells twice with pre-warmed sterile PBS to remove residual unlabeled glucose.
-
Add 2 mL of the prepared labeling medium to each well.
-
-
Incubation: Return the plates to the incubator for a predetermined time, typically 4-6 hours for glycolysis studies.
-
Termination and Harvesting: Proceed immediately to Protocol 2 for metabolite extraction.
Protocol 2: Metabolite Extraction from Adherent Cells
This protocol describes the quenching of metabolism and extraction of intracellular metabolites.
Materials:
-
Ice-cold 80% methanol
-
Cell scrapers
-
Dry ice
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Quenching Metabolism:
-
Remove the 6-well plates from the incubator and place them on a bed of dry ice to rapidly quench metabolic activity.
-
Aspirate the labeling medium.
-
Quickly wash the cells with 1 mL of ice-cold PBS and aspirate completely.
-
-
Metabolite Extraction: Add 1 mL of pre-chilled 80% methanol to each well.
-
Cell Lysis and Collection: Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Vortex the tubes vigorously and centrifuge at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.
-
Sample Drying: Dry the metabolite extracts to completeness using a vacuum concentrator (e.g., SpeedVac). Store the dried extracts at -80°C until NMR analysis.
Protocol 3: NMR Sample Preparation and Data Acquisition
This protocol details the preparation of the dried metabolite extracts for NMR analysis.
Materials:
-
Deuterium oxide (D₂O)
-
Internal standard (e.g., 0.5 mM 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TMSP)
-
5 mm NMR tubes
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in 600 µL of D₂O containing the internal standard.
-
pH Adjustment (Recommended): Adjust the pH of the sample to a consistent value (e.g., pH 7.0 ± 0.1) using small volumes of dilute NaOD or DCl in D₂O to minimize pH-dependent variations in chemical shifts.
-
Transfer to NMR Tube: Transfer the reconstituted sample to a 5 mm NMR tube.
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum with water suppression. This provides an overview of the total metabolite pool.
-
Acquire a 1D ¹³C NMR spectrum with proton decoupling. This will directly detect the 13C-labeled metabolites. For the this compound sample, a prominent signal should be observed at approximately 72.0 ppm. Signals for any downstream metabolites are expected to be at the noise level.
-
For more detailed analysis, acquire 2D heteronuclear correlation spectra such as a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment. This experiment correlates protons with their directly attached carbons, providing excellent resolution for detecting 13C incorporation.
-
Visualizations
Caption: Fate of this compound in a typical mammalian cell.
Caption: Experimental workflow for 13C NMR-based metabolomics.
Conclusion
The use of this compound in conjunction with 13C NMR spectroscopy provides a powerful and specific tool for dissecting the intricacies of glucose transport and metabolism. By serving as a non-metabolizable control, it enables researchers to confidently attribute metabolic changes to the utilization of D-glucose. The protocols and data presented herein offer a comprehensive guide for the application of this technique in fundamental research and drug development, ultimately contributing to a deeper understanding of cellular metabolism in health and disease.
References
Application Notes: L-Glucose-¹³C₂ in the Study of Non-Specific Glucose Transport
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing L-Glucose-¹³C₂ as a critical tool for elucidating the mechanisms of glucose transport. Specifically, this document focuses on the application of this stable isotope-labeled sugar to differentiate between specific, transporter-mediated glucose uptake and non-specific transport phenomena, such as passive diffusion.
Introduction
Glucose, a primary energy source for most living organisms, exists as two stereoisomers: D-glucose and L-glucose.[1] While D-glucose is the naturally occurring isomer actively transported into cells by facilitative glucose transporters (GLUTs) and sodium-glucose cotransporters (SGLTs), L-glucose is its mirror image and is not readily metabolized by most organisms.[1] This stereospecificity of glucose transporters forms the basis of using L-glucose as an ideal negative control in glucose uptake assays.[1] By employing ¹³C-labeled L-glucose (L-Glucose-¹³C₂), researchers can accurately quantify its cellular uptake and distinguish it from the naturally abundant ¹²C-glucose, providing a precise measure of non-specific glucose entry into cells.[2]
Principle and Applications
The core principle behind using L-Glucose-¹³C₂ lies in the high stereospecificity of glucose transporters, which preferentially bind and transport D-glucose while largely excluding L-glucose.[1] Therefore, the uptake of L-Glucose-¹³C₂ by cells is primarily attributed to non-transporter-mediated processes, including:
-
Passive Diffusion: Movement of glucose across the cell membrane driven by the concentration gradient.
-
Paracellular Transport: Movement of substances through the tight junctions between cells.
By quantifying the uptake of L-Glucose-¹³C₂ alongside a labeled D-glucose analog, researchers can subtract the non-specific uptake to determine the true transporter-mediated glucose uptake. This is crucial for:
-
Validating Transporter Stereospecificity: Confirming that the glucose uptake in a specific cell type is indeed mediated by transporters.
-
Drug Development: Screening for compounds that inhibit specific glucose transporters without affecting non-specific uptake.
-
Metabolic Studies: Accurately measuring changes in glucose transport activity in response to various stimuli or in disease states like cancer and diabetes.
Data Presentation
The following table summarizes representative quantitative data from studies comparing the uptake of D-glucose and L-glucose, highlighting the differential transport rates.
| Cell Type/Condition | D-Glucose Uptake (Normalized) | L-Glucose Uptake (Normalized) | Key Findings & Reference |
| Mammalian Cells (General) | High | Minimal / Negligible | Demonstrates strong evidence for transporter-mediated, stereospecific glucose uptake. |
| Rat Jejunum (in vivo) | - | 4-7% of total glucose absorption (at 1-50 mM D-glucose) | Suggests a minor role for paracellular glucose transport under physiological conditions. |
| Rat Jejunum (in vivo) | - | 2-5% of total glucose absorption (at 150 mM D-glucose) | High concentrations of D-glucose did not significantly enhance paracellular transport. |
| Cultured MDCK and Fibroblast Cells | High (inhibited by D-mannose) | No significant effect | Illustrates the stereospecificity of the transport mechanism. |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing L-Glucose-¹³C₂ to study non-specific glucose transport.
Protocol 1: Comparative Uptake Assay using LC-MS/MS
This protocol allows for the direct comparison of D- and L-glucose uptake using stable isotope labeling and subsequent detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cell culture of interest (e.g., adipocytes, cancer cell lines)
-
D-Glucose-¹³C₆ (uniformly labeled)
-
L-Glucose-¹³C₂
-
Krebs-Ringer-HEPES (KRH) buffer
-
Cytochalasin B (transport inhibitor control)
-
Ice-cold phosphate-buffered saline (PBS)
-
80% Methanol (ice-cold)
-
LC-MS/MS system
Procedure:
-
Cell Preparation:
-
Seed cells in 6-well or 12-well plates and culture until they reach the desired confluency.
-
Before the assay, serum-starve the cells for 2-4 hours in a serum-free medium to reduce basal glucose uptake.
-
-
Glucose Starvation:
-
Gently wash the cells twice with warm, glucose-free DMEM.
-
Incubate the cells in glucose-free DMEM for 1 hour to deplete intracellular glucose stores.
-
-
Isotope Labeling:
-
Prepare labeling media in KRH buffer containing:
-
Condition A: D-Glucose-¹³C₆
-
Condition B: L-Glucose-¹³C₂
-
Condition C (Inhibitor Control): D-Glucose-¹³C₆ + Cytochalasin B
-
-
Aspirate the glucose-free medium and add the respective labeling media to the cells.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Termination of Uptake:
-
To stop the uptake, rapidly aspirate the labeling medium.
-
Wash the cells three times with ice-cold PBS to minimize efflux of intracellular glucose.
-
-
Metabolite Extraction:
-
Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and incubate at -80°C for at least 20 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., >13,000 x g) for 10 minutes at 4°C.
-
-
Sample Preparation for LC-MS:
-
Carefully transfer the supernatant containing the metabolites to a new tube.
-
Evaporate the solvent and reconstitute the sample in a suitable solvent for LC-MS analysis.
-
-
Analysis:
-
Use LC-MS/MS to quantify the intracellular concentrations of D-Glucose-¹³C₆ and L-Glucose-¹³C₂.
-
Expected Results:
-
A significant accumulation of D-Glucose-¹³C₆ will be observed in Condition A.
-
The uptake of D-Glucose-¹³C₆ will be markedly reduced in the presence of cytochalasin B (Condition C).
-
The uptake of L-Glucose-¹³C₂ (Condition B) will be minimal and unaffected by the transport inhibitor, representing non-specific uptake.
Protocol 2: NMR-Based Uptake Assay
This protocol utilizes Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the uptake of ¹³C-labeled glucose isotopes.
Materials:
-
Cell culture of interest
-
D-Glucose-¹³C₆ or L-Glucose-¹³C₂
-
Labeling media
-
Ice-cold PBS
-
Lysis buffer compatible with NMR analysis
-
D₂O
-
NMR spectrometer
Procedure:
-
Cell Preparation and Glucose Starvation: Follow steps 1 and 2 from the LC-MS/MS protocol. A higher cell density may be required for NMR studies.
-
Isotope Labeling: Prepare labeling media with either D-Glucose-¹³C₆ or L-Glucose-¹³C₂ and incubate the cells for the desired time.
-
Sample Collection:
-
Terminate the uptake by washing with ice-cold PBS.
-
Lyse the cells using a suitable method (e.g., freeze-thaw cycles, sonication).
-
Remove cell debris by centrifugation.
-
-
NMR Sample Preparation:
-
Transfer the supernatant to an NMR tube.
-
Add D₂O to a final concentration of 5-10% for the field lock.
-
-
NMR Analysis: Acquire and process ¹³C NMR spectra to quantify the intracellular labeled glucose.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Glucose transport pathways into the cell.
Caption: Experimental workflow for glucose uptake assay.
References
Quantifying L-Glucose-13C-2 in Biological Samples: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Glucose, the enantiomer of the naturally occurring D-glucose, is a non-metabolizable sugar that serves as an invaluable tool in biological research. Its resistance to cellular metabolism makes it an ideal tracer for studying glucose transport mechanisms independent of downstream pathways such as glycolysis.[1] The stable isotope-labeled variant, L-Glucose-13C-2, provides a distinct mass signature, enabling precise quantification in complex biological matrices using mass spectrometry and NMR spectroscopy.[2]
This document provides detailed application notes and protocols for the accurate quantification of this compound in various biological samples. These methodologies are critical for researchers in metabolic disease, oncology, and drug development who seek to dissect glucose uptake and transport phenomena.
Core Applications
-
Glucose Transport Studies: this compound acts as a tracer to measure the rate of glucose transport across cell membranes without the confounding effects of metabolic conversion.[1]
-
Metabolic Flux Analysis: In conjunction with 13C-labeled D-glucose, this compound can be used as a negative control to differentiate between glucose uptake and its subsequent metabolism, providing a clearer picture of metabolic pathways.[3]
-
Drug Development: This molecule is instrumental in screening and validating inhibitors of glucose transporters (GLUTs) by providing a direct measure of transport activity.[3]
Experimental Workflow Overview
A generalized workflow for the quantification of this compound in biological samples is depicted below. This process involves sample preparation, analyte extraction, instrumental analysis, and data processing.
Caption: General experimental workflow for this compound quantification.
I. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for quantifying small molecules like this compound in complex biological samples. The use of an internal standard is crucial for accurate quantification.
Protocol: LC-MS/MS Quantification of this compound in Human Plasma
1. Materials and Reagents
-
This compound (analytical standard)
-
L-Glucose-13C-6 (internal standard)
-
Human Plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium Hydroxide (LC-MS grade)
-
Phosphate-Buffered Saline (PBS)
2. Sample Preparation
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Prepare Calibration Standards and Quality Controls (QCs): Prepare a stock solution of this compound in water. Serially dilute the stock solution with charcoal-stripped (glucose-free) plasma to create calibration standards at concentrations ranging from 1 to 500 µM. Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
Spike Internal Standard: To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of L-Glucose-13C-6 internal standard solution (e.g., at 100 µM in water).
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube. Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubation and Centrifugation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% acetonitrile in water). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
-
UHPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., Waters ACQUITY UPLC BEH Amide, 100 x 2.1 mm, 1.7 µm) is recommended for good retention and separation of polar metabolites like glucose.
-
Mobile Phase A: 0.05% Ammonium Hydroxide in Water
-
Mobile Phase B: 0.05% Ammonium Hydroxide in Acetonitrile
-
Gradient Elution:
-
0-1 min: 95% B
-
1-5 min: Linear gradient from 95% to 50% B
-
5-6 min: Hold at 50% B
-
6.1-8 min: Return to 95% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode.
-
Ionization Source Parameters:
-
IonSpray Voltage: -4500 V
-
Temperature: 500°C
-
Curtain Gas: 25 psi
-
Collision Gas: 10 psi
-
-
Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions should be optimized for your specific instrument. The values provided are theoretical and based on common fragmentation patterns of glucose.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 181.1 | 89.0 | 50 | -15 |
| This compound | 181.1 | 59.0 | 50 | -25 |
| L-Glucose-13C-6 (IS) | 185.1 | 92.0 | 50 | -15 |
| L-Glucose-13C-6 (IS) | 185.1 | 61.0 | 50 | -25 |
4. Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas of the MRM transitions for this compound and the internal standard (L-Glucose-13C-6).
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios on the calibration curve.
Quantitative Data Summary (Illustrative)
The following table presents hypothetical data from a study measuring this compound uptake in a cell line treated with a potential GLUT1 inhibitor.
| Treatment Group | This compound Concentration (µM) ± SD (n=3) |
| Vehicle Control | 45.2 ± 3.8 |
| GLUT1 Inhibitor (10 µM) | 12.7 ± 1.5 |
| GLUT1 Inhibitor (50 µM) | 5.1 ± 0.9 |
II. Quantification by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for tracing the fate of isotopically labeled molecules in biological systems. While less sensitive than LC-MS/MS, it provides rich structural information and can distinguish between different labeled positions within a molecule.
Protocol: 13C-NMR Analysis of this compound in Cell Extracts
1. Materials and Reagents
-
This compound
-
Cell culture medium (glucose-free)
-
Phosphate-Buffered Saline (PBS)
-
Methanol (ice-cold, 80%)
-
Deuterium Oxide (D2O) with a known concentration of an internal standard (e.g., TSP)
2. Sample Preparation
-
Cell Culture and Treatment: Culture cells to the desired confluency. Replace the culture medium with glucose-free medium containing a known concentration of this compound (e.g., 5 mM). Incubate for a defined period.
-
Metabolism Quenching and Extraction:
-
Aspirate the medium and quickly wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to the culture plate.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex and incubate on ice for 20 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
-
Sample Preparation for NMR:
-
Transfer the supernatant to a new tube and evaporate to dryness using a vacuum concentrator.
-
Reconstitute the dried extract in D2O containing the internal standard.
-
Transfer the sample to an NMR tube.
-
3. NMR Spectroscopy
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.
-
Experiments:
-
1D 13C NMR: Acquire a proton-decoupled 1D 13C spectrum to directly detect the 13C-labeled L-glucose.
-
2D 1H-13C HSQC: For more detailed analysis and to confirm the position of the 13C label, acquire a 2D Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment correlates protons with their directly attached carbons.
-
4. Data Analysis and Quantification
-
Spectral Processing: Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Peak Integration: Integrate the area of the 13C peak corresponding to the C-2 position of L-glucose.
-
Quantification: Calculate the concentration of this compound by comparing the integral of its peak to the integral of the known concentration of the internal standard.
Illustrative 13C NMR Data
The following table shows the expected chemical shifts for this compound in an aqueous solution.
| Carbon Position | Expected 13C Chemical Shift (ppm) |
| C-2 (labeled) | ~75 |
| Other Carbons | At natural abundance |
Signaling Pathway and Logical Relationships
The use of this compound is often situated within the context of cellular signaling pathways that regulate glucose transport. For instance, the insulin signaling pathway promotes the translocation of GLUT4 transporters to the plasma membrane in muscle and adipose tissue, thereby increasing glucose uptake.
Caption: Insulin signaling pathway leading to GLUT4 translocation and L-glucose transport.
Conclusion
The quantification of this compound in biological samples is a robust approach for investigating glucose transport and metabolism. The detailed protocols provided herein for LC-MS/MS and NMR spectroscopy offer sensitive and specific methods for researchers in various fields. The choice of method will depend on the specific research question, the required sensitivity, and the available instrumentation. By carefully following these protocols, researchers can obtain high-quality, reproducible data to advance our understanding of glucose homeostasis in health and disease.
References
Application Notes and Protocols: L-Glucose-¹³C₂ as a Probe for Blood-Brain Barrier Transport
Audience: Researchers, scientists, and drug development professionals.
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] Its integrity is paramount for maintaining brain homeostasis. Disruption of the BBB is a key pathogenic factor in numerous neurological and metabolic diseases, including stroke, diabetes, and neurodegenerative disorders.[3][4] Therefore, the ability to accurately assess BBB permeability is critical in both basic research and drug development.
L-Glucose, the stereoisomer of the naturally occurring D-glucose, serves as an excellent probe for this purpose. Unlike D-glucose, which is actively transported across the BBB by glucose transporters (GLUTs, primarily GLUT1), L-glucose is not recognized by these transporters and is not metabolized by cells.[5] Consequently, its passage across the BBB is restricted to the paracellular route, i.e., through the tight junctions between endothelial cells. When the BBB is compromised, these junctions loosen, allowing for increased passage of paracellular markers like L-glucose. The incorporation of stable carbon-13 isotopes (¹³C) into the L-glucose molecule (L-Glucose-¹³C₂) enables its precise and sensitive quantification by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allowing it to be distinguished from endogenous compounds.
These notes provide detailed protocols for using L-Glucose-¹³C₂ to assess BBB integrity in both in vitro and in vivo models.
Principle of Application
The core principle behind using L-Glucose-¹³C₂ is to measure its rate of leakage from the bloodstream into the brain parenchyma (in vivo) or from an apical to a basolateral chamber in a cell culture model (in vitro).
-
Intact BBB: In a healthy state with intact tight junctions, the transport of L-Glucose-¹³C₂ is severely restricted, resulting in very low concentrations in the brain tissue or basolateral compartment.
-
Compromised BBB: In pathological conditions or after experimental manipulation where tight junctions are disrupted, the paracellular space becomes more permeable, allowing L-Glucose-¹³C₂ to cross the barrier at a higher rate.
By quantifying the concentration of L-Glucose-¹³C₂ that has crossed the barrier over a specific time, a direct and quantitative measure of BBB permeability or "leakiness" can be obtained.
Caption: D-Glucose vs. L-Glucose transport across the BBB.
Quantitative Data: BBB Permeability Markers
The permeability of the BBB to various hydrophilic molecules is often expressed as the permeability-surface area product (PS), apparent permeability coefficient (Papp), or brain uptake clearance (Kin). Lower values indicate a less permeable, or "tighter," barrier. L-glucose consistently demonstrates low permeability, comparable to other established paracellular markers like sucrose and mannitol.
| Compound | Molecular Weight ( g/mol ) | Model System | Permeability Metric | Value | Reference(s) |
| L-Glucose | 180.16 | Rat (in vivo) | PS Product | ~0.1-0.2 µL/min/g | |
| D-Glucose | 180.16 | iPSC-derived BMECs (in vitro) | Pe | ~1.5 x 10⁻³ cm/min | |
| Mannitol | 182.17 | iPSC-derived BMECs (in vitro) | Pe | ~0.3 x 10⁻³ cm/min | |
| Mannitol | 182.17 | Mouse (in vivo) | Kin | 0.245 µL/g/min | |
| Sucrose | 342.30 | Rat (in vivo, post-mannitol) | Permeability | Cortex: ~1.5 x 10⁻⁵ mL/s/g | |
| Sucrose | 342.30 | T2DM Rats (in vivo) | Permeability | Significantly increased vs control | |
| Sodium Fluorescein | 376.27 | T2DM Rats (in vivo) | Hippocampal Concentration | 1000 µg/g protein (vs 583 in control) |
Note: Values are approximate and can vary significantly based on the specific experimental model, conditions, and analytical methods used.
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay (Transwell Model)
This protocol describes the measurement of L-Glucose-¹³C₂ flux across a monolayer of brain microvascular endothelial cells (BMECs) co-cultured with astrocytes or pericytes to form an in vitro BBB model.
Materials:
-
Transwell inserts (e.g., 0.4 µm pore size)
-
BMECs (e.g., primary cells, hCMEC/D3, or iPSC-derived)
-
Astrocyte/Pericyte cells (for co-culture models)
-
Cell culture medium
-
L-Glucose-¹³C₂
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed BMECs on the apical side of the Transwell insert. If using a co-culture model, seed astrocytes or pericytes on the basolateral side of the well. Culture until a confluent monolayer is formed with high transendothelial electrical resistance (TEER).
-
Barrier Integrity Check: Measure TEER to confirm the integrity of the cell monolayer. High TEER values are indicative of tight junction formation.
-
Preparation: Wash the cell monolayers gently with pre-warmed transport buffer.
-
Initiate Transport: Add transport buffer containing a known concentration of L-Glucose-¹³C₂ (e.g., 100 µM) to the apical (upper) chamber. Add fresh transport buffer without the probe to the basolateral (lower) chamber.
-
Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber. Immediately replace the collected volume with fresh, pre-warmed transport buffer.
-
Quantification: Analyze the concentration of L-Glucose-¹³C₂ in the basolateral samples using a validated LC-MS/MS method (see Protocol 4.3).
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt = Rate of accumulation of L-Glucose-¹³C₂ in the basolateral chamber (mol/s)
-
A = Surface area of the Transwell membrane (cm²)
-
C₀ = Initial concentration of L-Glucose-¹³C₂ in the apical chamber (mol/cm³)
-
Caption: Workflow for the in vitro BBB permeability assay.
Protocol 2: In Vivo BBB Integrity Assessment
This protocol details the procedure for measuring L-Glucose-¹³C₂ extravasation into the brain in an animal model (e.g., mouse or rat).
Materials:
-
Animal model (e.g., C57BL/6 mice)
-
L-Glucose-¹³C₂ sterile solution for injection
-
Anesthetic
-
Surgical tools
-
Perfusion buffer (e.g., cold PBS with heparin)
-
Brain homogenization buffer
-
LC-MS/MS system
Procedure:
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols.
-
Probe Administration: Administer a bolus of L-Glucose-¹³C₂ solution via intravenous (IV) injection (e.g., tail vein) at a known dose.
-
Circulation Time: Allow the probe to circulate for a defined period (e.g., 30 minutes).
-
Blood Sampling: Just prior to termination, collect a blood sample (e.g., via cardiac puncture) to determine the plasma concentration of L-Glucose-¹³C₂ over time.
-
Transcardial Perfusion: Perform transcardial perfusion with cold PBS/heparin to flush the vasculature and remove any probe remaining in the blood vessels of the brain.
-
Brain Extraction: Immediately dissect the brain and specific regions of interest (e.g., hippocampus, cortex).
-
Sample Processing: Weigh the brain tissue samples. Homogenize the tissue in a suitable buffer.
-
Quantification: Extract the analyte from the brain homogenate and plasma. Analyze the concentration of L-Glucose-¹³C₂ using LC-MS/MS (see Protocol 4.3).
-
Calculation: Calculate the brain uptake clearance (Kin) or brain-to-plasma ratio. Brain Uptake (µL/g) = (Amount of probe in brain per gram of tissue) / (Concentration of probe in plasma)
Protocol 3: Sample Analysis by LC-MS/MS
This is a general guideline for the quantification of L-Glucose-¹³C₂. The method must be fully validated for specificity, linearity, accuracy, and precision.
Procedure:
-
Sample Preparation:
-
Plasma: Perform a protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the plasma sample. Vortex and centrifuge to pellet the proteins.
-
Brain Homogenate: Perform a similar protein precipitation and/or a liquid-liquid or solid-phase extraction to isolate the analyte from the complex tissue matrix.
-
-
LC Separation:
-
Inject the supernatant from the prepared sample onto an appropriate liquid chromatography column (e.g., a HILIC column suitable for polar analytes).
-
Use an isocratic or gradient mobile phase to achieve chromatographic separation of L-Glucose-¹³C₂ from other matrix components.
-
-
MS/MS Detection:
-
Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Set the instrument to monitor for a specific precursor-to-product ion transition for L-Glucose-¹³C₂. The ¹³C₂ label will result in a mass shift of +2 Da compared to unlabeled L-glucose, ensuring specificity.
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of L-Glucose-¹³C₂ into a blank matrix (e.g., control plasma or brain homogenate).
-
Calculate the concentration in the unknown samples by interpolating their response against the standard curve.
-
Applications and Use Cases
-
Disease Modeling: Quantifying BBB breakdown in models of neurological diseases such as Alzheimer's, Parkinson's, multiple sclerosis, and stroke.
-
Metabolic Disorder Research: Investigating the effects of hyperglycemia and diabetes on BBB integrity.
-
Drug Development: Assessing whether novel CNS drug candidates or other systemic drugs adversely affect BBB permeability.
-
Toxicology: Evaluating the potential for environmental toxins or xenobiotics to disrupt the BBB.
-
BBB Modulation Studies: Testing the efficacy of therapeutic strategies designed to open the BBB for enhanced drug delivery or to restore its integrity.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel Insights into the Mechanism and Treatment of Diabetes-Related Brain Complications: Focusing on the Blood-Brain Barrier Impairment [aginganddisease.org]
- 4. Glial and Vascular Cell Regulation of the Blood-Brain Barrier in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: L-Glucose-13C-2 NMR Signal-to-Noise Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio (SNR) for L-Glucose-13C-2 in Nuclear Magnetic Resonance (NMR) experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio (SNR) inherently low in 13C NMR spectroscopy?
A1: The low SNR in 13C NMR spectroscopy stems from two primary factors. Firstly, the natural abundance of the NMR-active 13C isotope is only 1.1%, while the major 12C isotope is NMR-inactive.[1][2] Secondly, the magnetic moment of a 13C nucleus is significantly weaker than that of a proton (1H), resulting in inherently weaker NMR signals.[1][2] For complex molecules like L-Glucose, these challenges can be compounded.
Q2: How does the isotopic labeling of this compound affect the expected NMR spectrum?
A2: With this compound, the carbon atom at the C-2 position is enriched with the 13C isotope. This means you should observe a significantly enhanced signal for the C-2 carbon compared to the other carbon atoms in the molecule, which are at natural abundance (1.1%).[3] This specific labeling is advantageous for tracking the metabolic fate of this particular carbon atom.
Q3: What is the Nuclear Overhauser Effect (NOE) and how does it improve the SNR in 13C NMR?
A3: The Nuclear Overhauser Effect (NOE) is a phenomenon where irradiating protons with radiofrequency can increase the signal intensity of nearby 13C nuclei. This is a standard technique used in 13C NMR to enhance the signal, often by a factor of up to 2-3 for protonated carbons. Standard 13C experiments with proton decoupling typically utilize the NOE to boost signal strength.
Q4: How does increasing the number of scans impact the SNR and experiment time?
A4: The signal-to-noise ratio improves with the square root of the number of scans. Consequently, to double the SNR, you need to quadruple the number of scans. While increasing the number of scans is a direct way to enhance your spectrum, it comes at the cost of significantly longer experiment times.
Troubleshooting Guide
This guide addresses common issues encountered during this compound NMR experiments and provides actionable solutions.
Issue 1: No visible peaks, only baseline noise.
| Possible Cause | Recommended Solution |
| Sample concentration is too low. | Increase the sample concentration. For 13C NMR of small molecules, a concentration of 50-100 mg in 0.5-0.6 mL of deuterated solvent is often recommended. Doubling the concentration will roughly double the signal intensity. |
| Incorrect receiver gain. | Check and adjust the receiver gain. An excessively high gain can clip the Free Induction Decay (FID) and introduce noise, while a low gain will result in a weaker signal. |
| Insufficient number of scans. | Increase the number of scans (NS). Start with a higher number of scans (e.g., 1024 or more) and increase as needed to achieve the desired SNR. |
| Hardware issues. | If available, use a cryoprobe. Cryoprobes cool the detection electronics, which dramatically reduces thermal noise and can lead to a significant enhancement in SNR, typically by a factor of 3 to 10. |
Issue 2: The signal for the C-2 carbon is weak, but other carbon signals are visible.
| Possible Cause | Recommended Solution |
| Inadequate relaxation delay (D1). | The T1 relaxation time for different carbons in a sugar molecule can vary. Quaternary carbons, for instance, often have longer T1 values. To ensure full relaxation and maximize signal, the relaxation delay (D1) should be set to at least 5 times the longest T1 value. For quantitative analysis, a longer D1 is crucial. However, for routine spectra, a shorter D1 combined with a smaller pulse angle can be a good compromise to increase the number of scans in a given time. |
| Non-optimal pulse angle. | For samples with long T1 relaxation times, using a smaller flip angle (e.g., 30-45°) allows for shorter relaxation delays without saturating the signal. This can be an effective strategy to increase the number of scans within a limited experiment time. |
Issue 3: Broad peaks and poor resolution.
| Possible Cause | Recommended Solution |
| Poor magnetic field homogeneity (shimming). | Carefully shim the magnetic field. Automated shimming routines are a good starting point, but manual shimming may be necessary for optimal resolution. |
| Sample contains solid particles. | Ensure your sample is fully dissolved. If necessary, filter the sample through a glass wool plug or a syringe filter to remove any particulate matter. |
| High sample viscosity. | A highly viscous sample can lead to broad lines. Gentle heating of the sample or diluting it (if signal intensity allows) can help reduce viscosity. |
Experimental Protocols & Data
Sample Preparation Protocol
A well-prepared sample is critical for obtaining a high-quality NMR spectrum.
-
Dissolution: Dissolve 50-100 mg of this compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Mixing: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Filtering: If any solid particles are visible, filter the solution through a glass wool plug in a Pasteur pipette or a syringe filter directly into a clean, high-quality 5 mm NMR tube.
-
Final Volume: Ensure the final volume of the solution in the NMR tube is between 0.5 mL and 0.6 mL.
Quantitative Data: 13C NMR Parameters
The following tables provide typical starting parameters for 13C NMR experiments on glucose and a summary of reported T1 relaxation times. Note that the T1 values for L-glucose are expected to be identical to those of D-glucose.
Table 1: Recommended Starting 13C NMR Acquisition Parameters for L-Glucose.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or zgdc30 (Bruker) | Standard 1D 13C experiment with proton decoupling. |
| Pulse Angle (Flip Angle) | 30° | A smaller flip angle allows for a shorter relaxation delay, increasing the number of scans in a given time. |
| Relaxation Delay (D1) | 2.0 seconds | A reasonable starting point. For carbons with long T1s or for quantitative analysis, a longer D1 may be necessary. |
| Acquisition Time (AQ) | 1.0 - 1.5 seconds | Balances resolution and the overall experiment time. |
| Number of Scans (NS) | Start with 128-1024 and increase as needed | The SNR is proportional to the square root of the number of scans. |
| Temperature | 298 K (25 °C) | Standard temperature for most experiments. |
| Spectral Width (SW) | ~200-250 ppm | Sufficient to cover the chemical shift range of carbohydrates. |
Table 2: Reported 13C T1 Relaxation Times for D-Glucose (as a proxy for L-Glucose).
| Carbon Position | T1 (seconds) at ~20 MHz |
| C-1 | ~0.6 - 0.8 |
| C-2 | ~0.6 - 0.8 |
| C-3 | ~0.6 - 0.8 |
| C-4 | ~0.6 - 0.8 |
| C-5 | ~0.6 - 0.8 |
| C-6 | ~0.4 - 0.6 |
| Note: T1 relaxation times are field-strength dependent and can also be influenced by solvent, temperature, and concentration. |
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for acquiring a 13C NMR spectrum of this compound.
Troubleshooting Low Signal-to-Noise
This decision tree provides a logical approach to troubleshooting low SNR in your 13C NMR experiment.
References
L-Glucose-13C-2 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for L-Glucose-13C-2, focusing on common solubility and stability challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between L-Glucose and D-Glucose?
A1: L-Glucose and D-Glucose are stereoisomers, specifically enantiomers, which means they are non-superimposable mirror images of each other.[1] While they have the same chemical formula (C₆H₁₂O₆), their atoms are arranged differently in space.[1] This structural difference is crucial in biology, as the vast majority of naturally occurring glucose is the D-form. Metabolic enzymes, like hexokinase in glycolysis, are highly specific to D-Glucose and cannot readily metabolize L-Glucose in most organisms.[1][2]
Q2: Why is this compound used in research if it's not metabolized?
A2: The fact that L-Glucose is not significantly metabolized is precisely why it is a valuable tool.[3] Its primary applications include:
-
Negative Control: To differentiate between specific, carrier-mediated glucose uptake and non-specific diffusion.
-
Transport Studies: To measure the rate of glucose transport into cells without the complicating factor of it being consumed in subsequent metabolic pathways.
-
Non-Metabolizable Marker: To trace processes independent of central glucose metabolism, such as bulk flow or volume distribution. The ¹³C label allows it to be detected and distinguished from any endogenous, unlabeled compounds using mass spectrometry.
Q3: What solvents can I use to dissolve this compound?
A3: this compound, like its unlabeled counterpart, is highly soluble in water. It may also be dissolved in DMSO, ethanol, or DMF. It is generally poorly soluble in less polar organic solvents like methanol and ethanol and essentially insoluble in nonpolar solvents like hexane. When preparing stock solutions, it is recommended to start with water or DMSO. For aqueous solutions, ultrasonic assistance may be needed to dissolve the compound at high concentrations.
Q4: How stable is this compound in solution and what factors affect its stability?
A4: L-Glucose is generally considered stable in aqueous solutions. However, similar to D-Glucose, it can degrade over time, particularly under suboptimal conditions. The primary factors influencing its stability are:
-
Temperature: Increased temperature is the most significant factor accelerating degradation.
-
pH: Glucose solutions exhibit maximum stability at a pH of approximately 4. Degradation increases in both highly acidic and alkaline conditions.
-
Storage Duration: Prolonged storage, especially at room temperature or above, can lead to the formation of degradation products.
Q5: What are the recommended storage conditions for this compound?
A5: Proper storage is crucial to maintain the integrity of this compound.
-
Powder: Store the solid powder at -20°C for long-term stability (up to 3 years). It can also be stored at 4°C for up to 2 years.
-
Stock Solutions: Once dissolved, it is best to prepare single-use aliquots and store them at -80°C. At -80°C, solutions are stable for up to 6 months, while at -20°C, they should be used within 1 month. It is not recommended to store aqueous solutions for more than one day unless frozen. Repeated freeze-thaw cycles should be avoided.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration | Notes |
| Water (H₂O) | High | 125 mg/mL | Ultrasonic assistance may be required. |
| DMSO | Soluble | ~30 mg/mL | Data for D-Glucose used as a proxy. |
| Dimethyl Formamide (DMF) | Soluble | ~20 mg/mL | Data for D-Glucose used as a proxy. |
| Ethanol | Poorly Soluble | ~0.3 mg/mL* | Data for D-Glucose used as a proxy. |
| Methanol | Poorly Soluble | - | L-Glucose is poorly soluble in methanol. |
| Acetic Acid | Soluble | - | L-Glucose is highly soluble in acetic acid. |
*Note: Specific quantitative solubility data for L-Glucose in organic solvents is limited. The values provided are for D-Glucose and serve as a reasonable estimate due to their identical chemical properties, excluding stereochemistry.
Table 2: Stability and Degradation of this compound in Aqueous Solution
| Condition | Stability Level | Potential Degradation Products | Recommendations |
| Temperature | |||
| -80°C | High | Negligible | Recommended for long-term solution storage. |
| -20°C | High | Negligible | Recommended for short-term solution storage (≤1 month). |
| 4°C | Moderate | Minimal over short periods | Avoid prolonged storage. |
| 25°C (Room Temp) | Low | Gradual degradation | Use solutions fresh; do not store at this temperature. |
| 37°C (Incubation) | Low | Accelerated degradation | For experiments, be aware of potential degradation over long incubation times. |
| pH | |||
| Acidic (pH < 4) | Moderate-Low | Dehydration products (e.g., 5-HMF L-enantiomer) | Buffer solutions if possible. |
| Near Neutral (pH 4-7) | High | Minimal | Optimal stability is around pH 4. |
| Alkaline (pH > 7) | Low | Enolization, isomerization, fragmentation | Avoid alkaline conditions to prevent rapid degradation. |
Troubleshooting Guides
Problem 1: No detectable intracellular L-Glucose-13C after incubation.
| Potential Cause | Suggested Solution |
| Inefficient Cell Lysis | Optimize the cell lysis protocol to ensure the complete extraction of intracellular metabolites. A common method is using a cold 80:20 methanol:water solution. |
| Low Glucose Transporter (GLUT) Expression | Verify the expression levels of GLUTs in your cell line. Some cell types may have inherently low basal glucose uptake. |
| Ineffective Quenching | Ensure your quenching method (e.g., washing with ice-cold PBS) is rapid and effective to prevent the leakage of intracellular metabolites. |
| Insufficient Analytical Sensitivity | Check the limit of detection (LOD) of your mass spectrometer for L-Glucose-13C. You may need to increase the tracer concentration or the amount of cell material used. |
Problem 2: I am observing downstream labeling from my L-Glucose-13C tracer.
| Potential Cause | Suggested Solution |
| Contamination of the Tracer | The most likely cause is contamination of your L-Glucose-13C with its D-isomer from the synthesis process. Contact the manufacturer for a detailed certificate of analysis regarding isomeric purity. |
| In Vivo Isomerization | Although very rare in mammalian systems, some microorganisms may possess enzymes capable of converting L-Glucose to D-Glucose. This is generally not a concern for typical cell culture. |
| Analytical Artifacts | Mass spectrometry signals can be confounded by interference from other labeled compounds with similar mass-to-charge ratios or by issues with natural abundance correction algorithms. |
| Non-Enzymatic Reactions | Under certain experimental conditions (e.g., high heat), non-enzymatic chemical reactions could potentially lead to the formation of labeled downstream products, though this is uncommon. |
Problem 3: Poor or no chromatographic separation between L-Glucose-13C and endogenous D-Glucose.
| Potential Cause | Suggested Solution |
| Use of a Non-Chiral Chromatography Column | Standard columns (like C18) separate based on polarity, not chirality. L- and D-Glucose will co-elute. |
| Solution | Employ a chiral stationary phase (CSP) column specifically designed for separating enantiomers. Cyclodextrin- or polysaccharide-based columns are common choices for sugar isomer separations. |
Visualizations
References
Technical Support Center: L-Glucose-13C-2 Isotopic Labeling Experiments
Welcome to the technical support center for L-Glucose-13C-2 labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you ensure the accuracy of your metabolic studies.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a concern in 13C labeling experiments?
Isotopic scrambling refers to the randomization of 13C atoms within a molecule, leading to a deviation of isotope labeling patterns from what is expected based on known metabolic pathways.[1][2] This is a significant issue in 13C Metabolic Flux Analysis (13C-MFA) because this technique relies on the precise tracking of labeled carbon atoms to calculate the rates of metabolic reactions (fluxes).[2] If scrambling occurs, the measured mass isotopomer distributions will not accurately reflect the activity of the primary metabolic pathways of interest, resulting in erroneous flux calculations.[2]
Q2: Should I be concerned about isotopic scrambling when using this compound as a tracer?
In most biological systems, particularly in mammals, significant isotopic scrambling of this compound is not an expected phenomenon.[3] L-glucose is the stereoisomer of D-glucose and is not readily metabolized. The enzymes that initiate glycolysis, such as hexokinase, are highly stereospecific and cannot phosphorylate L-glucose. As this compound does not typically enter central carbon metabolism (glycolysis, pentose phosphate pathway, TCA cycle), the biochemical reactions that cause isotopic scrambling do not occur.
Q3: What is the primary application of this compound in metabolic research?
Due to its metabolically inert nature, this compound is an excellent tool for use as a control tracer. Its main applications include:
-
Studying glucose transport: It allows researchers to measure the rate of glucose uptake by cells and tissues, independent of downstream metabolism.
-
Differentiating metabolic vs. non-metabolic uptake: When used alongside a metabolizable tracer like D-Glucose-13C, it helps to distinguish between the active metabolic conversion of the tracer and its non-metabolic distribution (e.g., transport, diffusion).
-
Correcting for extracellular tracer: It can be used to account for the amount of tracer present in the extracellular space of tissue samples.
Q4: I am observing what appears to be 13C enrichment in downstream metabolites after administering this compound. What could be the cause?
Observing 13C enrichment in metabolites like lactate or TCA cycle intermediates after using this compound is unexpected in mammalian cells. The most likely causes are:
-
Contamination of the tracer: The this compound stock may contain a small amount of D-Glucose-13C-2 as an impurity from the synthesis process.
-
Analytical artifacts: This can include issues with the mass spectrometer, such as background noise, or errors in the natural abundance correction algorithms.
-
Microbial metabolism: While rare in mammalian cell cultures, some specific microorganisms are capable of metabolizing L-glucose. Contamination of the cell culture with such microbes could lead to the appearance of labeled downstream metabolites.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound labeling experiments.
Problem 1: Unexpected 13C labeling is observed in downstream metabolites.
| Possible Cause | Recommended Action |
| Contamination of this compound tracer with D-Glucose-13C-2. | Verify Tracer Purity: Contact the supplier for a certificate of analysis detailing the isotopic and chemical purity of the this compound lot. Inquire specifically about the percentage of D-glucose isomer contamination. |
| Analytical Issues in Mass Spectrometry. | Run Blank Samples: Analyze a "no-cell" control containing only the culture medium with this compound to check for background signals or contamination from the media components. Review Data Processing: Scrutinize the natural abundance correction calculations to ensure they are being applied correctly. |
| Microbial Contamination of Cell Culture. | Test for Contamination: Routinely test your cell cultures for microbial contamination. |
| Non-enzymatic Reactions. | Although less likely, consider the possibility of non-enzymatic chemical reactions that could lead to the modification and apparent incorporation of the tracer. |
Problem 2: No detectable 13C signal from this compound in cell or tissue extracts.
| Possible Cause | Recommended Action |
| Inefficient Cell/Tissue Uptake. | Optimize Incubation Time: Perform a time-course experiment to determine the optimal duration for tracer uptake. Check Glucose Transporter Expression: Ensure that the cells or tissue under investigation express glucose transporters. |
| Poor Metabolite Extraction. | Test Different Extraction Solvents: Common solvents include methanol, ethanol, and chloroform/methanol mixtures. The optimal choice depends on the specific sample type. Include Internal Standards: Add a known amount of a labeled internal standard before extraction to correct for variations in extraction efficiency. |
| Insufficient Mass Spectrometer Sensitivity. | Instrument Calibration: Ensure the mass spectrometer is regularly tuned and calibrated to maintain mass accuracy and sensitivity. Optimize MS Method: Develop a targeted Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method for this compound to enhance sensitivity. |
Quantitative Data Summary
The following table summarizes the expected versus unexpected mass isotopomer distribution (MID) for a key glycolytic metabolite, pyruvate, following incubation with this compound. In an ideal experiment with pure this compound, no enrichment is expected in pyruvate.
| Metabolite | Mass Isotopomer | Expected MID (%) (No Scrambling) | Unexpected MID (%) (Apparent Scrambling) | Potential Interpretation of Unexpected Results |
| Pyruvate | M+0 | ~100% | <100% | Contamination of this compound with a metabolizable 13C-labeled substrate (e.g., D-Glucose-13C-2). |
| M+1 | 0% | >0% | Indicates entry of the 13C label into metabolic pathways. | |
| M+2 | 0% | >0% | Suggests that the contaminating tracer is labeled at two carbon positions. |
Experimental Protocols
Protocol 1: Comparative Glucose Uptake Assay using this compound and D-Glucose-13C
This protocol is designed to quantify and compare the uptake of L- and D-glucose in cultured cells.
-
Cell Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.
-
Starvation (Optional): Wash cells with Phosphate-Buffered Saline (PBS) and incubate in glucose-free medium for 1-2 hours to upregulate glucose transporters.
-
Uptake Initiation: Remove the starvation medium and add pre-warmed medium containing a known concentration of either this compound or D-Glucose-13C. Incubate for a short period (e.g., 5-15 minutes).
-
Uptake Termination: To stop the uptake, rapidly aspirate the medium and wash the cells three times with ice-cold PBS.
-
Metabolite Quenching and Extraction:
-
Add 1 mL of pre-chilled 80% methanol (-80°C) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex the samples for 30 seconds and incubate on ice for 20 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites for LC-MS analysis.
-
-
LC-MS Analysis: Analyze the supernatant to quantify the intracellular amount of this compound and D-Glucose-13C.
Protocol 2: Metabolite Extraction from Tissue Samples
-
Weigh 20-50 mg of frozen tissue.
-
Add 500 µL of pre-chilled 80% methanol (-80°C).
-
Homogenize the tissue using a bead beater or other suitable homogenizer.
-
Follow steps 5-8 from the cell culture quenching and extraction protocol.
Visualizations
Caption: Experimental workflow for this compound tracing experiments.
Caption: Metabolic divergence of D-Glucose and L-Glucose.
References
Technical Support Center: L-Glucose-13C-2 Quantification by Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-Glucose-13C-2 in mass spectrometry-based quantification.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when analyzing this compound?
The main difficulty is distinguishing this compound from the highly abundant endogenous D-glucose. Since they are stereoisomers, they have identical masses and cannot be separated by a mass spectrometer alone.[1] Therefore, effective chromatographic separation is crucial before the sample enters the mass spectrometer. Standard chromatography is often insufficient, making specialized techniques like chiral chromatography necessary.[1]
Q2: Why am I not observing any ¹³C enrichment in downstream metabolites like lactate or citrate after administering this compound to mammalian cells?
This is the expected and correct result. The enzymes in major metabolic pathways, such as hexokinase in glycolysis, are stereospecific for D-glucose.[1][2] L-glucose, being the mirror image of D-glucose, is not readily metabolized by most organisms, including mammals.[3] Therefore, this compound will not enter the central carbon metabolism to any significant extent, and its ¹³C label will not appear in downstream metabolites. It serves as an excellent negative control for metabolic studies.
Q3: I'm observing very low, but detectable, ¹³C enrichment in some metabolites. Is this indicative of slight L-glucose metabolism?
While certain microorganisms can metabolize L-glucose, this is not a characteristic of mammalian cells. The observed low-level enrichment is more likely attributable to:
-
Contamination: The this compound tracer may contain a small amount of D-Glucose-13C-2 impurity from its synthesis.
-
Analytical Artifacts: This could stem from issues with natural abundance correction algorithms or background noise in the mass spectrometer.
Q4: What is the best way to minimize matrix effects for a polar molecule like this compound?
Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds, can significantly impact accuracy. A multi-faceted approach is most effective:
-
Optimized Sample Preparation: The primary goal is to remove interfering substances like salts and phospholipids. Methods like solid-phase extraction (SPE) can be very effective.
-
Chromatographic Separation: Good separation ensures that matrix components do not co-elute with the analyte. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for polar molecules like glucose.
-
Use of a Stable Isotope-Labeled Internal Standard: An ideal internal standard would be another isotopically labeled L-Glucose with a different mass that co-elutes with the analyte to compensate for matrix effects.
Troubleshooting Guides
Issue 1: Poor or No Chromatographic Separation of L-Glucose and D-Glucose
| Potential Cause | Recommended Solution |
| Use of a non-chiral chromatography column. Standard columns (e.g., C18) separate based on polarity, not chirality. | Employ a chiral stationary phase (CSP) column designed for separating enantiomers. Polysaccharide- or cyclodextrin-based columns are common choices for sugar isomers. |
| Suboptimal mobile phase composition. | Systematically optimize the mobile phase, for instance, by adjusting the acetonitrile/water ratio in a HILIC setup. |
Issue 2: Inaccurate Quantification and Poor Reproducibility
| Potential Cause | Recommended Solution |
| Natural abundance of ¹³C in endogenous D-glucose. A small fraction of endogenous D-glucose naturally contains ¹³C atoms (M+1, M+2, etc.), which can interfere with the signal from your labeled L-glucose. | Perform natural abundance correction on the D-glucose signal, especially if you are using partially labeled tracers or looking for low enrichment levels. |
| Matrix effects (ion suppression or enhancement). Co-eluting compounds from the biological matrix interfere with the ionization of this compound. | Assess matrix effects using post-column infusion or post-extraction spiking. If significant, improve sample cleanup (e.g., with Solid-Phase Extraction) or use a co-eluting stable isotope-labeled internal standard. |
| Inappropriate internal standard (IS). The IS does not co-elute perfectly with the analyte, leading to differential matrix effects. | Verify perfect co-elution of the IS and analyte. If there is a shift in retention time, a different IS may be required. |
| Sample carryover. Residual this compound from a high-concentration sample is detected in subsequent runs. | Implement a robust injector wash method. Run blank injections after high-concentration samples to confirm the absence of carryover. |
Issue 3: Low Sensitivity or Poor Peak Shape
| Potential Cause | Recommended Solution |
| Suboptimal mass spectrometer source conditions. | Systematically optimize source parameters like spray voltage, gas flows, and temperature specifically for this compound. |
| Inefficient ionization due to mobile phase. | Experiment with different mobile phase additives and concentrations (e.g., ammonium formate, ammonium acetate) to enhance signal intensity. |
| Analyte degradation or poor stability. | Ensure proper sample handling and storage. Analyze samples promptly after preparation. |
Experimental Protocols & Data
General Sample Preparation Protocol for Metabolite Extraction
This protocol provides a general framework for extracting polar metabolites, including this compound, from various biological samples.
Materials:
-
LC-MS grade 80% Methanol, pre-chilled to -80°C
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Centrifuge capable of 15,000 x g at 4°C
Procedure for Cell Cultures:
-
Aspirate the culture medium.
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled 80% methanol per well (for a 6-well plate).
-
Scrape and transfer the cell lysate to a microcentrifuge tube.
-
Vortex for 30 seconds.
-
Incubate on ice for 20 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS analysis.
Procedure for Plasma/Serum Samples:
-
Thaw samples on ice.
-
Add 4 parts of pre-chilled 80% methanol to 1 part of plasma/serum (e.g., 400 µL methanol to 100 µL plasma).
-
Vortex for 30 seconds.
-
Incubate on ice for 20 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant for LC-MS analysis.
Example LC-MS/MS Parameters for Glucose Analysis
The following table summarizes typical starting parameters for an LC-MS/MS method for glucose analysis. Optimization for specific instruments and applications is essential.
| Parameter | Example Value |
| LC Column | Acquity UPLC BEH Amide (1.7 µm, 2.1 mm x 50 mm) |
| Mobile Phase A | 95% Acetonitrile, 2.5% Methanol, 2.4% Water, 0.1% Ammonium Hydroxide |
| Mobile Phase B | 50% Acetonitrile, 25% Methanol, 24.9% Water, 0.1% Ammonium Hydroxide |
| Gradient | 95% B to 50% B over 10 minutes, hold for 2 minutes, then return to 95% B and equilibrate for 5 minutes. |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | For Glucose: 179.1 |
| Product Ions (m/z) | 89.0, 59.0 |
| Precursor Ion (m/z) | For ¹³C₂-Glucose: 181.1 (Example for this compound) |
| Product Ions (m/z) | Dependent on ¹³C position, requires optimization. |
Expected Isotopic Enrichment Data
This table illustrates the expected ¹³C enrichment in a typical mammalian cell line when using L-Glucose-13C as a negative control and D-Glucose-13C as a positive control.
| Metabolite | Expected % ¹³C Enrichment (from L-Glucose-13C) | Expected % ¹³C Enrichment (from D-Glucose-13C) |
| Glucose-6-Phosphate | < 1% | > 95% |
| Fructose-6-Phosphate | < 1% | > 95% |
| Pyruvate | < 1% | > 80% |
| Lactate | < 1% | > 80% |
| Citrate | < 1% | > 50% |
Visualized Workflows and Logic
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for poor chromatographic separation.
Caption: Metabolic fate of L-Glucose vs. D-Glucose in mammalian cells.
References
How to correct for natural 13C abundance in L-Glucose-13C-2 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-Glucose-13C-2 in stable isotope tracing experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in a stable isotope tracing study?
A: L-Glucose, the enantiomer of the naturally occurring D-glucose, is generally not metabolized by mammalian cells. This is because it is not recognized by hexokinase, the first and crucial enzyme in the glycolysis pathway.[1][2] Therefore, this compound serves as an excellent negative control in experiments tracking the metabolism of D-glucose. Its primary purpose is to distinguish between the cellular uptake of glucose and its subsequent metabolic conversion.[1] By comparing the metabolic fate of D-Glucose-13C with that of L-Glucose-13C, researchers can gain valuable insights into the mechanisms of glucose transport and the specificity of metabolic pathways.[1]
Q2: How does correcting for natural 13C abundance work, and why is it critical?
A: Carbon in nature is a mixture of isotopes, primarily 12C (about 98.9%) and 13C (about 1.1%).[3] When you perform a stable isotope tracing experiment with a 13C-labeled compound, the mass spectrometer detects all 13C atoms in a molecule, both those from your tracer and those that were already naturally present.
Correcting for natural abundance is a mathematical process that subtracts the contribution of naturally occurring heavy isotopes from the measured mass isotopomer distribution (MID). This is typically done using a matrix-based approach where a correction matrix is generated based on the elemental formula of the metabolite and the known natural abundances of all its constituent isotopes. This correction is critical for accurately determining the true incorporation of the 13C label from your tracer, which is essential for calculating metabolic fluxes and understanding pathway activities.
Q3: What is a Mass Isotopomer Distribution (MID)?
A: A Mass Isotopomer Distribution (MID) represents the relative abundance of all the mass isotopologues of a specific metabolite. Isotopologues are molecules that have the same chemical formula but differ in their isotopic composition. For a molecule with 'n' carbon atoms, you can have isotopologues with zero 13C atoms (M+0), one 13C atom (M+1), two 13C atoms (M+2), and so on, up to 'n' 13C atoms (M+n). The MID is a vector of the fractional abundances of each of these isotopologues.
Q4: Can L-Glucose ever be taken up by cells?
A: While L-glucose is generally not metabolized, some studies have shown that it can be taken up by certain cell types, although typically at a much lower rate than D-glucose. This uptake is thought to occur primarily through passive diffusion or low-affinity, non-saturable transport. Some cancer cell spheroids and certain plant cells have demonstrated a capacity for L-glucose uptake. Therefore, it is crucial to validate this compound as a non-metabolizable control in your specific cell line or experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Significant 13C enrichment is observed in downstream metabolites in the this compound control group. | 1. Contamination: The this compound tracer may be contaminated with D-Glucose-13C-2. 2. Unexpected Metabolism: The specific cell line being used may have an unusual capacity to metabolize L-glucose. | 1. Verify Tracer Purity: Analyze the this compound tracer alone by mass spectrometry to confirm its isotopic and chemical purity. 2. Literature Review: Conduct a thorough literature search on the specific cell line to see if any unusual glucose metabolism has been reported. 3. Validate with a Different Control: Consider using a different non-metabolizable glucose analog as an additional control. |
| High background noise in the mass spectrometry data makes it difficult to distinguish true labeling. | 1. Suboptimal Sample Preparation: Incomplete extraction of metabolites or presence of interfering substances. 2. Low Instrument Resolution: The mass spectrometer may not have sufficient resolution to separate closely spaced isotopologue peaks. | 1. Optimize Extraction Protocol: Ensure that the metabolite extraction protocol is optimized for the cell type and metabolites of interest. Use high-purity solvents. 2. Use High-Resolution Mass Spectrometry: Employing a high-resolution mass spectrometer can significantly improve the signal-to-noise ratio and the ability to resolve distinct isotopologues. |
| Corrected MIDs show negative values for some isotopologues. | Overcorrection: This can happen if the natural abundance correction algorithm is not appropriate for the data or if the raw data has significant noise or inaccuracies. | 1. Review Correction Parameters: Double-check the elemental formulas used for the correction and the natural abundance values. 2. Use a Different Correction Tool: Several software packages are available for natural abundance correction (e.g., IsoCorrectoR, AccuCor2). Trying a different tool may resolve the issue. 3. Inspect Raw Data: Carefully examine the raw mass spectra for any anomalies or sources of error. |
| Low or no detectable uptake of this compound in the control cells. | This is the expected outcome. | This result validates the use of this compound as a negative control for metabolic studies in your experimental system. It indicates that any 13C enrichment observed in the D-Glucose-13C-2 treated cells is due to specific transport and metabolism. |
Experimental Protocols
Protocol: Validating this compound as a Non-Metabolizable Control
This protocol outlines a comparative experiment to validate that this compound is not metabolized in a specific cell line by comparing it to the metabolism of D-Glucose-13C-2.
1. Cell Culture and Labeling:
-
Seed cells in 6-well plates and grow to the desired confluency in standard culture medium.
-
One hour before the experiment, aspirate the medium, wash the cells twice with warm phosphate-buffered saline (PBS), and replace the medium with a glucose-free medium to starve the cells of glucose.
-
Prepare two sets of labeling media:
-
D-Glucose Medium: Glucose-free medium supplemented with [U-13C6]-D-Glucose at a final concentration of 5 mM.
-
L-Glucose Medium: Glucose-free medium supplemented with [U-13C6]-L-Glucose at a final concentration of 5 mM.
-
-
Incubate one set of plates with the D-Glucose Medium and the other with the L-Glucose Medium for various time points (e.g., 15, 30, 60, 120 minutes).
2. Metabolite Extraction:
-
To stop metabolic activity, rapidly wash the cells three times with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the polar metabolites.
3. Mass Spectrometry Analysis:
-
Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Acquire data in full scan mode to detect the mass isotopologue distributions of key metabolites in glycolysis and the TCA cycle (e.g., pyruvate, lactate, citrate, malate).
4. Data Analysis and Natural Abundance Correction:
-
Extract the raw mass isotopologue distributions for the metabolites of interest.
-
Correct the raw MIDs for natural 13C abundance using a suitable software tool.
-
Expected Results: In the D-Glucose-13C-2 samples, you should observe significant 13C enrichment in downstream metabolites. In the this compound samples, you should only see a peak corresponding to intracellular L-Glucose-13C, with no significant 13C enrichment in glycolytic or TCA cycle intermediates above the natural abundance level.
Quantitative Data
Table 1: Natural Abundance of Key Isotopes in Biological Systems
This table provides the average terrestrial natural abundances of stable isotopes for elements commonly found in biological molecules. These values are essential for accurate natural abundance correction.
| Element | Isotope | Natural Abundance (%) |
| Carbon | 12C | 98.93 |
| 13C | 1.07 | |
| Hydrogen | 1H | 99.985 |
| 2H | 0.015 | |
| Nitrogen | 14N | 99.634 |
| 15N | 0.366 | |
| Oxygen | 16O | 99.757 |
| 17O | 0.038 | |
| 18O | 0.205 | |
| Sulfur | 32S | 94.99 |
| 33S | 0.75 | |
| 34S | 4.25 | |
| 36S | 0.01 |
Data sourced from various publicly available databases on isotopic abundances.
Visualizations
Caption: Experimental workflow for a comparative stable isotope tracing study using D-Glucose-13C and L-Glucose-13C.
Caption: Logical diagram illustrating the use of this compound as a negative control to validate the metabolic fate of D-Glucose-13C.
References
Technical Support Center: Optimizing L-Glucose-13C-2 Infusion Protocols for In Vivo Studies
Welcome to the technical support center for L-Glucose-13C-2 infusion protocols. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data analysis for in vivo studies using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in in vivo studies?
A1: this compound serves as a non-metabolized tracer, making it an ideal tool for several applications.[1][2][3] Its primary use is as a negative control in D-glucose-13C metabolic studies to differentiate between metabolic incorporation and non-specific labeling or background noise.[1][3] Since L-glucose is not significantly metabolized by most mammalian cells, its presence in tissues reflects transport and distribution processes, independent of metabolic pathways like glycolysis. It is also used to assess glucose transport mechanisms and intestinal permeability.
Q2: Why is a bolus plus continuous infusion protocol recommended?
A2: A bolus plus continuous infusion method is preferred to rapidly achieve and maintain a steady-state concentration of the tracer in the blood. The initial bolus quickly elevates the plasma concentration of this compound, while the subsequent continuous infusion helps to maintain this level, which is crucial for accurately assessing tissue distribution and uptake over time.
Q3: What is a typical fasting period for animal models before infusion?
A3: A fasting period of 4-6 hours is generally recommended for rodent models prior to infusion. This helps to achieve a stable baseline glucose level and reduces the background from dietary glucose. For studies focusing on intestinal permeability using oral gavage, an overnight fast of 12-16 hours is suggested to ensure an empty stomach.
Q4: How should I prepare the this compound infusion solution?
A4: A common method is to prepare a sterile stock solution of this compound in saline (0.9% NaCl). A concentration of 50% (w/v) is often used. For dual-tracer studies, a co-infusion solution with [U-¹³C₆]-D-Glucose and [U-¹³C₆]-L-Glucose can be prepared. For example, a solution containing 100 mg/mL of D-glucose tracer and 10 mg/mL of L-glucose tracer in sterile saline.
Q5: What are the recommended infusion rates for mice?
A5: For intravenous infusion in mice, a typical protocol involves an initial bolus of 0.4 mg/g of body weight, followed by a continuous infusion at a rate of approximately 0.01 mL/min for 20-30 minutes. The infusion rate should be adjusted based on the animal's weight and the desired plasma concentration.
Troubleshooting Guides
Problem 1: No or very low this compound signal detected in plasma or tissue.
| Possible Cause | Troubleshooting Step |
| Incorrect catheter placement or infusion failure. | Verify catheter placement before and during the infusion. Ensure the infusion pump is calibrated and functioning correctly. |
| Degradation of the tracer. | Ensure proper storage of the this compound stock solution as recommended by the manufacturer. Prepare fresh infusion solutions for each experiment. |
| Issues with sample collection or storage. | Collect blood and tissue samples promptly. Immediately place blood samples on ice and process them to plasma at 4°C. Snap-freeze tissue samples in liquid nitrogen immediately after dissection. Store all samples at -80°C. |
| Analytical instrument sensitivity. | Check the sensitivity and calibration of the mass spectrometer or NMR being used. Run a standard of known this compound concentration to confirm instrument performance. |
Problem 2: High variability in this compound levels between animals.
| Possible Cause | Troubleshooting Step |
| Stress-induced physiological variations. | Acclimatize animals to the experimental conditions to minimize stress. If possible, use catheterized animals to avoid stress during infusion. |
| Inconsistent fasting. | Ensure all animals have been fasted for the same duration and have free access to water. |
| Differences in anesthesia administration. | Use a consistent and appropriate method of anesthesia for all animals. Monitor physiological parameters during the experiment. |
| Variability in infusion rate. | Use a high-precision infusion pump and ensure the setup is identical for each animal. |
| Inter-laboratory procedural differences. | Standardize sample preparation and analysis protocols to reduce variability, as differences in these can contribute significantly to isotopic variation. |
Problem 3: Unexpected detection of 13C enrichment in downstream metabolites.
| Possible Cause | Troubleshooting Step |
| Contamination of this compound with D-Glucose-13C. | Verify the purity of the this compound tracer with the manufacturer. If possible, perform a quality control check on the tracer stock. |
| Unusual metabolic capabilities of the model. | Some cancer cell lines may exhibit an unusual capacity to take up L-glucose. This could be a genuine biological finding. To confirm, run parallel experiments with a well-characterized cell line where L-glucose is not metabolized. |
| Analytical artifacts. | Review data processing steps, especially the correction for the natural abundance of 13C. Analyze blank samples to check for background signals or contamination. Methanol extraction can sometimes generate artifacts. |
Experimental Protocols
Protocol 1: Intravenous Infusion for Tissue Distribution (Negative Control)
This protocol is designed to assess the distribution of this compound in various tissues and to serve as a negative control for D-Glucose-13C metabolic studies.
Materials:
-
This compound (uniformly labeled, >99% purity)
-
Sterile saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Infusion pump and syringe
-
Catheters for tail vein cannulation
-
Blood collection supplies
-
Rodent model (e.g., mouse), fasted for 4-6 hours
Procedure:
-
Animal Preparation:
-
Acclimatize animals to minimize stress.
-
Fast animals for 4-6 hours with free access to water.
-
Anesthetize the animal.
-
Surgically place a catheter into the tail vein.
-
-
Infusion Solution Preparation:
-
Prepare a sterile 50% (w/v) stock solution of this compound in saline.
-
-
Infusion Protocol:
-
Administer a bolus injection of 0.4 mg/g body weight.
-
Immediately follow with a continuous infusion at approximately 0.01 mL/min for 20-30 minutes.
-
-
Sample Collection:
-
Collect blood samples (10-20 µL) at baseline and at regular intervals (e.g., 5, 15, 30, 60 minutes).
-
At the end of the infusion, euthanize the animal and quickly dissect tissues of interest.
-
Snap-freeze tissues in liquid nitrogen and store at -80°C.
-
Process blood to plasma and store at -80°C.
-
Protocol 2: Dual-Tracer Infusion with D-Glucose-13C
This protocol is for co-infusing this compound and D-Glucose-13C to correct for non-metabolic distribution effects in metabolic flux analysis.
Materials:
-
[U-¹³C₆]-L-Glucose
-
[U-¹³C₆]-D-Glucose
-
Sterile saline (0.9% NaCl)
-
Other materials as listed in Protocol 1
Procedure:
-
Animal Preparation:
-
Surgical implantation of a jugular vein catheter is recommended for stress-free administration. Allow 3-5 days for recovery.
-
Fast animals for 6-8 hours.
-
-
Infusion Solution Preparation:
-
Prepare a 20 mg/mL stock solution of [U-¹³C₆]-L-Glucose in sterile saline.
-
Prepare a 200 mg/mL stock solution of [U-¹³C₆]-D-Glucose in sterile saline.
-
Prepare a co-infusion solution containing 10 mg/mL of [U-¹³C₆]-L-Glucose and 100 mg/mL of [U-¹³C₆]-D-Glucose in sterile saline.
-
-
Infusion Protocol:
-
Administer an initial bolus of the infusion solution (e.g., 10 µL/g body weight).
-
Begin a continuous infusion at a rate of 0.1-0.2 µL/g/min for 90-120 minutes to maintain isotopic steady state.
-
-
Sample Collection:
-
Collect blood (100-200 µL) and tissues as described in Protocol 1 at the end of the infusion period.
-
Data Presentation
Table 1: Example Infusion Parameters for Rodent Studies
| Parameter | This compound (Negative Control) | Dual-Tracer (L- and D-Glucose-13C) |
| Animal Model | C57BL/6J Mouse | C57BL/6J Mouse |
| Fasting Duration | 4-6 hours | 6-8 hours |
| Tracer Solution | 50% (w/v) this compound in saline | 10 mg/mL this compound + 100 mg/mL D-Glucose-13C in saline |
| Bolus Dose | 0.4 mg/g body weight | 10 µL/g body weight |
| Infusion Rate | ~0.01 mL/min | 0.1-0.2 µL/g/min |
| Infusion Duration | 20-30 minutes | 90-120 minutes |
Table 2: Expected Plasma Enrichment in D-Glucose-13C Infusion Studies
| Study Type | Animal Model | Infusion Duration | Expected Plasma ¹³C Enrichment |
| Cardiac Metabolism | Mouse | 20 minutes | ~45% |
| Brain Tumor Metabolism | Human | 200 minutes | >50% |
| General Metabolism | Mouse | 30 minutes | 30-40% |
Note: The enrichment of this compound in plasma will depend on the infusion rate and duration. As it is not endogenously produced or consumed, its enrichment can theoretically reach 100% of the infused glucose concentration, but this is dependent on achieving a true steady state.
Visualizations
Experimental Workflow for this compound Infusion
Caption: Workflow for a typical in vivo this compound infusion experiment.
Conceptual Pathway of D- vs. L-Glucose-13C
References
Potential sources of contamination in L-Glucose-13C-2 experiments
Welcome to the technical support center for L-Glucose-13C-2 experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental workflows. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to potential sources of contamination.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of an this compound tracing experiment in mammalian cells?
A1: L-Glucose is a stereoisomer of D-Glucose and is generally not metabolized by mammalian cells because it is not a substrate for key glycolytic enzymes like hexokinase. Therefore, in a typical experiment, you should not observe any significant incorporation of the 13C label from this compound into downstream metabolites of central carbon metabolism (e.g., glycolysis, TCA cycle). It serves as an excellent negative control to account for non-metabolic uptake and background noise.
Q2: I am observing low-level 13C enrichment in some metabolites after using this compound. What could be the cause?
A2: Unexpected low-level 13C enrichment from an this compound tracer is likely not due to cellular metabolism. The primary causes are typically:
-
Isotopic Impurity of the Tracer: The this compound stock may contain a small percentage of D-Glucose-13C-2 as a contaminant from the synthesis process.
-
Non-enzymatic Reactions: Although less common, some chemical reactions could potentially modify the tracer, leading to apparent incorporation.
-
Analytical Artifacts: This can include issues with natural abundance correction algorithms or background noise in the mass spectrometer.
To troubleshoot this, it is crucial to assess the purity of your tracer and run appropriate controls.
Q3: What are common sources of chemical contamination in metabolomics experiments?
A3: Chemical contaminants can be introduced at various stages of the experimental workflow, from sample preparation to analysis. Common sources include:
-
Plasticware: Leaching of plasticizers (e.g., phthalates), slip agents (e.g., oleamide), and antioxidants from centrifuge tubes, pipette tips, and well plates.
-
Solvents and Reagents: Impurities in solvents, even in high-purity grades, can introduce contaminants.
-
Glassware: Detergents and residues from previous experiments can remain on glassware if not cleaned properly.
-
Environment: Dust and other airborne particles can introduce contaminants like keratins.
Q4: How can I minimize contamination from laboratory consumables?
A4: To minimize contamination from lab consumables, follow these best practices:
-
Use high-quality, certified nuclease-free and sterile plasticware from reputable manufacturers who do not use slip agents, plasticizers, or biocides in their production process.
-
Whenever possible, use glass instead of plastic, ensuring it is thoroughly cleaned.
-
Rinse all new plasticware with a high-purity solvent appropriate for your analysis before use.
-
Avoid prolonged storage of samples in plastic containers, especially with organic solvents.
Q5: What is the significance of using dialyzed Fetal Bovine Serum (FBS) in my cell culture medium for tracer experiments?
A5: Standard FBS contains endogenous levels of small molecules, including unlabeled glucose and amino acids. This can lead to isotopic dilution of your this compound tracer, making it difficult to accurately assess background labeling. Dialyzed FBS has been processed to remove these small molecules, significantly reducing the background of unlabeled metabolites. This is critical for achieving high sensitivity and accuracy in stable isotope tracing studies.
Troubleshooting Guides
Issue 1: Unexpected 13C Labeling Detected with this compound
Symptoms:
-
Mass spectrometry data shows low but detectable levels of 13C enrichment in metabolites such as lactate, citrate, or amino acids after incubation with this compound.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Isotopic Impurity of Tracer | 1. Verify Tracer Purity: Request a Certificate of Analysis (CoA) from the supplier for your specific lot of this compound to check for D-Glucose-13C-2 contamination. 2. Run a "No-Cell" Control: Analyze the cell culture medium containing this compound without cells to check for any background signals or contaminants in the medium itself. |
| Cross-Contamination | 1. Use Dedicated Labware: Use separate sets of labware (flasks, pipettes, etc.) for labeled and unlabeled experiments to prevent cross-contamination. 2. Thorough Washing: Ensure all non-disposable labware is rigorously cleaned between experiments. |
| Data Analysis Errors | 1. Natural Abundance Correction: Verify that your data analysis software is correctly correcting for the natural 1.1% abundance of 13C.[1][2][3] 2. Analyze Unlabeled Controls: Always process an unlabeled control sample to establish the baseline mass isotopomer distribution. |
Issue 2: High Background Noise and Non-Specific Peaks in Mass Spectrometry Data
Symptoms:
-
The chromatogram shows a high baseline, "humps," or numerous non-specific peaks that interfere with the detection of target metabolites.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Contaminated Solvents/Reagents | 1. Use High-Purity Solvents: Use HPLC or LC-MS grade solvents for all sample preparation and analysis steps. 2. Fresh Solvents: Prepare fresh solvent dilutions daily and do not top up old solvent bottles. |
| Leaching from Consumables | 1. Solvent Test: Incubate your consumables (e.g., centrifuge tubes, pipette tips) with your extraction solvent and then analyze the solvent to check for leached contaminants. 2. Switch to Glass: Where possible, use amber glass vials for sample storage and analysis. |
| Biological Contamination | 1. Sterile Technique: Ensure strict aseptic techniques during cell culture and sample preparation to prevent bacterial or fungal contamination. 2. Filter Sterilize: Filter-sterilize all media and solutions before use. |
| Carryover in LC-MS System | 1. Blank Injections: Run blank injections (solvent only) between samples to check for carryover from previous runs. 2. Column Washing: Implement a robust column washing protocol between analytical batches. |
Quantitative Data on Common Contaminants
The following tables summarize quantitative data on common contaminants that can be encountered in this compound experiments. Note that these values can vary significantly depending on the specific laboratory environment, reagents, and consumables used.
Table 1: Isotopic Purity and Background Glucose
| Parameter | Typical Value/Range | Source | Notes |
| Isotopic Purity of this compound | ≥99% | Certificate of Analysis | Always check the CoA for the specific lot. |
| Chemical Purity of this compound | ≥98% | Certificate of Analysis | Impurities can include other sugars or degradation products. |
| Glucose in Non-Dialyzed FBS | ~0.4–0.8 mM | Literature | This will significantly dilute the isotopic tracer. |
| Glucose in Dialyzed FBS | < 5 mg/dL (<0.28 mM) | Manufacturer's Technical Data | Significantly reduces background unlabeled glucose. |
Table 2: Common Chemical and Biological Contaminants
| Contaminant | Source | Typical Concentration/Abundance | Notes |
| Keratins | Human skin, hair, dust | Can constitute >25% of total peptide content in proteomics samples[4] | Work in a laminar flow hood and wear appropriate personal protective equipment. |
| Bovine Serum Albumin (BSA) | Fetal Bovine Serum | Major protein component of FBS | Can interfere with protein quantification and mask low-abundance proteins.[5] |
| Phthalates (e.g., DEHP) | Plastic consumables (e.g., PVC) | Leaching can be significant, with reported levels of 5-29 wt% from PVC articles into hexane. | Use phthalate-free labware where possible. |
| Polyethylene Glycol (PEG) | Detergents, some plastics | Can suppress MS signal even at low concentrations. | Ensure thorough rinsing of glassware to remove detergent residues. |
| Mycoplasma | Biological contamination | Not visible by standard microscopy | Can alter cellular metabolism; regular testing is recommended. |
Experimental Protocols
Protocol 1: this compound as a Negative Control in Mammalian Cell Culture
This protocol outlines the use of this compound as a negative control to assess non-metabolic uptake and background labeling in a parallel experiment with a 13C-labeled D-glucose tracer.
Materials:
-
Cultured mammalian cells (e.g., HeLa, A549)
-
Glucose-free cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound
-
[U-13C6]-D-Glucose (for the positive control arm)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
80% Methanol, pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of metabolite extraction.
-
Adaptation to Dialyzed FBS (Optional but Recommended): If cells have not been previously cultured in medium with dFBS, adapt them for at least one passage before the experiment.
-
Medium Exchange:
-
Aspirate the growth medium from the wells.
-
Gently wash the cells twice with pre-warmed, glucose-free medium to remove any residual unlabeled glucose.
-
Immediately add the experimental medium:
-
Control Group: Glucose-free medium + dFBS + unlabeled D-glucose.
-
Positive Tracer Group: Glucose-free medium + dFBS + [U-13C6]-D-Glucose.
-
Negative Tracer Group: Glucose-free medium + dFBS + this compound.
-
-
-
Incubation: Incubate the cells for a duration sufficient to reach isotopic steady-state for the pathways of interest (e.g., 2-24 hours).
-
Metabolite Quenching and Extraction:
-
Place the 6-well plates on ice.
-
Quickly aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled 80% methanol to each well to quench metabolism.
-
Scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Sample Preparation for MS:
-
Vortex the lysate thoroughly.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C to pellet protein and cell debris.
-
Transfer the supernatant containing the polar metabolites to a new tube for LC-MS or GC-MS analysis.
-
Visualizations
Experimental Workflow for Contamination Troubleshooting
Caption: Experimental workflow highlighting key stages where contamination can be introduced.
Logical Flow for Troubleshooting Unexpected 13C Enrichment
Caption: A logical decision tree for troubleshooting the root cause of unexpected labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: L-Glucose-13C-2 Tracer Studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with L-Glucose-13C-2 incorporation in cellular experiments. The primary focus is to address the common observation of unexpectedly low or baseline signals and to ensure the correct use of this compound as a negative control.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of an this compound labeling experiment in mammalian cells?
The expected outcome is little to no incorporation of this compound into cellular metabolites. Mammalian cells lack the specific transporters and enzymes required to recognize and metabolize L-glucose, the stereoisomer of the naturally used D-glucose.[1][2][3] Therefore, this compound serves as an excellent negative control to account for non-specific binding and experimental artifacts in glucose uptake and metabolism studies.[1][4]
Q2: I am observing a low but detectable signal from this compound in my LC-MS analysis. What are the potential causes?
Observing a low-level 13C enrichment from an this compound tracer is not indicative of cellular metabolism. The most common causes for such a signal include:
-
Tracer Contamination: The this compound stock may contain a small amount of D-Glucose-13C contamination from the synthesis process.
-
Analytical Artifacts: The signal could be due to background noise in the mass spectrometer or errors in the data analysis, such as incorrect correction for the natural abundance of 13C isotopes.
-
Non-Specific Binding: The tracer may be non-specifically adhering to the cell surface or the culture vessel.
-
Non-Enzymatic Reactions: Although less common, non-enzymatic chemical reactions could potentially modify the tracer, leading to an apparent incorporation.
Q3: How can I be sure that my cells are metabolically active and my experimental setup is working correctly?
To validate your experimental system, it is crucial to run a positive control in parallel with your this compound experiment. Incubate a separate set of cells with D-Glucose-13C (e.g., [U-13C6]-D-Glucose). Significant 13C enrichment in glycolytic and TCA cycle intermediates in the D-glucose-treated cells will confirm that your cells are metabolically healthy and your analytical methods are sensitive enough to detect isotopic labeling.
Troubleshooting Guide
This guide provides a step-by-step approach to diagnosing and resolving issues related to unexpected signals in this compound tracer experiments.
Issue: Low but persistent 13C signal detected from this compound labeled cells.
Step 1: Verify Experimental Controls
Ensure that you have included the proper controls in your experiment. The table below outlines the essential controls and their expected outcomes.
| Control Type | Description | Expected Outcome | Primary Purpose |
| Positive Control | Cells incubated with D-Glucose-13C | High 13C-enrichment in downstream metabolites (e.g., lactate, citrate) | Confirms cell viability, metabolic activity, and analytical sensitivity. |
| Negative Control (Tracer) | Cells incubated with this compound | No significant 13C-enrichment above natural abundance | Establishes baseline for non-specific binding and analytical noise. |
| Unlabeled Control | Cells incubated with unlabeled D-glucose | Natural abundance of 13C only | Corrects for the natural 13C abundance in metabolites during data analysis. |
| No-Cell Control (Blank) | Medium with this compound, but no cells | No 13C-enrichment in the metabolite fraction | Checks for tracer contamination and background signals from media or labware. |
Step 2: Assess Tracer Purity
Contamination of the this compound tracer with its D-isomer is a likely cause of unexpected signals.
-
Action: Contact the manufacturer to obtain a certificate of analysis with detailed purity information, specifically regarding the percentage of any D-glucose isomer contamination.
-
Action: If contamination is suspected, you can perform an enzymatic assay. Hexokinase, the first enzyme in glycolysis, is specific to D-glucose. Incubating the tracer with hexokinase and ATP and measuring the product (glucose-6-phosphate) can reveal the presence of D-glucose.
Step 3: Review Data Processing and Analysis
Errors in data analysis can create false positive signals.
-
Action: Double-check that your data analysis software is correctly configured to subtract the natural abundance of 13C from your measurements.
-
Action: Analyze the "no-cell" control samples. Any signal detected in these samples represents background noise or contamination that should be subtracted from the signals in your experimental samples.
Step 4: Refine Experimental Protocol
Optimizing your experimental procedure can help minimize non-specific binding and other artifacts.
-
Action: Ensure that the cell washing steps after incubation with the tracer are thorough and performed with ice-cold PBS. This helps to remove any extracellular tracer that is non-specifically bound.
-
Action: The metabolite extraction process should be rapid and use a cold solvent (e.g., 80% methanol at -80°C) to immediately quench all enzymatic activity.
Below is a troubleshooting workflow to guide your investigation.
Caption: Troubleshooting workflow for unexpected this compound signal.
Experimental Protocols
Protocol 1: Standard Tracer Experiment with Controls
This protocol outlines the essential steps for a tracer experiment to assess glucose metabolism using both D- and L-Glucose-13C.
Materials:
-
Glucose-free cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[U-13C6]-D-Glucose
-
This compound
-
Unlabeled D-Glucose
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
-80°C 80% Methanol (LC-MS grade)
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and grow to ~80% confluency.
-
Glucose Starvation: Wash cells twice with warm, glucose-free DMEM. Incubate cells in glucose-free DMEM for 1 hour to deplete intracellular glucose.
-
Labeling: Prepare the following labeling media:
-
Positive Control: Glucose-free medium + 10 mM [U-13C6]-D-Glucose + dFBS.
-
Negative Control: Glucose-free medium + 10 mM this compound + dFBS.
-
Unlabeled Control: Glucose-free medium + 10 mM unlabeled D-Glucose + dFBS.
-
-
Remove starvation medium and add 1 mL of the respective labeling medium to each well.
-
Incubation: Incubate the cells for a time course appropriate for your pathway of interest (e.g., 30 minutes for glycolysis, several hours for the TCA cycle).
-
Termination and Washing: Aspirate the labeling medium. Quickly wash the cells three times with 1 mL of ice-cold PBS to remove extracellular tracer.
-
Metabolite Extraction: Add 1 mL of ice-cold 80% methanol to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sample Preparation: Vortex the lysate, incubate on ice for 20 minutes, then centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.
-
Analysis: Transfer the supernatant containing the metabolites to a new tube for analysis by LC-MS.
The diagram below illustrates the general workflow for this experiment.
Caption: Experimental workflow for a stable isotope tracer study.
Understanding L-Glucose vs. D-Glucose Metabolism
The fundamental reason L-Glucose is not incorporated into cellular biomass lies in the stereospecificity of the enzymes involved in glucose metabolism. The first committed step of glycolysis, the phosphorylation of glucose by hexokinase, is highly specific for D-glucose. L-glucose does not fit into the enzyme's active site and is therefore not phosphorylated, preventing its entry into the glycolytic pathway.
The following diagram illustrates this concept.
Caption: Comparison of D-Glucose and L-Glucose metabolic pathways.
References
Technical Support Center: L-Glucose-13C-2 Data Analysis and Interpretation
Welcome to the technical support center for L-Glucose-13C-2 tracer analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the use of this compound in metabolic research.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between L-Glucose and D-Glucose?
A1: L-Glucose and D-Glucose are stereoisomers, specifically enantiomers, meaning they are non-superimposable mirror images of each other.[1] While they share the same chemical formula (C₆H₁₂O₆) and molecular weight, the spatial arrangement of their atoms is different.[1] This structural difference is critical in biological systems. The vast majority of naturally occurring glucose is in the D-form, and enzymes in metabolic pathways, such as hexokinase in glycolysis, are highly specific to D-Glucose.[1] Consequently, L-Glucose cannot be readily metabolized by most organisms for energy.[1][2]
Q2: Why should I use this compound as a tracer?
A2: this compound is primarily used as a negative control in metabolic tracer experiments. Since it is not significantly metabolized, it can be used to:
-
Establish a baseline and control for experimental artifacts such as non-specific binding.
-
Differentiate between specific, carrier-mediated glucose uptake and non-specific diffusion.
-
Assess cell permeability effects unrelated to metabolism.
-
Investigate the stereospecificity of glucose transporters (GLUTs).
-
Serve as a non-metabolizable marker for volume distribution.
Q3: What is the primary analytical challenge when using this compound?
A3: The main challenge is distinguishing the this compound tracer from the vastly more abundant endogenous D-Glucose. Additionally, potential contamination of the this compound tracer with its D-isomer can lead to misleading results.
Troubleshooting Guides
Issue 1: I don't see any 13C enrichment in my downstream metabolites after administering this compound. Is my experiment failing?
It is highly probable that your experimental results are correct and your instrumentation is functioning properly. The lack of enrichment is the expected outcome because L-glucose is generally not metabolized by most organisms, including mammals. The enzymes that initiate glycolysis, such as hexokinase, are stereospecific and cannot phosphorylate L-glucose.
Troubleshooting Steps:
-
Run a Positive Control: Conduct a parallel experiment with D-Glucose-13C. Significant enrichment in downstream metabolites like glucose-6-phosphate, pyruvate, and lactate will confirm that your cells are metabolically active and your analytical methods are sensitive enough to detect labeling.
-
Verify the Isotope Tracer: Check the certificate of analysis for your this compound tracer to confirm its identity and enrichment.
-
Utilize as a Negative Control: The absence of labeling is the expected and valuable result when using this compound as a negative control.
Issue 2: I'm observing unexpected low-level 13C enrichment in some metabolites.
This is a common issue that can arise from a few sources. It is less likely to be due to actual metabolism of L-glucose.
Potential Causes and Solutions:
-
Contamination of the Tracer: Your this compound tracer may contain a small amount of D-Glucose-13C from the synthesis process.
-
Solution: Contact the manufacturer for detailed purity information regarding the presence of any D-glucose isomer.
-
-
Analytical Artifacts: This could include issues with natural abundance correction algorithms or background noise in the mass spectrometer.
-
Solution: Review your data processing steps to ensure that the natural abundance of 13C is being corrected for accurately. Analyze a "no-cell" control (media with this compound but without cells) to check for background signals.
-
-
Non-enzymatic Reactions: Although less common, some non-enzymatic chemical reactions could potentially lead to the modification of the tracer.
Issue 3: I am not detecting any intracellular this compound after incubation.
Potential Causes and Solutions:
-
Inefficient Cell Lysis/Extraction: Your protocol may not be effectively extracting intracellular metabolites.
-
Solution: Optimize your cell lysis and metabolite extraction protocol. A common method is using a cold 80:20 methanol:water solution.
-
-
Low Glucose Transporter Expression: The cell line you are using may have low expression of glucose transporters (GLUTs), resulting in minimal uptake.
-
Solution: Verify the expression levels of GLUTs in your cell line.
-
-
Ineffective Quenching: Metabolism may not be stopped quickly enough, allowing for leakage of intracellular metabolites.
-
Solution: Ensure your quenching method, such as washing with ice-cold PBS, is rapid and effective.
-
-
Analytical Sensitivity: Your mass spectrometer may not be sensitive enough to detect the low levels of intracellular this compound.
-
Solution: Check the limit of detection of your instrument. You may need to increase the amount of starting cell material or the concentration of the tracer.
-
Issue 4: I'm having trouble with poor or no chromatographic separation between this compound and endogenous D-Glucose.
Cause: Standard chromatography columns (like C18) separate molecules based on properties like polarity, but not chirality (the 3D arrangement of atoms).
Solution:
-
Employ a Chiral Stationary Phase (CSP) Column: Use a column specifically designed for separating enantiomers. Cyclodextrin-based or polysaccharide-based columns are commonly used for sugar isomer separations as they create a chiral environment where the two isomers have different interactions, leading to different retention times.
Data Presentation
Table 1: Comparison of D-Glucose and L-Glucose Properties
| Feature | D-Glucose | L-Glucose | Reference(s) |
| Chemical Formula | C₆H₁₂O₆ | C₆H₁₂O₆ | |
| Natural Abundance | Highly abundant in nature | Very rare in nature | |
| Metabolism in Humans | Primary energy source, enters glycolysis | Not significantly metabolized | |
| Enzyme Specificity | Substrate for hexokinase | Not a substrate for hexokinase | |
| Optical Rotation | Dextrorotatory (+) | Levorotatory (-) |
Table 2: Expected 13C Enrichment in a Mammalian Cell Line Tracer Experiment
This table presents hypothetical, yet expected, 13C enrichment data from a tracer experiment comparing L-Glucose-13C and D-Glucose-13C.
| Metabolite | Expected % 13C Enrichment (from L-Glucose-13C) | Expected % 13C Enrichment (from D-Glucose-13C) |
| Glucose-6-Phosphate | < 1% | > 95% |
| Fructose-6-Phosphate | < 1% | > 95% |
| Pyruvate | < 1% | > 80% |
| Lactate | < 1% | > 80% |
| Citrate | < 1% | > 50% |
| Glutamate | < 1% | > 40% |
| (Data is illustrative and based on the known metabolic inertness of L-Glucose) |
Experimental Protocols
Metabolite Extraction from Cultured Cells
This protocol is for quenching metabolism and extracting metabolites from adherent cells in a 6-well plate.
-
Quenching: Aspirate the culture medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add 1 mL of pre-chilled 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the samples for 30 seconds.
-
Incubate on ice for 20 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube for LC-MS analysis.
Metabolite Extraction from Plasma/Serum
-
Add 4 parts of pre-chilled 80% methanol to 1 part of plasma/serum (e.g., 400 µL methanol to 100 µL plasma).
-
Vortex for 30 seconds.
-
Incubate on ice for 20 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant for LC-MS analysis.
Mandatory Visualizations
References
Validation & Comparative
A Comparative Guide to Intestinal Permeability Markers: Evaluating L-Glucose-13C-2 Against Established Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various markers used to assess intestinal permeability, with a special focus on the emerging probe, L-Glucose-13C-2, in relation to established markers such as lactulose, mannitol, rhamnose, and sucralose. While direct comparative data for this compound is limited, this document synthesizes available information to offer an objective overview and guide experimental design.
Introduction to Intestinal Permeability Assessment
Intestinal permeability, often referred to as "leaky gut," is a measure of the integrity of the intestinal barrier. This barrier regulates the passage of nutrients, water, and electrolytes while restricting the entry of harmful substances from the gut lumen into the bloodstream. Increased intestinal permeability is associated with a range of gastrointestinal and systemic diseases. The assessment of intestinal permeability typically involves the oral administration of non-metabolizable probes and the subsequent measurement of their excretion in urine. An ideal permeability marker should be non-toxic, readily soluble, neither absorbed by active transport nor metabolized by the host or gut microbiota, and be freely filtered by the kidneys.
Established Permeability Markers: A Quantitative Comparison
The most widely utilized method for assessing small intestinal permeability is the dual-sugar test, which commonly employs a combination of a monosaccharide (like mannitol or rhamnose) and a disaccharide (like lactulose). The ratio of the urinary excretion of the larger molecule to the smaller one provides a normalized measure of permeability.
| Marker | Molecular Weight ( g/mol ) | Primary Absorption Route | Typical 24-hour Urinary Excretion (% of ingested dose) in Healthy Adults | Key Considerations |
| Mannitol | 182.17 | Transcellular (small pores) | ~15%[1] | Can be present in diet, leading to high baseline levels.[1] |
| 13C-Mannitol | 183.17 | Transcellular (small pores) | ~30%[1] | Stable isotope labeling overcomes dietary contamination issues.[1][2] |
| Rhamnose | 164.16 | Transcellular (small pores) | ~15% | Considered superior to mannitol by some due to lower dietary presence. |
| Lactulose | 342.30 | Paracellular (large pores) | ~0.32% | Fermented by colonic bacteria, limiting its use for assessing colonic permeability. |
| Sucralose | 397.64 | Paracellular (large pores) | ~2.3% | Resistant to bacterial degradation, making it suitable for assessing whole-gut permeability. |
| Sucrose | 342.30 | Paracellular | Low | Primarily used as a marker for gastroduodenal permeability. |
The Rise of Stable Isotope-Labeled Markers: The Case of 13C-Mannitol
A significant challenge in using markers like mannitol is the potential for high and variable baseline excretion due to its presence in various foods and medications. This can obscure the accurate measurement of absorption from the test dose. The use of stable isotope-labeled sugars, such as 13C-mannitol, effectively addresses this limitation. Since 13C-mannitol is not naturally present in the diet, its detection in urine can be unequivocally attributed to the ingested probe, thereby increasing the sensitivity and reliability of the permeability assessment.
This compound: A Promising yet Unvalidated Marker
L-glucose is the stereoisomer of D-glucose, the primary energy source for most organisms. Due to the stereospecificity of glucose transporters and metabolic enzymes, L-glucose is largely considered to be non-metabolizable in mammalian systems. This characteristic makes it an attractive candidate as a permeability marker. The addition of a 13C label (specifically at the C-2 position) allows for its precise detection and quantification using mass spectrometry, similar to 13C-mannitol, thus eliminating concerns about dietary contamination.
Theoretical Advantages of this compound:
-
Metabolically Inert: Not utilized in glycolysis or other metabolic pathways.
-
Stable Isotope Labeling: Allows for sensitive and specific detection, free from dietary interference.
-
Paracellular Probe Candidate: Its passage across the intestinal barrier is presumed to occur primarily through the paracellular pathway.
Current Limitations and Unanswered Questions:
Despite its theoretical advantages, there is a significant lack of published experimental data validating the use of this compound as an intestinal permeability marker in humans or animals. Crucially, one study in rats suggested that L-glucose may have a weak affinity for a D-glucose carrier, which would contradict the assumption of it being a purely paracellular probe. If L-glucose is transported to any extent via a carrier-mediated mechanism, its urinary excretion would not solely reflect paracellular permeability. Further research is required to clarify its transport mechanisms and to directly compare its performance against established markers.
Experimental Protocols
Below are detailed methodologies for conducting a multi-sugar intestinal permeability test, a common approach in clinical research.
Multi-Sugar Permeability Test Protocol
1. Subject Preparation:
-
Subjects should fast overnight (at least 8 hours).
-
A baseline urine sample is collected before the administration of the sugar solution.
-
Subjects should avoid consuming foods containing the test sugars for a specified period before the test.
2. Preparation and Administration of the Sugar Solution:
-
A solution containing a mixture of the chosen sugar probes is prepared in water. A common combination includes lactulose, mannitol (or 13C-mannitol/rhamnose), and sucralose.
-
Typical dosages can be 5g lactulose, 2g mannitol/rhamnose, and 1g sucralose dissolved in 100-250 mL of water.
-
The solution is ingested by the subject.
3. Urine Collection:
-
Urine is collected over a specified period, typically in fractions to assess permeability in different regions of the gut.
-
A common collection scheme is 0-2 hours for small intestinal permeability and 0-24 hours for whole-gut permeability.
-
The total volume of each urine fraction is recorded, and aliquots are stored frozen (-20°C or -80°C) until analysis.
4. Sample Analysis (LC-MS/MS):
-
Urinary concentrations of the sugar probes are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Urine samples are typically diluted and mixed with an internal standard (e.g., 13C-labeled versions of the analytes).
-
Chromatography: Separation is often achieved using a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
5. Data Analysis:
-
The percentage of each ingested sugar excreted in the urine is calculated.
-
The ratio of the percentage excretion of the larger sugar to the smaller sugar (e.g., lactulose/mannitol ratio) is determined to provide an index of intestinal permeability.
Visualizing Intestinal Transport and Experimental Workflow
Diagram of intestinal transport pathways for permeability markers.
Workflow for a multi-sugar intestinal permeability test.
References
Validating L-Glucose-13C-2: A Comparative Guide to Non-Metabolizable Tracers for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular metabolism research, discerning the transport of molecules from their subsequent metabolic fate is paramount. Non-metabolizable tracers are indispensable tools in this endeavor, allowing for the precise investigation of transport mechanisms independent of downstream enzymatic conversions. This guide provides a comprehensive comparison of L-Glucose-13C-2 with other commonly used non-metabolizable glucose analogs, offering detailed experimental protocols and supporting data to validate its use and guide the selection of the most appropriate tracer for your research needs.
Comparison of this compound and Alternative Non-Metabolizable Tracers
L-Glucose, the enantiomer of the readily metabolized D-Glucose, is generally not utilized by mammalian cells, making it an excellent candidate for a non-metabolizable tracer.[1] The incorporation of a stable isotope, such as Carbon-13 at the second carbon position (this compound), allows for its differentiation from endogenous glucose and quantification using mass spectrometry.[2] However, other glucose analogs with minimal to no metabolic breakdown are also employed in research. The following table provides a comparative overview of this compound and two other common alternatives: 3-O-methyl-D-glucose and 2-deoxy-D-glucose.
| Feature | This compound | 3-O-methyl-D-glucose (3-OMG) | 2-deoxy-D-glucose (2-DG) | D-Glucose (Metabolizable Control) |
| Primary Transport Mechanism | Primarily passive diffusion; potential for low-affinity, non-saturable transport.[1] | Competes with D-glucose for transport via SGLT and GLUT transporters. | Transported by GLUT transporters. | Facilitated diffusion (GLUTs) and secondary active transport (SGLTs).[1] |
| Metabolic Fate | Not phosphorylated by hexokinase; not metabolized by glycolytic enzymes.[1] | Not metabolized by cells. It is transported into the cell but not phosphorylated by hexokinase. | Phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P), which is not further metabolized and accumulates in the cell. | Rapidly phosphorylated by hexokinase and enters glycolysis. |
| Primary Application | Tracer for glucose transport studies, independent of metabolism. Control for D-glucose uptake experiments. | Measuring glucose transport rates. | Used to trace glucose uptake and as an inhibitor of glycolysis. | Tracer for metabolic flux analysis of glycolysis and other downstream pathways. |
| Detection Method | Mass Spectrometry (LC-MS, GC-MS) | Can be radiolabeled (e.g., with 14C or 3H) for detection by scintillation counting or used in its unlabeled form and detected by other methods. | Can be radiolabeled (e.g., with 3H or 14C) or fluorescently labeled for detection. | Mass Spectrometry (for 13C-labeled D-Glucose), scintillation counting (for radiolabeled D-Glucose). |
| Key Advantage | True non-metabolizable enantiomer, providing a clean baseline for transport studies. | Transported by the same carriers as D-glucose, providing a more direct measure of transporter activity. | Trapping of 2-DG-6-P within the cell can provide a cumulative measure of glucose uptake over time. | Represents the physiological substrate for glucose metabolism. |
| Potential Limitation | Transport mechanism may not fully mimic D-glucose as it is not a substrate for GLUT transporters. | Can compete with and inhibit the transport of D-glucose. | The accumulation of 2-DG-6-P can have downstream effects on cellular metabolism and may induce cellular stress. | Its rapid metabolism can complicate the specific measurement of transport. |
Experimental Protocols for Validation
To validate this compound as a non-metabolizable tracer in a specific cell line or experimental system, two key experiments are recommended: a comparative uptake assay and a metabolic fate analysis.
Experiment 1: Comparative Uptake Assay
This experiment aims to quantify the difference in uptake between this compound and its metabolizable counterpart, D-Glucose-13C-6 (uniformly labeled).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Glucose-free culture medium
-
This compound
-
D-Glucose-13C-6
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Liquid chromatography-mass spectrometry (LC-MS) system
Protocol:
-
Cell Seeding: Seed cells in 6-well plates and grow to confluence.
-
Starvation: Prior to the assay, wash the cells with PBS and incubate in glucose-free medium for 1-2 hours to deplete intracellular glucose stores.
-
Tracer Incubation: Replace the glucose-free medium with medium containing either this compound or D-Glucose-13C-6 at a known concentration (e.g., 5 mM). Incubate for a defined period (e.g., 15-30 minutes).
-
Washing: To terminate uptake, rapidly wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add cell lysis buffer to each well and collect the cell lysates.
-
LC-MS Analysis: Analyze the intracellular concentration of this compound and D-Glucose-13C-6 in the cell lysates using LC-MS.
-
Data Analysis: Normalize the intracellular tracer concentration to the total protein concentration in each sample. Compare the uptake of this compound to that of D-Glucose-13C-6.
Expected Results: The uptake of D-Glucose-13C-6 should be significantly higher than that of this compound, reflecting transporter-mediated uptake versus primarily passive diffusion.
Experiment 2: Metabolic Fate Analysis
This experiment is crucial to confirm that this compound is not metabolized by the cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Glucose-free culture medium
-
This compound
-
Metabolite extraction solution (e.g., 80:20 methanol:water)
-
Mass spectrometer (LC-MS or GC-MS)
Protocol:
-
Cell Seeding and Tracer Incubation: Seed cells in 6-well plates. Once confluent, replace the medium with glucose-free medium containing this compound (e.g., 5 mM) and incubate for a period sufficient for multiple rounds of glycolysis and the TCA cycle (e.g., 2-4 hours).
-
Metabolite Extraction: Rapidly wash the cells with ice-cold PBS and then add ice-cold metabolite extraction solution. Scrape the cells and collect the extract.
-
Sample Preparation: Centrifuge the extract to pellet cellular debris and collect the supernatant for analysis.
-
Mass Spectrometry Analysis: Analyze the metabolite extract using LC-MS or GC-MS to determine the mass isotopologue distribution of key metabolites in glycolysis and the TCA cycle (e.g., pyruvate, lactate, citrate, malate).
-
Data Analysis: Look for the incorporation of 13C from this compound into these downstream metabolites. The raw mass spectrometry data should be corrected for the natural 13C abundance.
Expected Results: If this compound is not metabolized, you should observe a peak corresponding to intracellular this compound, but no significant enrichment of 13C in downstream glycolytic or TCA cycle intermediates. This confirms its status as a non-metabolizable tracer.
Mandatory Visualizations
To further clarify the concepts and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for the validation of this compound.
Caption: Comparative metabolic fate of different glucose analogs.
References
A Comparative Guide: L-Glucose-13C-2 vs. Inulin for Extracellular Volume Measurement
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of extracellular volume (ECV) is critical in a multitude of research and clinical applications, from physiological studies to drug disposition and efficacy trials. The selection of an appropriate tracer is paramount to achieving reliable and precise ECV measurements. This guide provides an objective comparison of the established "gold standard" tracer, inulin, with an emerging alternative, L-Glucose-13C-2. This comparison is based on their fundamental properties, experimental methodologies, and available data.
Principle of Extracellular Volume Measurement
The volume of a fluid compartment can be determined by the dilution principle. A known amount of a tracer substance that exclusively distributes within that compartment is introduced, and after allowing for equilibration, its concentration is measured. The volume of distribution is then calculated as the amount of tracer administered divided by its concentration in the fluid.
An ideal ECV tracer should possess the following characteristics:
-
Distribute evenly and exclusively within the extracellular fluid.
-
Not be metabolized or sequestered by cells.
-
Be non-toxic and have no physiological effects.
-
Be readily measurable.
This compound and Inulin: A Head-to-Head Comparison
| Feature | This compound | Inulin |
| Molecular Nature | A stereoisomer of D-glucose, labeled with a stable isotope (¹³C). | A naturally occurring polysaccharide (a polymer of fructose). |
| Metabolism | Not metabolized by mammalian cells as it is not a substrate for hexokinase, the first enzyme in glycolysis.[1] | Generally considered metabolically inert. |
| Cellular Uptake | Not significantly taken up by most mammalian cells, which primarily transport D-glucose.[2] | Does not cross cell membranes and is excluded from the intracellular space.[3][4] |
| Detection Method | Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). | Colorimetric/enzymatic assays or High-Performance Liquid Chromatography (HPLC).[5] |
| Key Advantages | Non-radioactive stable isotope label allows for safe use and repeated measurements. NMR detection can provide rich chemical and spatial information. Potentially faster equilibration time due to smaller molecular size compared to inulin. | Long-standing "gold standard" with extensive validation in the literature. Relatively inexpensive and widely available. Established and well-documented analytical methods. |
| Potential Limitations | Higher cost of the ¹³C-labeled compound. Requires specialized equipment (NMR or MS) for detection. Limited direct comparative data against inulin for ECV measurement. | Can take a considerable amount of time to fully equilibrate in the extracellular space, particularly in tissues with low perfusion. Some studies suggest using the term "inulin space" as it may not represent the true ECV under all conditions. |
Experimental Data and Performance
Currently, there is a lack of direct head-to-head studies comparing the performance of this compound and inulin for ECV measurement in the same experimental subjects. However, data from separate studies on their volume of distribution provide valuable insights.
A study utilizing L-[1-¹⁴C]glucose in anesthetized dogs to assess extracellular glucose distribution demonstrated that its kinetics could be effectively modeled, indicating its suitability as an extracellular space marker. The study used a four-compartment model to describe the plasma kinetics of L-glucose, with one of the remote pools representing the interstitial fluid of skeletal muscle.
Inulin has been extensively used to determine ECV in various species, including humans. For instance, a study in healthy men using a single injection of inulin reported an ECV of 147 ml/kg body weight (SD 16). Another study in rabbits reported an "inulin space" of approximately 144.5 to 149.7 ml/kg.
It is important to note that the term "inulin space" is sometimes preferred as complete equilibration of inulin throughout the entire extracellular fluid, including dense connective tissue and bone, can be slow. This may lead to an underestimation of the true ECV if measurements are taken before complete equilibrium is reached.
Experimental Protocols
Inulin-Based ECV Measurement (Single Injection Method)
This protocol is a generalized representation and may require optimization for specific experimental models.
-
Baseline Sampling: Collect a baseline blood sample to measure background levels of substances that may interfere with the inulin assay.
-
Inulin Administration: Administer a single intravenous bolus of a known amount of inulin. The dose should be calculated to achieve a plasma concentration that can be accurately measured.
-
Equilibration Period: Allow time for the inulin to distribute throughout the extracellular fluid. This period can range from 30 minutes to several hours, depending on the species and tissues of interest.
-
Blood Sampling: Collect a series of blood samples at timed intervals after inulin administration.
-
Sample Processing: Centrifuge blood samples to obtain plasma or serum.
-
Inulin Concentration Measurement: Determine the concentration of inulin in the plasma/serum samples using a validated analytical method (e.g., colorimetric assay, HPLC).
-
ECV Calculation: The theoretical plasma inulin concentration at the time of injection (C₀) is determined by extrapolating the plasma concentration-time curve back to time zero. The ECV is then calculated as:
ECV (L) = Amount of inulin injected (g) / C₀ (g/L)
Caption: Workflow for ECV measurement using the inulin single injection method.
This compound-Based ECV Measurement (Proposed NMR Method)
This proposed protocol is based on the principles of tracer dilution and methodologies adapted from studies using ¹³C-labeled compounds for metabolic and compartmental analysis.
-
Baseline NMR Spectrum: Acquire a baseline ¹³C NMR spectrum of the subject or tissue of interest to determine the natural abundance of ¹³C and identify any background signals.
-
This compound Administration: Administer a known amount of this compound intravenously, either as a bolus or a primed-constant infusion to achieve a steady-state concentration.
-
Equilibration Period: Allow for the distribution of this compound throughout the extracellular space. The optimal duration may need to be determined empirically but is expected to be shorter than that for inulin.
-
NMR Data Acquisition: Acquire ¹³C NMR spectra at one or more time points after the tracer has reached a steady-state distribution. A suitable internal or external concentration standard may be used for quantification.
-
Data Processing and Analysis: Process the NMR spectra to identify and quantify the this compound signal.
-
ECV Calculation: The ECV can be calculated by relating the measured signal intensity of this compound to its known concentration in a reference standard and the total amount administered. For a steady-state infusion, the volume of distribution can be calculated from the infusion rate and the steady-state plasma concentration.
Caption: Proposed workflow for ECV measurement using this compound and NMR.
Conclusion
Inulin remains the well-established and validated method for ECV measurement, supported by a vast body of literature. Its primary limitations are the time required for complete equilibration and potential inaccuracies that lead to the concept of "inulin space."
This compound presents a promising alternative with several theoretical advantages, including its metabolic inertness, lack of cellular uptake, and the potential for faster and more dynamic measurements using non-radioactive stable isotope detection methods like NMR. However, its use for ECV determination is less established, and there is a clear need for direct comparative studies against inulin to validate its performance and quantify its potential benefits. For researchers with access to NMR or mass spectrometry facilities, this compound offers a novel and potentially more refined tool for probing extracellular fluid dynamics. For routine applications where cost and established methodology are primary concerns, inulin remains a reliable choice.
References
- 1. Effects of High Performance Inulin Supplementation on Glycemic Status and Lipid Profile in Women with Type 2 Diabetes: A Randomized, Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Glucose: Another Path to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of extracellular volume and renal clearance by a single injection of inulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iqjmc.uobaghdad.edu.iq [iqjmc.uobaghdad.edu.iq]
A Head-to-Head Comparison: L-Glucose-13C-2 vs. Fluorescent Probes for Glucose Uptake Analysis
For researchers, scientists, and drug development professionals, the accurate measurement of cellular glucose uptake is paramount for unraveling metabolic pathways and developing novel therapeutics. This guide provides a comprehensive cross-validation of L-Glucose-13C-2 with commonly used fluorescent glucose probes, offering a clear comparison of their performance, supported by experimental data and detailed protocols.
This guide will delve into the fundamental differences in mechanism, application, and data interpretation between stable isotope-labeled L-glucose and fluorescent glucose analogs. By understanding the strengths and limitations of each approach, researchers can make more informed decisions for designing robust and reliable glucose uptake assays.
Principle and Mechanism of Cellular Uptake
The primary distinction between this compound and fluorescent glucose probes lies in their interaction with cellular glucose transporters (GLUTs). D-glucose, the physiologically relevant sugar, is transported into cells via the GLUT protein family.[1] These transporters are stereospecific, meaning they preferentially bind and transport D-glucose over its mirror image, L-glucose.[1]
This compound , being the L-enantiomer of glucose, is generally not recognized or transported by GLUT proteins.[1] Consequently, its uptake into most cell types is minimal and occurs mainly through non-specific mechanisms like passive diffusion.[1] This characteristic makes it an excellent negative control to quantify non-specific background uptake and binding in glucose uptake experiments.[1] The incorporated ¹³C label allows for detection and quantification using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Fluorescent glucose probes , such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxy-D-Glucose), are analogs of D-glucose where a hydroxyl group is replaced by a bulky fluorophore. These probes are recognized by glucose transporters and are taken up by cells. Once inside, their fluorescence allows for the monitoring of glucose uptake using techniques like fluorescence microscopy and flow cytometry. However, the significant structural modification raises concerns about whether their transport truly mimics that of native glucose, with some studies suggesting that uptake can occur independently of glucose transporters.
Comparative Data Summary
The following table summarizes the key characteristics and performance metrics of this compound and a representative fluorescent probe, 2-NBDG.
| Feature | This compound | Fluorescent Probe (e.g., 2-NBDG) |
| Principle of Detection | Stable isotope tracing | Fluorescence intensity |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Fluorescence Microscopy, Flow Cytometry, Plate Reader |
| Transport Mechanism | Primarily non-specific (e.g., passive diffusion), not GLUT-mediated | Primarily GLUT-mediated, but transporter-independent uptake has been reported |
| Primary Application | Negative control for non-specific uptake and binding | Direct measurement of glucose uptake in living cells |
| Metabolic Fate | Generally not metabolized by mammalian cells | Can be phosphorylated by hexokinase but does not proceed further through glycolysis, leading to intracellular accumulation |
| Advantages | - High specificity as a negative control- Chemically identical to L-glucose- Enables powerful analytical techniques (MS, NMR) | - Enables real-time imaging in live cells- High-throughput screening capabilities- Relatively simple and rapid protocols |
| Limitations | - Does not measure active glucose transport- Requires specialized equipment (MS, NMR)- Lower throughput compared to fluorescent methods | - Bulky fluorescent tag may alter transport kinetics and mechanism- Potential for transporter-independent uptake- Signal can be influenced by environmental factors (pH, quenching) |
| Typical Concentration | Varies by experiment, used as a control | 50-200 µM |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the glucose uptake signaling pathway and a typical comparative experimental workflow.
Caption: Simplified signaling pathway of insulin-stimulated glucose uptake.
Caption: Workflow for cross-validating glucose uptake probes.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Protocol 1: this compound Uptake Assay via Mass Spectrometry
This protocol outlines the use of this compound as a control for non-specific glucose uptake.
Materials:
-
Cells of interest
-
Cell culture medium (glucose-free)
-
This compound
-
D-Glucose (unlabeled)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer
-
Mass spectrometer
Procedure:
-
Cell Preparation: Plate cells at the desired density and allow them to adhere overnight.
-
Glucose Starvation: Wash cells twice with warm, glucose-free medium and then incubate in glucose-free medium for 1-2 hours to deplete intracellular glucose.
-
Probe Incubation: Replace the medium with glucose-free medium containing this compound at the desired concentration. For a positive control for transport, use a parallel set of wells with unlabeled D-glucose. Incubate for the desired time period (e.g., 30-60 minutes) at 37°C.
-
Washing: Stop the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.
-
Cell Lysis: Add lysis buffer to each well and collect the cell lysates.
-
Analysis: Analyze the cell lysates for ¹³C enrichment using a mass spectrometer to determine the amount of this compound uptake. Normalize the data to total protein concentration or cell number.
Protocol 2: Fluorescent Glucose Probe (2-NBDG) Uptake Assay via Flow Cytometry
This protocol details a common method for measuring glucose uptake using the fluorescent probe 2-NBDG.
Materials:
-
Cells of interest
-
Cell culture medium (glucose-free)
-
2-NBDG
-
Phosphate-buffered saline (PBS), ice-cold
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. For suspension cells, ensure a sufficient cell number for analysis.
-
Glucose Starvation: Resuspend or incubate the cells in glucose-free medium for 30-60 minutes at 37°C.
-
Probe Incubation: Add 2-NBDG to the cells at a final concentration of 50-200 µM. Incubate for 15-30 minutes at 37°C.
-
Washing: Stop the uptake by washing the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in cold FACS buffer.
-
Analysis: Acquire data on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC channel for 2-NBDG). The mean fluorescence intensity (MFI) corresponds to the amount of glucose uptake.
Conclusion
The choice between this compound and fluorescent probes for measuring glucose uptake depends critically on the specific research question.
-
This compound is the ideal tool for use as a negative control to accurately quantify non-specific glucose uptake and cell surface binding. Its minimal interaction with GLUT transporters ensures that the measured uptake reflects processes other than active transport.
-
Fluorescent probes like 2-NBDG are powerful for high-throughput screening and real-time visualization of glucose uptake in living cells. However, researchers must be cautious in interpreting the results, as the bulky fluorescent tag may lead to uptake mechanisms that do not perfectly reflect physiological glucose transport.
For the most rigorous studies, a combined approach is recommended. Using this compound to establish the baseline of non-specific uptake allows for a more accurate interpretation of the data obtained with fluorescent probes. This cross-validation approach will ultimately lead to more reliable and reproducible findings in metabolic research.
References
L-Glucose-13C-2: A Reliable Negative Control for D-Glucose-13C-2 Flux Studies
For researchers, scientists, and drug development professionals engaged in metabolic flux analysis, the selection of appropriate controls is paramount for the generation of robust and interpretable data. This guide provides a comprehensive comparison of L-Glucose-13C-2 and D-Glucose-13C-2, offering experimental data and protocols to support the use of this compound as a suitable negative control in metabolic flux studies.
Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic pathways within a biological system.[1] By employing stable isotope-labeled substrates, such as D-Glucose-13C-2, researchers can trace the journey of atoms through metabolic networks, providing a dynamic snapshot of cellular metabolism.[2] D-glucose is the principal energy source for most living organisms and is readily taken up by cells and catabolized through glycolysis and the citric acid cycle to generate ATP.[3] However, to accurately quantify the specific metabolic flux of D-glucose, it is crucial to account for non-specific uptake and background noise. This is where this compound proves to be an invaluable tool.
L-glucose, the stereoisomer of D-glucose, is a rare sugar in nature and is largely metabolically inert in mammalian systems.[3][4] This biological inertia is a consequence of the high stereospecificity of cellular glucose transporters and metabolic enzymes. Consequently, this compound can be utilized as an excellent negative control to measure non-specific uptake and transport phenomena, independent of metabolic pathways.
Comparative Analysis of D-Glucose-13C-2 and this compound
The suitability of this compound as a negative control stems from its starkly different metabolic fate compared to its D-isomer. The following table summarizes the key quantitative differences in their cellular processing.
| Parameter | D-Glucose-13C-2 | This compound | Rationale for Control Suitability |
| Cellular Uptake Mechanism | Facilitated diffusion and active transport via GLUT and SGLT transporters. | Primarily passive diffusion; not recognized by GLUT or SGLT transporters. | L-glucose uptake reflects non-specific membrane permeability, allowing for the subtraction of this background from D-glucose uptake measurements. |
| Phosphorylation by Hexokinase | Readily phosphorylated to Glucose-6-Phosphate, trapping it within the cell for metabolism. | Not a substrate for hexokinase; Vmax is approximately zero. | The absence of phosphorylation prevents L-glucose from entering the glycolytic pathway, ensuring it does not contribute to downstream metabolic labeling. |
| Entry into Glycolysis | The primary substrate for glycolysis. | Does not enter the glycolytic pathway. | Confirms that any 13C-labeling observed in glycolytic intermediates and downstream metabolites originates specifically from D-glucose metabolism. |
| Metabolizable Energy Value | Primary source of cellular energy. | Negligible metabolizable energy value. | Reinforces its role as a non-metabolized tracer, ideal for control experiments. |
Signaling Pathways and Experimental Workflows
To visually represent the divergent paths of D-Glucose and L-Glucose within a cell, the following diagrams illustrate their interaction with the cellular metabolic machinery.
Caption: Metabolic fate of D-Glucose-13C-2.
Caption: Metabolic fate of this compound.
The experimental workflow for a metabolic flux study benefits significantly from the inclusion of an this compound control group.
Caption: Using this compound as a control.
Experimental Protocols
Objective: To quantify the metabolic flux of D-Glucose-13C-2 in cultured mammalian cells, using this compound to correct for non-specific uptake and background.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Glucose-free cell culture medium
-
D-Glucose-13C-2
-
This compound
-
Phosphate-Buffered Saline (PBS), ice-cold
-
80% Methanol, ice-cold (-80°C)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and culture until they reach the desired confluency (typically 80-90%).
-
Glucose Starvation: Gently wash the cells with PBS and then incubate in glucose-free medium for 1-2 hours. This step helps to upregulate glucose transporters.
-
Isotope Labeling:
-
Experimental Group: Replace the glucose-free medium with a medium containing a known concentration of D-Glucose-13C-2.
-
Control Group: Replace the glucose-free medium with a medium containing the same concentration of this compound.
-
Incubate the cells for a predetermined time course to allow for isotope incorporation.
-
-
Metabolite Quenching and Extraction:
-
To halt metabolic activity, rapidly wash the cells with ice-cold PBS.
-
Immediately add ice-cold 80% methanol to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
-
Protein Precipitation: Incubate the lysate at -80°C for at least 30 minutes to precipitate proteins.
-
Sample Clarification: Centrifuge the tubes at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Sample Preparation for Analysis:
-
Carefully collect the supernatant, which contains the intracellular metabolites.
-
Dry the supernatant using a vacuum concentrator.
-
-
LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable solvent and analyze using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the isotopic enrichment in downstream metabolites.
-
Data Analysis:
-
Quantify the 13C enrichment in metabolites from both the D-Glucose-13C-2 and this compound groups.
-
Subtract the background labeling observed in the this compound group from the corresponding metabolites in the D-Glucose-13C-2 group.
-
Use the corrected 13C enrichment data to calculate metabolic flux rates using appropriate software.
-
Conclusion
The profound differences in the cellular uptake and metabolism of D-glucose and L-glucose underscore the suitability of this compound as a negative control in D-Glucose-13C-2 flux studies. Its inability to be transported by specific glucose transporters or phosphorylated by hexokinase ensures that it does not enter the central carbon metabolism. By incorporating an this compound control group in experimental designs, researchers can confidently correct for non-specific glucose uptake and other experimental artifacts, thereby enhancing the accuracy and reliability of metabolic flux measurements. This rigorous approach is essential for obtaining high-quality data in basic research, disease modeling, and drug development.
References
A Comparative Analysis of L-Glucose-¹³C and Radiolabeled L-Glucose for Cellular and In Vivo Research
For researchers, scientists, and drug development professionals, the selection of appropriate tracers is paramount for the accurate study of glucose transport and metabolism. This guide provides a comprehensive comparison between the stable isotope L-Glucose-¹³C and various radiolabeled forms of L-glucose, offering insights into their respective principles, applications, and performance based on experimental data.
L-glucose, the non-metabolizable stereoisomer of D-glucose, serves as an invaluable tool for dissecting the mechanisms of glucose transport.[1][2] Unlike D-glucose, it is generally not recognized by glucose transporters and is not a substrate for hexokinase, the first enzyme in the glycolytic pathway.[1] This metabolic inertness makes it an ideal negative control to differentiate transporter-mediated uptake from passive diffusion and other non-specific transport phenomena.[1][3] The choice between labeling L-glucose with a stable isotope like carbon-13 (¹³C) or a radioisotope (e.g., ³H or ¹⁴C) depends on the specific research question, the available detection instrumentation, and safety considerations.
Principles of Detection
The fundamental difference between L-Glucose-¹³C and radiolabeled L-glucose lies in their detection methodologies.
L-Glucose-¹³C , a stable isotope-labeled compound, is non-radioactive. Its detection relies on sophisticated analytical techniques that can differentiate molecules based on their mass or nuclear spin properties.
-
Mass Spectrometry (MS): This technique separates ions based on their mass-to-charge ratio. The incorporation of ¹³C increases the mass of L-glucose, allowing it to be distinguished from the naturally abundant ¹²C-L-glucose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR detects the nuclear spin of atomic nuclei. The ¹³C nucleus has a distinct magnetic moment that can be detected, providing structural information and enabling quantification.
Radiolabeled L-glucose incorporates a radioactive isotope, such as tritium (³H) or carbon-14 (¹⁴C). These isotopes are unstable and undergo radioactive decay, emitting radiation that can be detected and quantified.
-
Liquid Scintillation Counting: This is a common technique for quantifying β-emitting isotopes like ³H and ¹⁴C in liquid samples. The emitted radiation interacts with a scintillant in a liquid cocktail, producing light that is detected by a photomultiplier tube.
-
In Vivo Imaging (PET/SPECT): For in vivo applications, L-glucose can be labeled with positron-emitting (e.g., ¹⁸F) or gamma-emitting isotopes. Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are highly sensitive imaging modalities that detect the gamma rays produced during radioactive decay, allowing for the visualization and quantification of the tracer's distribution in the body.
Comparative Performance Data
The choice between L-Glucose-¹³C and radiolabeled L-glucose often involves a trade-off between sensitivity, resolution, safety, and the type of information that can be obtained. The following tables summarize the key performance characteristics for both in vitro and in vivo applications.
Table 1: In Vitro Cellular Uptake Assays
| Feature | L-Glucose-¹³C | Radiolabeled L-Glucose (³H or ¹⁴C) |
| Detection Method | Mass Spectrometry (MS), NMR Spectroscopy | Liquid Scintillation Counting |
| Sensitivity | Moderate to high (MS), Lower (NMR) | Very High |
| Quantitative Accuracy | High | High |
| Safety | Non-radioactive, no ionizing radiation | Involves ionizing radiation, requires specialized handling and disposal |
| Multiplexing | Can be combined with other stable isotope tracers | Limited multiplexing capabilities |
| Cost | High cost of ¹³C-labeled compounds and instrumentation | Lower cost of radiochemicals, but requires scintillation counter and cocktails |
| Primary Application | Control for non-specific uptake in metabolic flux analysis | Standard for quantifying glucose transport rates |
Table 2: In Vivo Imaging Applications
| Feature | L-Glucose-¹³C (for MRS/MRI) | Radiolabeled L-Glucose (for PET/SPECT) |
| Imaging Modality | Magnetic Resonance Spectroscopy (MRS) / Imaging (MRI) | Positron Emission Tomography (PET) / Single-Photon Emission Computed Tomography (SPECT) |
| Signal Detected | Nuclear magnetic resonance of ¹³C nuclei | Gamma rays from positron-electron annihilation (PET) or single photons (SPECT) |
| Sensitivity | Lower intrinsic sensitivity; may require high concentrations or hyperpolarization. | Very high sensitivity, capable of detecting picomolar to nanomolar concentrations. |
| Spatial Resolution | Generally higher (sub-millimeter to millimeters). | Lower (several millimeters). |
| Temporal Resolution | Can be high, allowing for dynamic studies. | Dependent on the scanner and acquisition protocol. |
| Information Provided | Chemical shift information, allowing for molecular identification. | Primarily localization and concentration of the tracer. |
| Safety | Non-radioactive, no ionizing radiation exposure. | Involves ionizing radiation. |
| Tracer Stability | Stable isotope, does not decay. | Radioactive isotope with a defined half-life. |
Experimental Protocols
Protocol 1: Glucose Uptake Assay using L-Glucose-¹³C and Mass Spectrometry (LC-MS)
This protocol describes a method to measure the uptake of L-Glucose-¹³C in cultured cells as a control for D-glucose uptake.
Materials:
-
Cell culture medium (e.g., DMEM, glucose-free)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
D-Glucose-¹³C₆ (uniformly labeled)
-
L-Glucose-¹³C₆ (uniformly labeled)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Extraction Solvent (e.g., 80% methanol, -80°C)
-
Cell scraper
-
Centrifuge
-
Liquid chromatograph coupled to a mass spectrometer (LC-MS)
Procedure:
-
Cell Culture: Plate cells in 6-well plates and grow to 80-90% confluency. Before the assay, serum-starve the cells for 2-4 hours in a serum-free medium.
-
Glucose Starvation: Wash the cells twice with warm, glucose-free DMEM and then incubate in the same medium for 1 hour.
-
Isotope Labeling: Remove the starvation medium and add pre-warmed medium containing either D-Glucose-¹³C₆ or L-Glucose-¹³C₆ at the desired concentration. Incubate for a defined period (e.g., 15-60 minutes) at 37°C.
-
Termination of Uptake: To stop the uptake, quickly aspirate the labeling medium and wash the cells three times with ice-cold PBS.
-
Metabolite Extraction: Add 1 mL of ice-cold 80% methanol to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate at -80°C for at least 20 minutes to precipitate proteins.
-
Sample Preparation for LC-MS: Centrifuge the lysate at >13,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and dry it using a vacuum concentrator. Resuspend the dried metabolites in a suitable solvent for LC-MS analysis.
-
LC-MS Analysis: Analyze the samples using an LC-MS system. Quantify the peak area corresponding to the mass-to-charge ratio (m/z) of D-Glucose-¹³C₆ and L-Glucose-¹³C₆.
Protocol 2: Glucose Uptake Assay using Radiolabeled L-Glucose (e.g., ³H-L-glucose)
This protocol outlines a general procedure for measuring radiolabeled L-glucose uptake as a measure of non-specific transport.
Materials:
-
³H-L-glucose
-
Unlabeled L-glucose
-
Cells in culture
-
Culture medium and glucose-free buffer
-
Ice-cold stop solution (e.g., PBS)
-
Cell lysis buffer (e.g., 0.1% SDS)
-
Scintillation vials
-
Liquid scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Preparation: Culture cells to the desired confluency in multi-well plates.
-
Starvation: Wash cells with a glucose-free buffer and incubate for a specified time to deplete intracellular glucose.
-
Uptake Initiation: Add the uptake solution containing a known concentration of ³H-L-glucose and unlabeled L-glucose to the cells. Incubate for a short, defined period (e.g., 5 minutes) at 37°C.
-
Uptake Termination: Quickly aspirate the uptake solution and wash the cells multiple times with an ice-cold stop solution to remove extracellular radiolabel.
-
Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete cell lysis.
-
Scintillation Counting: Transfer a portion of the cell lysate to a scintillation vial, add the scintillation cocktail, and mix well.
-
Quantification: Measure the radioactivity in counts per minute (CPM) or disintegrations per minute (DPM) using a liquid scintillation counter. Normalize the data to the protein concentration of the cell lysate.
Visualizing Experimental Workflows and Concepts
The following diagrams, created using the DOT language, illustrate key experimental workflows and the conceptual basis for using L-glucose in transport studies.
References
A Comparative Guide to the Biological Inertness of L-Glucose-13C-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-Glucose-13C-2 with its biologically active counterpart, D-Glucose, and other widely used glucose analogs. The focus is to objectively assess the biological inertness of this compound, supported by experimental data, to validate its use as a control in metabolic research.
Introduction to this compound
L-Glucose is the stereoisomer, or mirror image, of D-Glucose, the primary carbohydrate source of energy for most living organisms.[1][2] Due to the high stereospecificity of cellular machinery, L-Glucose is not readily recognized by glucose transporters and metabolic enzymes, rendering it largely biologically inert in mammalian systems.[1] The incorporation of a stable carbon-13 isotope at the second carbon position (this compound) allows it to be used as a tracer in metabolic studies, particularly for quantifying non-specific, non-transporter-mediated uptake of glucose, without altering its inherent inert properties.[3]
Comparative Analysis of Glucose Analogs
To contextualize the unique properties of this compound, this guide compares it against D-Glucose and two common non-metabolizable or slowly metabolized glucose analogs: 2-deoxy-D-glucose (2-DG) and 3-O-methyl-D-glucose (3-OMG).
| Feature | This compound | D-Glucose | 2-deoxy-D-glucose (2-DG) | 3-O-methyl-D-glucose (3-OMG) |
| Cellular Transport | Minimal, primarily via passive diffusion. Not a substrate for GLUT transporters.[1] | Actively transported by GLUT and SGLT transporters. | Transported by GLUT transporters. | Transported by GLUT transporters. |
| Transport Kinetics (Km) | Not applicable as it's not a significant substrate for transporters. | High-affinity: ~1 mM (Brain) | ~6.9 mM (GLUT1) | Not specified in the provided results. |
| Phosphorylation by Hexokinase | Not a substrate. | Readily phosphorylated to Glucose-6-Phosphate. | Phosphorylated to 2-deoxy-D-glucose-6-phosphate. | Not phosphorylated. |
| Metabolic Fate | Not metabolized. | Enters glycolysis and other metabolic pathways. | Trapped in the cell as 2-DG-6-P; does not proceed through glycolysis. | Not metabolized and equilibrates across the cell membrane. |
| Effect on Cell Viability | Minimal impact, even at high concentrations (up to 100 mM), with slight effects attributed to osmotic pressure. | High concentrations (e.g., 25 mM) can promote proliferation in some cancer cell lines but may reduce viability in others depending on the cell type and conditions. | Can induce cytotoxicity, particularly at higher concentrations (5-10 mM), by inhibiting glycolysis and inducing oxidative stress. | Generally considered non-toxic and used to study glucose transport without the confounding effects of metabolism. |
| Primary Research Application | Negative control for stereospecific glucose transport and metabolism. | Tracer for active metabolic pathways. | Measurement of glucose uptake rates; induction of metabolic stress. | Measurement of glucose transport activity. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation of experimental data. Below are protocols for key experiments used to assess the biological activity of glucose analogs.
Cellular Glucose Uptake Assay (using Radiolabeled Glucose Analogs)
This protocol is designed to quantify the rate of glucose analog uptake into cultured cells.
Materials:
-
Cultured cells (e.g., human primary myotubes) in 6-well plates.
-
Krebs-Ringer phosphate buffer (KRPB), pH 7.4.
-
Radiolabeled glucose analog (e.g., [³H] 2-deoxy-D-Glucose).
-
Unlabeled ("cold") glucose analog.
-
Insulin solution (for studying insulin-stimulated uptake).
-
Cell lysis buffer (e.g., 0.05 M NaOH).
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
Procedure:
-
Culture cells to the desired confluency.
-
Wash the cells with warm KRPB to remove any residual glucose.
-
Pre-incubate the cells in KRPB for a specified time to bring them to a basal metabolic state. For insulin-stimulated uptake, add insulin to the designated wells during this step.
-
Initiate the uptake by adding the radiolabeled glucose analog (mixed with cold analog to achieve the desired final concentration) to each well.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
To stop the uptake, rapidly wash the cells three times with ice-cold KRPB.
-
Lyse the cells by adding cell lysis buffer to each well.
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation fluid, mix well, and measure the radioactivity using a liquid scintillation counter.
-
Determine the protein concentration of the cell lysates to normalize the uptake data.
Hexokinase Activity Assay
This assay measures the rate of phosphorylation of a glucose analog by hexokinase.
Materials:
-
Cell or tissue lysate.
-
Assay buffer (e.g., Triethanolamine buffer, pH 7.6).
-
ATP solution.
-
Magnesium chloride (MgCl₂) solution.
-
Glucose or glucose analog solution.
-
Glucose-6-Phosphate Dehydrogenase (G6PDH).
-
NADP⁺ solution.
-
Spectrophotometer capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ATP, MgCl₂, NADP⁺, and G6PDH.
-
Add the cell or tissue lysate to the reaction mixture.
-
Initiate the reaction by adding the glucose or glucose analog.
-
Immediately measure the change in absorbance at 340 nm over time. The increase in absorbance is due to the reduction of NADP⁺ to NADPH, which is coupled to the phosphorylation of the glucose analog.
-
The rate of NADPH formation is directly proportional to the hexokinase activity.
Intestinal Absorption Assay (Everted Gut Sac Model)
This ex vivo method assesses the transport of glucose analogs across the intestinal epithelium.
Materials:
-
Rat or mouse small intestine segment (jejunum is commonly used).
-
Krebs-Ringer bicarbonate buffer (or similar physiological saline), gassed with 95% O₂ / 5% CO₂.
-
Glucose or glucose analog solution.
-
Surgical thread.
-
Glass rod for eversion.
-
Shaking water bath at 37°C.
-
Syringes and needles.
Procedure:
-
Humanely euthanize the animal and excise a segment of the small intestine.
-
Gently flush the intestinal segment with ice-cold buffer to remove its contents.
-
Evert the intestinal segment over a glass rod so that the mucosal surface faces outwards.
-
Tie one end of the segment with a surgical thread.
-
Fill the sac with a known volume of buffer using a syringe and tie off the other end to form a sealed sac.
-
Incubate the everted sac in a flask containing the buffer with the glucose analog of interest in a shaking water bath at 37°C, continuously gassed with 95% O₂ / 5% CO₂.
-
At specified time points, take samples from the external medium (mucosal side) and the internal medium (serosal side).
-
Measure the concentration of the glucose analog in the samples to determine the rate of transport across the intestinal wall.
Visualizing Biological Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the biological activity of glucose and its analogs.
D-Glucose vs. L-Glucose Cellular Fate
Caption: Cellular pathways of D-Glucose versus the inert nature of L-Glucose.
Experimental Workflow for Cellular Uptake Assay
Caption: Workflow for a radiolabeled cellular glucose uptake assay.
Conclusion
The available evidence strongly supports the biological inertness of this compound. Its lack of interaction with cellular glucose transporters and metabolic enzymes makes it an ideal negative control for studying stereospecific glucose transport and metabolism. In contrast, D-Glucose is actively transported and metabolized, while analogs like 2-deoxy-D-glucose and 3-O-methyl-D-glucose are transported but have altered metabolic fates, making them suitable for specific applications such as measuring uptake rates or transport activity, respectively. The careful selection of the appropriate glucose analog, based on a thorough understanding of their distinct biological properties, is paramount for the design of robust and accurately interpretable metabolic studies.
References
A Head-to-Head Comparison of Labeled L-Glucose Isotopes for Research Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is a critical decision that can significantly impact experimental outcomes. This guide provides an objective, data-driven comparison of different isotopically labeled forms of L-glucose, a non-metabolizable sugar analog widely used as a control in metabolic research and as a tracer for permeability studies.
L-glucose, the enantiomer of the biologically ubiquitous D-glucose, is not readily transported or metabolized by most mammalian cells. This metabolic inertia makes it an excellent tool for dissecting specific transport mechanisms from passive diffusion and for quantifying paracellular permeability. The introduction of an isotopic label—be it a stable isotope like Carbon-13 (¹³C) or Deuterium (²H), or a radioactive isotope like Carbon-14 (¹⁴C)—allows for precise tracking and quantification. This guide will delve into the performance characteristics of these labeled L-glucose variants, supported by experimental data and detailed protocols to inform your experimental design.
At a Glance: Key Performance Characteristics of Labeled L-glucose Isotopes
The choice of isotope depends heavily on the experimental question, the required sensitivity, safety considerations, and the available analytical instrumentation.
| Feature | ¹³C-L-glucose | ²H-L-glucose | ¹⁴C-L-glucose (Radiolabeled) |
| Isotope Type | Stable | Stable | Radioactive |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Scintillation Counting, Autoradiography |
| Sensitivity | Moderate to High | Moderate to High | Very High |
| Quantitative Information | Provides mass shift for tracing carbon backbone | Provides mass shift for tracing hydrogen atoms | Provides signal proportional to concentration |
| Safety | Non-radioactive, safe for in vivo human studies | Non-radioactive, safe for in vivo human studies | Radioactive, requires specialized handling and disposal |
| Cost | Generally lower than radiolabeled compounds | Can be more cost-effective than ¹³C for some applications | Higher cost due to synthesis and handling requirements |
| Tracer Stability | Stable, does not decay | Stable, does not decay | Decays with a defined half-life (5,730 years for ¹⁴C) |
| Typical Applications | Metabolic flux analysis control, in vivo imaging (MRS/MRI)[1], cell uptake assays[2] | Glucose metabolism studies, in vivo imaging (DMI)[3] | High-sensitivity uptake assays, autoradiography |
In-Depth Comparison: Stable vs. Radioactive Isotopes
The primary distinction lies between stable and radioactive isotopes. While ¹⁴C-L-glucose offers exceptional sensitivity, allowing for the detection of picomolar concentrations, its radioactivity poses safety risks and necessitates stringent handling protocols.[1] In contrast, stable isotopes like ¹³C and ²H are non-radioactive, making them suitable for a broader range of applications, including studies in human subjects.[1]
A study comparing 1-[¹³C]glucose and 6,6-[²H₂]glucose for metabolic studies in humans found that the ¹³C-labeled tracer yielded equivalent results to the deuterated one, but with a roughly 15-fold reduction in the required amount of isotope. This suggests that ¹³C-labeling can be a more sensitive and cost-effective option for certain applications.
Experimental Applications and Supporting Data
Intestinal Permeability Studies
L-glucose is a valuable probe for assessing intestinal paracellular permeability. After oral administration, its appearance in the bloodstream is indicative of passage through the tight junctions between intestinal epithelial cells. Both stable and radioactive isotopes of L-glucose can be used for this purpose, with the choice depending on the required sensitivity and the nature of the study (animal vs. human).
Cellular Uptake and Metabolism Control
In studies of D-glucose uptake and metabolism, labeled L-glucose serves as an essential negative control to account for non-specific binding and passive diffusion. The negligible uptake and metabolism of L-glucose by most cell types allow researchers to isolate the specific, transporter-mediated uptake of D-glucose.
Table 2: Comparative Uptake of D-glucose vs. L-glucose in a Hypothetical Cell Line
| Compound | Concentration (mM) | Uptake (pmol/mg protein/min) |
| [U-¹³C]-D-glucose | 5 | 150 ± 12 |
| [U-¹³C]-L-glucose | 5 | 8 ± 2 |
| [6,6-²H₂]-D-glucose | 5 | 148 ± 15 |
| [6,6-²H₂]-L-glucose | 5 | 9 ± 3 |
This table represents hypothetical data illustrating the typical differential uptake.
The data consistently shows that the uptake of L-glucose is significantly lower than that of D-glucose, confirming its utility as a negative control. The choice between ¹³C and ²H labeling for L-glucose in such an experiment would depend on the specific analytical setup and the other tracers being used in the study.
Experimental Protocols
Protocol 1: In Vitro L-glucose Uptake Assay Using ¹³C-L-glucose and Mass Spectrometry
This protocol describes a method to quantify the uptake of ¹³C-L-glucose in cultured cells as a negative control for D-glucose uptake.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
Glucose-free DMEM
-
[U-¹³C]-L-glucose and unlabeled D-glucose
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes
-
High-resolution mass spectrometer coupled with liquid chromatography (LC-MS)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to the desired confluency.
-
Glucose Starvation: One hour prior to the experiment, replace the culture medium with glucose-free DMEM to deplete intracellular glucose stores.
-
Isotope Labeling: Prepare the labeling medium by supplementing glucose-free DMEM with 5 mM [U-¹³C]-L-glucose. As a positive control, prepare a parallel set of wells with 5 mM unlabeled D-glucose.
-
Initiation of Uptake: Remove the starvation medium and add the respective labeling medium to the cells. Incubate for 15-60 minutes at 37°C.
-
Termination of Uptake: To stop the uptake, rapidly aspirate the labeling medium and wash the cells three times with ice-cold PBS.
-
Metabolite Extraction: Add 1 mL of pre-chilled 80% methanol to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Precipitation: Incubate the lysates at -80°C for at least 20 minutes to precipitate proteins.
-
Sample Clarification: Centrifuge the tubes at >13,000 x g for 10 minutes at 4°C.
-
Sample Analysis: Transfer the supernatant to a new tube for LC-MS analysis to quantify the intracellular [U-¹³C]-L-glucose.
Protocol 2: In Vivo Intestinal Permeability Study Using ²H-L-glucose and NMR Spectroscopy
This protocol outlines a basic procedure for assessing intestinal permeability in a rodent model using deuterium-labeled L-glucose.
Materials:
-
Animal model (e.g., rats)
-
[6,6-²H₂]-L-glucose
-
Oral gavage needle
-
Blood collection supplies (e.g., capillary tubes, centrifuge)
-
NMR spectrometer
-
Deuterium oxide (D₂O)
Procedure:
-
Animal Fasting: Fast the animals overnight with free access to water.
-
Tracer Administration: Prepare a solution of [6,6-²H₂]-L-glucose in water. Administer a known dose to the animals via oral gavage.
-
Blood Sampling: Collect blood samples at specific time points (e.g., 0, 30, 60, 90, and 120 minutes) post-administration.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
NMR Sample Preparation: Prepare the plasma samples for NMR analysis. This may involve deproteinization followed by lyophilization and reconstitution in D₂O.
-
NMR Data Acquisition: Acquire ²H NMR spectra of the prepared samples.
-
Data Analysis: Quantify the concentration of [6,6-²H₂]-L-glucose in the plasma at each time point by integrating the corresponding NMR signal. The appearance of the tracer in the blood over time reflects its passage across the intestinal barrier.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Comparative L-glucose Uptake Assay
References
A Comparative Guide to L-Glucose-13C-2 Based Assays for Cellular Glucose Uptake
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-Glucose-13C-2 based assays with alternative methods for measuring cellular glucose uptake. A key focus is the reproducibility of these assays, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Introduction to Glucose Uptake Assays
The measurement of glucose uptake is fundamental to understanding cellular metabolism in various physiological and pathological states, including diabetes, cancer, and metabolic disorders. Glucose transport across the cell membrane is the first rate-limiting step in glucose metabolism and is primarily mediated by a family of glucose transporters (GLUTs). Several assay methods have been developed to quantify this process, each with distinct principles, advantages, and limitations.
This guide focuses on the use of this compound as a non-metabolizable tracer for glucose transport and compares its performance and reproducibility with widely used glucose analogs such as 2-Deoxy-D-glucose (2-DG) and the fluorescent tracer 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).
Principle of this compound Based Assays
L-glucose is the stereoisomer of D-glucose, the naturally occurring and metabolizable form of glucose. Most mammalian cells do not readily transport or metabolize L-glucose, making it an excellent negative control to differentiate transporter-mediated uptake from passive diffusion.[1][2][3] The incorporation of a stable isotope, carbon-13, at the second carbon position (this compound) allows for its detection and quantification using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[4]
The core principle of an this compound based assay is to incubate cells with this labeled, non-metabolizable sugar and then measure its intracellular concentration. Any accumulation of this compound is primarily attributed to non-specific uptake or passive diffusion, providing a baseline to which the uptake of a metabolizable, labeled glucose analog (like D-Glucose-13C) can be compared.
Comparison of Glucose Uptake Assay Methods
The selection of a glucose uptake assay depends on various factors, including the specific research question, cell type, required throughput, and available equipment. This section provides a comparative overview of this compound based assays and its common alternatives.
| Feature | This compound Assay | 2-Deoxy-D-glucose (2-DG) Assay | 2-NBDG Assay |
| Principle | Measures non-specific uptake and passive diffusion using a non-metabolizable L-glucose isomer labeled with a stable isotope.[1] | Measures glucose uptake and phosphorylation using a glucose analog that is trapped intracellularly after phosphorylation. | Measures glucose uptake using a fluorescently labeled glucose analog. |
| Detection Method | Mass Spectrometry (LC-MS/MS or GC-MS), NMR Spectroscopy. | Scintillation counting (for radiolabeled 2-DG) or colorimetric/fluorometric/luminescent plate-based assays (for non-radiolabeled 2-DG). | Fluorescence microscopy, flow cytometry, or fluorescence plate reader. |
| Primary Use | Negative control for stereospecific glucose transport; measurement of non-specific uptake. | Quantification of glucose transport and glycolytic flux. | High-throughput screening, single-cell analysis, and visualization of glucose uptake. |
| Metabolism | Not metabolized by most mammalian cells. | Phosphorylated but not further metabolized. | Phosphorylated and trapped intracellularly. |
| Reproducibility | High (LC-MS based methods generally have good precision). Specific quantitative data on inter- and intra-assay variability is limited in publicly available literature. A study using D-[13C6]glucose with HPLC-ESI-MS reported a CV of <0.6% for early time points, increasing to ~1.7% at later time points. | Good. Can be influenced by the specific detection method. | Moderate to Good. Can be influenced by cell type and experimental conditions. Studies have shown it to be a reliable and reproducible method. |
| Advantages | - Directly measures non-specific uptake.- High specificity and sensitivity with MS detection.- Non-radioactive. | - Well-established and widely used.- High sensitivity with radiolabeled versions.- Non-radioactive kits are available. | - Non-radioactive.- Enables single-cell analysis and visualization.- Suitable for high-throughput screening. |
| Disadvantages | - Requires specialized equipment (MS or NMR).- Does not directly measure transporter-mediated glucose uptake. | - Radiolabeled versions require handling of radioactive materials.- Indirect measurement of uptake (measures accumulation of phosphorylated product). | - Uptake may not be solely mediated by glucose transporters in all cell lines.- Fluorescence signal can be influenced by experimental conditions. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of any assay. Below are summarized protocols for the key glucose uptake assays discussed.
This compound Uptake Assay using LC-MS
This protocol outlines the general steps for measuring the intracellular accumulation of this compound.
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow overnight.
-
Glucose Starvation: Prior to the assay, wash cells with glucose-free medium and incubate for 1-2 hours to upregulate glucose transporters.
-
Tracer Incubation: Incubate cells with a known concentration of this compound in glucose-free medium for a defined period (e.g., 15-60 minutes). A parallel experiment with D-Glucose-13C should be performed as a positive control.
-
Termination of Uptake: Rapidly wash the cells three times with ice-cold phosphate-buffered saline (PBS) to stop the uptake process.
-
Metabolite Extraction: Add a cold extraction solvent (e.g., 80% methanol) to lyse the cells and precipitate proteins.
-
Sample Preparation: Centrifuge the cell lysate to pellet the protein and collect the supernatant containing the metabolites. Dry the supernatant and resuspend in a suitable solvent for LC-MS analysis.
-
LC-MS Analysis: Analyze the samples using a liquid chromatography-mass spectrometry system to quantify the intracellular this compound.
-
Data Normalization: Normalize the data to cell number or protein concentration.
2-Deoxy-D-glucose (2-DG) Uptake Assay
This protocol is a general guideline for a non-radioactive, colorimetric 2-DG uptake assay.
-
Cell Culture and Starvation: Follow the same procedure as for the this compound assay.
-
Insulin Stimulation (Optional): For insulin-sensitive cells, incubate with insulin (e.g., 100 nM) for 30 minutes to stimulate glucose uptake.
-
2-DG Incubation: Add 2-DG to the cells and incubate for a short period (e.g., 10-20 minutes).
-
Termination and Lysis: Stop the reaction and lyse the cells according to the manufacturer's instructions of the specific kit being used.
-
Enzymatic Detection: The accumulated 2-DG-6-phosphate is enzymatically oxidized, leading to the production of NADPH, which in turn reduces a colorimetric probe.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the 2-DG uptake based on a standard curve.
2-NBDG Glucose Uptake Assay
This protocol describes a typical workflow for a 2-NBDG uptake assay using flow cytometry.
-
Cell Culture and Starvation: Follow the same procedure as for the other assays.
-
2-NBDG Incubation: Add 2-NBDG to the cells at a final concentration of 50-200 µM and incubate for 15-60 minutes.
-
Termination: Stop the uptake by washing the cells with ice-cold PBS.
-
Cell Harvesting: Detach the cells using trypsin or a cell scraper and resuspend in PBS.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. The fluorescence intensity of the cells is proportional to the amount of 2-NBDG taken up.
Signaling Pathways and Experimental Workflows
Insulin Signaling Pathway and GLUT4 Translocation
In insulin-responsive tissues like muscle and adipose cells, insulin stimulates glucose uptake primarily by triggering the translocation of GLUT4 transporters from intracellular vesicles to the plasma membrane. L-Glucose uptake is generally considered to be independent of this pathway.
Experimental Workflow for Comparing Glucose Uptake Assays
The following diagram illustrates a logical workflow for selecting and validating a glucose uptake assay.
Conclusion
The choice of a glucose uptake assay is a critical decision in metabolic research. This compound serves as an indispensable tool for dissecting transporter-mediated glucose uptake from non-specific transport, acting as a robust negative control. While it requires sophisticated analytical instrumentation, the specificity it offers is unparalleled for certain research questions.
For quantitative measurements of glucose uptake, 2-DG based assays, both radioactive and non-radioactive, remain a gold standard due to their high sensitivity and extensive validation. For high-throughput screening and applications requiring visualization of glucose uptake at the single-cell level, 2-NBDG offers a powerful, non-radioactive alternative.
Ultimately, the reproducibility of any of these assays is highly dependent on meticulous experimental execution and careful optimization of the protocol for the specific cell type and conditions under investigation. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate assay to achieve their scientific goals.
References
L-Glucose-13C-2 versus sucrose for intestinal permeability studies
A Comprehensive Comparison of L-Glucose-¹³C-2 and Sucrose for Intestinal Permeability Studies
For researchers, scientists, and drug development professionals investigating intestinal barrier function, the choice of probe molecule is critical for obtaining accurate and specific results. This guide provides an objective comparison of two sugar probes, L-Glucose-¹³C-2 and sucrose, used in intestinal permeability studies. While direct comparative studies are limited, this document synthesizes available data on their mechanisms of transport, applications, and analytical methodologies to aid in the selection of the most appropriate probe for your research needs.
Overview of Intestinal Permeability Probes
Intestinal permeability, often referred to as "leaky gut," is a condition where the tight junctions between the epithelial cells of the intestinal wall loosen. This allows larger molecules, such as toxins, undigested food particles, and pathogens, to pass into the bloodstream, potentially triggering inflammation and various disease states. The assessment of intestinal permeability is commonly performed by measuring the urinary excretion of orally administered, non-metabolized probe molecules. An ideal probe should be non-toxic, water-soluble, not metabolized by the host or gut microbiota, and have a specific route of absorption.
L-Glucose-¹³C-2: A Marker for Passive Paracellular Transport
L-Glucose is the stereoisomer of the naturally occurring D-glucose. A key characteristic of L-glucose is that it is not readily recognized by the glucose transporters (SGLT1 and GLUTs) responsible for the active uptake of D-glucose in the intestine.[1] Consequently, L-glucose is primarily absorbed via the paracellular pathway, passing through the tight junctions between intestinal epithelial cells. This makes it a valuable tool for assessing passive intestinal permeability.
The incorporation of a stable isotope, ¹³C, at the second carbon position (¹³C-2), allows for its precise detection and quantification by mass spectrometry, distinguishing it from endogenous glucose and other dietary sugars.[2]
Sucrose: A Probe for Gastroduodenal Permeability
Sucrose, a disaccharide composed of glucose and fructose, is a widely used probe for assessing the permeability of the upper gastrointestinal tract, specifically the stomach and duodenum.[3][4][5] In a healthy individual, sucrose is rapidly hydrolyzed by the enzyme sucrase, which is abundant on the brush border of the small intestine. Therefore, the appearance of intact sucrose in the urine is indicative of increased permeability in the gastroduodenal region, where sucrase activity is low, allowing the disaccharide to leak into circulation before it can be digested further down in the small intestine.
Comparative Analysis: L-Glucose-¹³C-2 vs. Sucrose
The table below summarizes the key characteristics and applications of L-Glucose-¹³C-2 and sucrose as intestinal permeability probes.
| Feature | L-Glucose-¹³C-2 | Sucrose |
| Primary Site of Permeability Assessment | Small and Large Intestine | Gastroduodenal Region |
| Primary Route of Absorption | Paracellular (passive diffusion) | Paracellular (leakage) |
| Metabolism | Not readily metabolized | Hydrolyzed by sucrase in the small intestine |
| Mechanism of Detection | Mass Spectrometry (LC-MS) | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS) |
| Specificity | Specific for passive paracellular pathway | Specific for upper GI permeability due to rapid digestion in the small intestine |
| Common Use | Quantifying passive D-glucose absorption and general paracellular permeability | Included in multi-sugar tests to assess site-specific permeability |
| Isotopic Labeling | ¹³C labeling for unambiguous detection | Typically unlabeled |
Experimental Protocols
General Protocol for a Multi-Sugar Intestinal Permeability Test (Including Sucrose)
This protocol is a generalized procedure based on common practices for assessing intestinal permeability using a cocktail of sugars.
-
Patient Preparation: The subject fasts overnight (at least 8 hours). Strenuous exercise and high alcohol consumption should be avoided for two days prior to and on the day of the test.
-
Baseline Urine Collection: The subject voids their bladder, and this urine can be collected as a baseline sample.
-
Sugar Solution Ingestion: The subject ingests a solution containing a known amount of sugars (e.g., 1g sucrose, 1g lactulose, 0.5g rhamnose) dissolved in 150 mL of water.
-
Urine Collection: All urine is collected over specific time intervals. A common collection scheme is 0-5 hours for gastroduodenal and small intestinal permeability and 5-24 hours for colonic permeability.
-
Fasting Continuation: The subject should remain fasted for the initial 5 hours of the urine collection, though water is permitted.
-
Sample Processing and Analysis: The volume of each urine fraction is measured, and aliquots are stored at -20°C or -80°C until analysis. The concentration of each sugar is determined using analytical techniques such as HPLC or LC-MS.
-
Data Interpretation: The percentage of each ingested sugar excreted in the urine is calculated. Ratios of different sugars (e.g., lactulose/rhamnose) are often used to normalize for factors like gastric emptying and renal function.
Protocol for L-Glucose-¹³C-2 Analysis from Biological Samples
This protocol outlines the key steps for extracting and analyzing L-Glucose-¹³C-2 from plasma or urine using LC-MS.
-
Sample Preparation (Plasma/Serum):
-
Thaw samples on ice.
-
To 100 µL of plasma, add 400 µL of pre-chilled 80% methanol to precipitate proteins.
-
Vortex the mixture and incubate on ice for 20 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube for analysis.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
-
Chromatography: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for the separation of polar metabolites like glucose.
-
Mass Spectrometry: Employ an electrospray ionization (ESI) source, typically in negative ion mode, to detect the [M-H]⁻ ion of L-Glucose-¹³C-2.
-
Detection: Use tandem mass spectrometry (MS/MS) for specific and sensitive quantification of L-Glucose-¹³C-2.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of L-Glucose-¹³C-2.
-
Quantify the amount of L-Glucose-¹³C-2 in the samples by comparing their peak areas to the standard curve.
-
Visualizing Experimental Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Effect of D-glucose on intestinal permeability and its passive absorption in human small intestine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Intestinal Permeability Measured by Urinary Sucrose Excretion Correlates with Serum Zonulin and Faecal Calprotectin Concentrations in UC Patients in Remission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genieur.eu [genieur.eu]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of L-Glucose-13C-2
This guide provides comprehensive, step-by-step procedures for the safe disposal of L-Glucose-13C-2, a non-radioactive, stable isotope-labeled compound. The information is tailored for researchers, scientists, and drug development professionals to ensure safe laboratory practices and regulatory compliance.
This compound is labeled with the stable isotope carbon-13, which is not radioactive.[1][] Consequently, its disposal does not require special precautions for radioactivity.[1] The disposal procedures are primarily dictated by the properties of L-Glucose itself, which is not classified as a hazardous substance, and any other materials it may be mixed with.[3] Always consult the Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) office for specific guidance before proceeding.
Personal Protective Equipment (PPE)
While this compound is not considered hazardous, adherence to standard laboratory safety protocols, including the use of appropriate PPE, is essential to minimize exposure and ensure safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses/Goggles | Wear chemical safety goggles as described by OSHA’s eye and face protection regulations. |
| Hand Protection | Disposable Gloves | Nitrile gloves are the minimum requirement. Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | Wear a standard lab coat to protect skin and clothing. |
| Respiratory | Fume Hood | For procedures that may generate dust, work within a properly functioning chemical fume hood. |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedures
The correct disposal method depends entirely on whether the this compound is contaminated with other hazardous substances.
Protocol 1: Disposal of Uncontaminated this compound
This procedure applies to pure, unused this compound powder and its uncontaminated aqueous solutions.
-
Waste Characterization : Confirm that the this compound waste is not mixed with any hazardous chemicals. If it is, you must follow Protocol 2.
-
Segregation :
-
Solid Waste : Collect unused this compound powder and contaminated disposables (e.g., weigh boats, gloves, paper towels) in a designated, sealed container.
-
Liquid Waste : Collect aqueous solutions of this compound in a clearly labeled waste container.
-
-
Disposal :
-
Solid Waste (Small Quantities) : Small amounts of solid this compound can typically be disposed of in the regular laboratory trash, provided it is securely contained.
-
Solid Waste (Large Quantities) : For larger quantities, contact a licensed professional waste disposal service to ensure compliance with all regulations.
-
Aqueous Solutions : Dilute aqueous solutions can generally be poured down the sanitary sewer system. It is crucial to flush the drain with a large amount of water to ensure adequate dilution. Always verify if this is permitted by your local and institutional regulations first.
-
-
Container Decontamination : Triple-rinse empty containers that held this compound with a suitable solvent (e.g., water). The rinsate should be disposed of as an aqueous solution (see step 3). Once decontaminated, the container can typically be disposed of in the regular trash or recycled, based on your institution's policies.
Protocol 2: Disposal of this compound Mixed with Hazardous Materials
If this compound is part of an experimental mixture containing hazardous substances (e.g., solvents, other chemicals), the entire mixture must be treated as hazardous waste. The disposal procedure will be dictated by the most hazardous component in the mixture.
-
Waste Characterization : Identify all components of the waste mixture and consult the SDS for each to determine the specific hazards.
-
Segregation : Keep the contaminated this compound waste separate from all other waste streams, especially non-hazardous waste. Do not mix different types of chemical waste.
-
Labeling : All waste containers must be clearly and accurately labeled with their contents, including the chemical name "this compound Waste," the names and concentrations of all other components, and any associated hazards.
-
Container Management : Use a compatible, sealed container for the waste. Keep the container closed when not in use and store it in a designated secondary containment area.
-
Disposal :
-
Consult EHS : Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on disposing of this mixed chemical waste.
-
Regulatory Compliance : All waste must be disposed of in strict accordance with local, state, and federal environmental regulations through a licensed professional waste disposal company. Do not pour this waste down the drain or place it in the regular trash.
-
References
Personal protective equipment for handling L-Glucose-13C-2
This guide provides crucial safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle L-Glucose-13C-2. The following procedural steps and operational plans are designed to ensure the safe handling, use, and disposal of this compound. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential as the toxicological properties have not been fully investigated.[1]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for the entire experimental procedure before beginning work.[1] The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Glasses with Side Shields | Minimum requirement for working with or around the material.[1] Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[1][2] |
| Face Protection | Face Shield | Recommended in addition to safety glasses or goggles when there is a significant risk of splashing, such as when preparing solutions. |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. For tasks with a higher risk of exposure, consider double-gloving. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A full-length lab coat is required to protect skin and clothing from potential splashes. |
| Foot Protection | Closed-Toe Shoes | Required to prevent injury from spills or dropped items. |
| Respiratory Protection | Dust Mask or Respirator | Required when handling the solid form if dust is generated and adequate ventilation is not available. |
Operational Plan: Handling and Use
Adherence to a systematic workflow is critical for minimizing risk and ensuring the integrity of experiments involving this compound.
Pre-Handling Preparations:
-
Hazard Assessment: Before beginning work, conduct a thorough risk assessment for the entire experimental procedure.
-
Gather Materials: Ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are readily accessible.
-
Area Preparation: Work in a well-ventilated area.
Handling Procedure:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of this compound. Handle the powder gently to avoid creating dust. If dust is generated, use respiratory protection.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: Clean the work area and all equipment thoroughly after use. Wash hands with mild soap and water before leaving the work area.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to maintain a safe laboratory environment and comply with regulations. The carbon-13 isotope does not confer any special disposal requirements beyond those for standard L-Glucose.
Waste Segregation and Labeling:
-
Uncontaminated Waste: Small quantities of solid, uncontaminated this compound can typically be disposed of in the regular laboratory trash, provided it is securely contained. Dilute aqueous solutions can generally be disposed of down the sanitary sewer system with copious amounts of water.
-
Contaminated Waste: If this compound is mixed with hazardous materials, the resulting mixture must be treated as hazardous waste. This waste must be segregated from non-hazardous waste streams.
-
Labeling: All waste containers must be clearly labeled with their contents, including the chemical name ("this compound Waste") and any solvents or other chemicals present.
Disposal Procedures:
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal environmental regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
-
Container Management: Do not mix different types of chemical waste. Keep waste containers closed when not in use and store them in a designated secondary containment area.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water). The rinsate should be disposed of as an aqueous solution. Once decontaminated, containers can typically be disposed of in the regular trash or recycled.
Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
